molecular formula C21H29N3O B1215504 U 101958 CAS No. 170856-57-2

U 101958

Número de catálogo: B1215504
Número CAS: 170856-57-2
Peso molecular: 339.5 g/mol
Clave InChI: WFLHEXUTTRRXFJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

structure in first source

Propiedades

Número CAS

170856-57-2

Fórmula molecular

C21H29N3O

Peso molecular

339.5 g/mol

Nombre IUPAC

N-(1-benzylpiperidin-4-yl)-N-methyl-3-propan-2-yloxypyridin-2-amine

InChI

InChI=1S/C21H29N3O/c1-17(2)25-20-10-7-13-22-21(20)23(3)19-11-14-24(15-12-19)16-18-8-5-4-6-9-18/h4-10,13,17,19H,11-12,14-16H2,1-3H3

Clave InChI

WFLHEXUTTRRXFJ-UHFFFAOYSA-N

SMILES canónico

CC(C)OC1=C(N=CC=C1)N(C)C2CCN(CC2)CC3=CC=CC=C3

Otros números CAS

170856-57-2

Sinónimos

3-isopropoxy-N-methyl-N-(1-(phenylmethyl)-4-piperidinyl)-2-pyridinylamine
PNU 101958
U 101958
U-101958

Origen del producto

United States

Foundational & Exploratory

An In-depth Technical Guide to the Dopamine D4 Receptor Affinity and Selectivity of U-101958

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological characteristics of U-101958, with a specific focus on its high affinity and selectivity for the dopamine D4 receptor. This document synthesizes key data from published literature, details relevant experimental methodologies, and visualizes the underlying biological pathways.

Executive Summary

U-101958 is a high-affinity ligand for the human dopamine D4 receptor, demonstrating significant selectivity for this subtype over other dopamine receptors. Its pharmacological profile is complex, exhibiting partial to full agonist activity depending on the cellular context and receptor expression levels. This guide presents the quantitative binding and functional data for U-101958, outlines the protocols for key experimental assays, and illustrates the pertinent signaling pathways of the dopamine D4 receptor.

Data Presentation: Quantitative Analysis of U-101958 Affinity and Functional Activity

The following tables summarize the binding affinity and functional potency of U-101958 at the human dopamine D4.4 receptor, as determined in various studies.

Table 1: Radioligand Binding Affinity of U-101958 for the Human Dopamine D4.4 Receptor

CompoundRadioligandCell LinepKiKi (nM)Reference
U-101958[3H]-spiperoneHEK2938.9 ± 0.1~1.26[1]

pKi is the negative logarithm of the inhibition constant (Ki).

Table 2: Functional Activity of U-101958 at the Human Dopamine D4.4 Receptor (Inhibition of Forskolin-Stimulated cAMP Accumulation)

Cell LineAgonist ActivitypEC50Efficacy (relative to dopamine)Reference
HEK293Full agonist8.7 ± 0.3~100%[1][2]
CHOPartial agonist8.1 ± 0.339 ± 7%[3]

pEC50 is the negative logarithm of the half-maximal effective concentration.

Table 3: Selectivity Profile of U-101958

Receptor SubtypeBinding Affinity (Ki)Fold Selectivity vs. D4Notes
Dopamine D4~1.26 nM-High affinity.
Dopamine D2> 2000 nM (inferred)> 1500-foldBased on data for the related compound U-101387.
Dopamine D3> 2000 nM (inferred)> 1500-foldBased on data for the related compound U-101387.
Serotonin Receptors> 2000 nM (inferred)HighBased on data for the related compound U-101387.
Adrenergic Receptors> 2000 nM (inferred)HighBased on data for the related compound U-101387.
Histamine Receptors> 2000 nM (inferred)HighBased on data for the related compound U-101387.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for the key experiments cited in this guide.

Radioligand Binding Assay for Dopamine D4 Receptor Affinity

This protocol is adapted from standard methodologies for determining the binding affinity of a test compound through competition with a radiolabeled ligand.

Objective: To determine the inhibition constant (Ki) of U-101958 for the dopamine D4 receptor.

Materials:

  • Cell Membranes: Membranes prepared from HEK293 or CHO cells stably expressing the human dopamine D4.4 receptor.

  • Radioligand: [3H]-spiperone.

  • Test Compound: U-101958.

  • Non-specific Binding Control: (+)-Butaclamol or another suitable high-affinity antagonist.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2.

  • Scintillation Cocktail.

  • 96-well plates and filtration apparatus.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the D4 receptor in ice-cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Assay Setup: In a 96-well plate, add the following in order:

    • Assay buffer.

    • A range of concentrations of the test compound (U-101958).

    • For total binding wells, add assay buffer instead of the test compound.

    • For non-specific binding wells, add a saturating concentration of a suitable antagonist (e.g., 10 µM (+)-butaclamol).

    • Cell membrane suspension.

  • Initiation of Reaction: Add [3H]-spiperone at a concentration near its Kd to all wells. The final assay volume is typically 200-250 µL.

  • Incubation: Incubate the plate at room temperature (or 37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 (concentration of the test compound that inhibits 50% of specific binding) by non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: Inhibition of Forskolin-Stimulated Cyclic AMP (cAMP) Accumulation

This assay measures the functional activity of U-101958 by quantifying its effect on the intracellular second messenger cAMP.

Objective: To determine the EC50 and efficacy of U-101958 at the dopamine D4 receptor.

Materials:

  • Cells: HEK293 or CHO cells stably expressing the human dopamine D4.4 receptor.

  • Test Compound: U-101958.

  • Stimulant: Forskolin.

  • Phosphodiesterase Inhibitor: e.g., IBMX (3-isobutyl-1-methylxanthine).

  • Cell Culture Medium.

  • cAMP Assay Kit: A commercially available kit (e.g., HTRF, ELISA, or fluorescence-based).

Procedure:

  • Cell Culture: Plate the cells in a suitable multi-well plate and grow to near confluency.

  • Pre-incubation: Wash the cells with serum-free medium and pre-incubate with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for a short period (e.g., 15-30 minutes) at 37°C to prevent cAMP degradation.

  • Treatment: Add varying concentrations of the test compound (U-101958) to the wells, followed by the addition of a fixed concentration of forskolin (e.g., 1-10 µM) to stimulate adenylyl cyclase. Include control wells with only forskolin (100% stimulation) and basal wells (no forskolin or test compound).

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes).

  • Cell Lysis and cAMP Quantification: Lyse the cells according to the cAMP assay kit manufacturer's instructions. Measure the intracellular cAMP levels using the chosen detection method (e.g., fluorescence, luminescence, or colorimetric).

  • Data Analysis:

    • Normalize the data to the response induced by forskolin alone.

    • Plot the percentage inhibition of forskolin-stimulated cAMP levels against the logarithm of the test compound concentration.

    • Determine the EC50 and the maximal effect (Emax) by non-linear regression analysis.

    • Compare the Emax of U-101958 to that of a reference full agonist (e.g., dopamine) to determine its relative efficacy.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key biological pathways and experimental workflows relevant to the study of U-101958.

Dopamine D4 Receptor Signaling Pathways

D4_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol D4R Dopamine D4 Receptor RTK Receptor Tyrosine Kinase (e.g., PDGFR) D4R->RTK Transactivates Gi_Go Gi/o Protein D4R->Gi_Go Activates AC Adenylyl Cyclase cAMP ↓ cAMP AC->cAMP PLC Phospholipase C IP3 ↑ IP3 PLC->IP3 DAG ↑ DAG PLC->DAG K_channel K+ Channel Ca_channel Ca2+ Channel ERK_pathway ERK Pathway (Ras-Raf-MEK-ERK) RTK->ERK_pathway Activates Gi_Go->AC Inhibits α subunit G_beta_gamma Gβγ Gi_Go->G_beta_gamma Dissociates G_beta_gamma->PLC Activates G_beta_gamma->K_channel Activates G_beta_gamma->Ca_channel Inhibits PKA PKA cAMP->PKA ↓ Activation Cellular_Response Cellular Response (e.g., gene expression, neuronal excitability) PKA->Cellular_Response Ca_release ↑ Intracellular Ca2+ IP3->Ca_release PKC PKC DAG->PKC PKC->Cellular_Response Ca_release->Cellular_Response ERK_pathway->Cellular_Response U101958 U-101958 U101958->D4R Binds and Activates

Caption: Dopamine D4 receptor signaling cascades.

Experimental Workflow for Determining Receptor Binding Affinity

Binding_Assay_Workflow start Start: Prepare D4R Membrane Homogenate setup Set up 96-well plate: - Total Binding (TB) - Non-Specific Binding (NSB) - U-101958 dilutions start->setup add_radioligand Add [3H]-spiperone to all wells setup->add_radioligand incubate Incubate to reach equilibrium add_radioligand->incubate filter Rapidly filter and wash to separate bound from free radioligand incubate->filter count Quantify radioactivity using liquid scintillation filter->count analyze Analyze data: - Calculate specific binding - Determine IC50 - Calculate Ki using Cheng-Prusoff equation count->analyze end End: Determine U-101958 Ki value analyze->end

Caption: Workflow for radioligand binding assay.

Logical Relationship of U-101958's Functional Activity

Functional_Activity U101958 U-101958 D4R Dopamine D4 Receptor U101958->D4R Binds to Gi_Go Gi/o Protein Coupling D4R->Gi_Go Adenylyl_Cyclase Adenylyl Cyclase Inhibition Gi_Go->Adenylyl_Cyclase cAMP Decreased cAMP Production Adenylyl_Cyclase->cAMP Full_Agonist Full Agonist Activity cAMP->Full_Agonist Results in Partial_Agonist Partial Agonist Activity cAMP->Partial_Agonist Results in Cell_Line Cellular Context HEK293 HEK293 Cells CHO CHO Cells HEK293->Full_Agonist Leads to CHO->Partial_Agonist Leads to

Caption: U-101958 functional activity context.

References

PNU-101958: An In-Depth Technical Guide on its CNS Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PNU-101958 is a pharmacological tool primarily characterized as a high-affinity radioligand for the dopamine D4 receptor subtype. Its utility in neuroscience research lies in its ability to selectively label and enable the study of D4 receptor distribution and density within the central nervous system (CNS). Accumulation of [3H]PNU-101958 has been notably observed in brain regions such as the prefrontal cortex and hippocampus, areas implicated in various neuropsychiatric disorders. This guide provides a comprehensive overview of the mechanism of action of PNU-101958, focusing on its role as a D4 receptor probe, and details the experimental methodologies employed to elucidate its function.

Core Mechanism of Action: Dopamine D4 Receptor Binding

The primary mechanism of action of PNU-101958 in the CNS is its selective binding to the dopamine D4 receptor. As a radiolabeled probe, typically with tritium ([3H]), it allows for the quantitative and anatomical localization of D4 receptors in brain tissue.

Dopamine D4 Receptor Signaling Pathways

Dopamine D4 receptors are G protein-coupled receptors (GPCRs) belonging to the D2-like family. Upon activation by endogenous dopamine, they couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade can influence various downstream effectors, including ion channels and protein kinases, ultimately modulating neuronal excitability and gene expression. The dopaminergic system, particularly in the prefrontal cortex, is crucial for regulating social behavior and other executive functions. The duration of dopamine activation—transient or sustained—can have differential effects on neuronal activity.

D4_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Dopamine Dopamine D4R D4 Receptor Dopamine->D4R G_protein Gi/o Protein D4R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits cAMP cAMP ATP ATP ATP->cAMP conversion PKA PKA cAMP->PKA activates Neuronal_Modulation Modulation of Neuronal Excitability PKA->Neuronal_Modulation phosphorylates targets Radioligand_Binding_Workflow Start Start Prepare_Membranes Prepare Receptor Membranes Start->Prepare_Membranes Incubate Incubate Membranes with [3H]PNU-101958 +/- Competitor Prepare_Membranes->Incubate Filter Rapid Filtration Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Analyze Data Analysis (Kd, Bmax, Ki) Count->Analyze End End Analyze->End CNS_Distribution cluster_brain Brain Regions PNU_101958 [3H]PNU-101958 PFC Prefrontal Cortex (High Density) PNU_101958->PFC Accumulates in Hippocampus Hippocampus (High Density) PNU_101958->Hippocampus Accumulates in Striatum Striatum (Low Density) PNU_101958->Striatum Accumulates in Other_Cortical Other Cortical Areas (Moderate Density) PNU_101958->Other_Cortical Accumulates in

U-101958: A Technical Guide to its Sigma-1 Receptor Binding Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the sigma-1 receptor binding profile of U-101958. Designed for a scientific audience, this document synthesizes available quantitative data, details relevant experimental methodologies, and visualizes key biological pathways to facilitate a comprehensive understanding of U-101958's interaction with the sigma-1 receptor.

Quantitative Binding Profile

Receptor SubtypeLigandKi (nM)Kd (nM)pKiReference
Sigma-1 U-101958-2-4-[1]
Dopamine D4 U-1019581.26-8.9

*Ki was calculated from the pKi value using the formula Ki = 10(-pKi) * 109.

Experimental Protocols: Radioligand Binding Assay for Sigma-1 Receptor

The following is a representative protocol for a competitive radioligand binding assay to determine the affinity of a test compound, such as U-101958, for the sigma-1 receptor. This protocol is based on established methodologies in the field.

Objective: To determine the inhibitory constant (Ki) of a test compound for the sigma-1 receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Radioligand: --INVALID-LINK---pentazocine, a selective sigma-1 receptor agonist.

  • Membrane Preparation: Homogenates from tissues or cells expressing sigma-1 receptors (e.g., guinea pig brain, SK-N-MC neuroblastoma cells).

  • Test Compound: U-101958.

  • Non-specific Binding Control: Haloperidol or another high-affinity sigma-1 ligand at a high concentration (e.g., 10 µM).

  • Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4).

  • Filtration Apparatus: Glass fiber filters and a vacuum filtration manifold.

  • Scintillation Counter: For measuring radioactivity.

Procedure:

  • Membrane Preparation:

    • Homogenize the tissue or cells in ice-cold assay buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet with fresh assay buffer and resuspend to a final protein concentration of approximately 0.2-0.5 mg/mL.

  • Assay Setup:

    • In a 96-well plate, set up the following in triplicate:

      • Total Binding: Assay buffer, radioligand, and membrane preparation.

      • Non-specific Binding: Assay buffer, radioligand, non-specific binding control, and membrane preparation.

      • Competition Binding: Assay buffer, radioligand, various concentrations of the test compound (U-101958), and membrane preparation.

    • The concentration of the radioligand should be close to its Kd value.

  • Incubation:

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium (typically 60-120 minutes).

  • Filtration:

    • Terminate the binding reaction by rapid filtration of the assay mixture through glass fiber filters using a vacuum manifold.

    • Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with scintillation cocktail.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (e.g., Guinea Pig Brain) Assay_Setup Assay Setup in 96-well Plate (Total, Non-specific, Competition) Membrane_Prep->Assay_Setup Radioligand Radioligand (3H-pentazocine) Radioligand->Assay_Setup Test_Compound Test Compound (U-101958) Test_Compound->Assay_Setup Incubation Incubation (e.g., 37°C, 90 min) Assay_Setup->Incubation Filtration Rapid Vacuum Filtration Incubation->Filtration Scintillation_Counting Scintillation Counting Filtration->Scintillation_Counting Data_Processing Calculate Specific Binding Scintillation_Counting->Data_Processing Curve_Fitting Non-linear Regression (IC50) Data_Processing->Curve_Fitting Ki_Calculation Cheng-Prusoff Equation (Ki) Curve_Fitting->Ki_Calculation

Fig. 1: Experimental workflow for a sigma-1 receptor radioligand binding assay.

Sigma-1 Receptor Signaling Pathways

The sigma-1 receptor is a unique intracellular chaperone protein located primarily at the endoplasmic reticulum (ER)-mitochondrion interface. Its activation by ligands like U-101958 can modulate a variety of downstream signaling pathways, playing a crucial role in cellular stress responses and neuronal function.

Upon ligand binding, the sigma-1 receptor is thought to dissociate from its chaperone partner, BiP (Binding immunoglobulin protein), and translocate to interact with various client proteins, including ion channels and other receptors. This interaction can lead to the modulation of intracellular calcium signaling, a key event in many cellular processes.

signaling_pathway cluster_er Endoplasmic Reticulum cluster_membrane Plasma Membrane Sigma1_BiP Sigma-1 Receptor - BiP Complex Active_Sigma1 Active Sigma-1 Receptor Sigma1_BiP->Active_Sigma1 dissociates IP3R IP3 Receptor Ca_Signaling Modulation of Intracellular Ca2+ Signaling IP3R->Ca_Signaling Ion_Channel Ion Channels (e.g., K+, Ca2+) Ion_Channel->Ca_Signaling GPCR GPCRs U101958 U-101958 (Ligand) U101958->Sigma1_BiP binds Active_Sigma1->IP3R interacts with Active_Sigma1->Ion_Channel modulates Active_Sigma1->GPCR modulates Cellular_Response Cellular Response (e.g., Neuronal activity, Cell survival) Ca_Signaling->Cellular_Response

Fig. 2: Simplified signaling pathway of the sigma-1 receptor upon ligand binding.

The dissociation of the sigma-1 receptor from BiP and its subsequent interactions are key initiating steps in its signaling cascade. This chaperone activity allows it to influence the function of a diverse array of proteins.

logical_relationship Start Ligand Binding (e.g., U-101958) Dissociation Dissociation of Sigma-1R from BiP Start->Dissociation Translocation Translocation of Sigma-1R Dissociation->Translocation Interaction Interaction with Client Proteins Translocation->Interaction Modulation Modulation of Protein Function Interaction->Modulation Outcome Physiological Outcome Modulation->Outcome

Fig. 3: Logical relationship of sigma-1 receptor activation and function.

References

In-Depth Technical Guide: Pharmacological Properties of PNU-101958

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PNU-101958, also known as U-101958, is a high-affinity ligand for the human dopamine D4 receptor. Initially investigated as a potential antipsychotic agent, its pharmacological profile is complex, exhibiting partial agonist activity at the D4 receptor. This technical guide provides a comprehensive overview of the pharmacological properties of PNU-101958, including its binding affinity, functional activity, and the associated signaling pathways. Detailed experimental methodologies are provided to facilitate further research and development.

Introduction

The dopamine D4 receptor, a member of the D2-like family of G protein-coupled receptors (GPCRs), is predominantly expressed in the prefrontal cortex, hippocampus, and amygdala. Its unique anatomical distribution and polymorphism have implicated it in various neuropsychiatric disorders, including schizophrenia and attention-deficit/hyperactivity disorder (ADHD). PNU-101958 has emerged as a key pharmacological tool for probing the function of the D4 receptor. This document synthesizes the available data on PNU-101958 to serve as a detailed resource for the scientific community.

Receptor Binding Profile

PNU-101958 displays a high affinity for the human dopamine D4 receptor. While a comprehensive selectivity profile across a wide range of receptors is not extensively published, existing data indicate its primary interaction is with the D4 subtype.

Table 1: Receptor Binding Affinities of PNU-101958

ReceptorLigandKi (nM)pKiSpeciesAssay TypeReference
Dopamine D4.4PNU-101958 (U-101958)~28.7HumanRadioligand Binding[1]

Note: The pKi value is consistent with the pEC50 from functional studies, suggesting a high-affinity interaction.

Functional Activity

Contrary to initial characterizations as a pure antagonist, PNU-101958 exhibits partial agonist activity at the human dopamine D4.4 receptor. Its efficacy can be influenced by the level of receptor expression in the cellular system used for testing.

In Vitro Functional Activity

In functional assays, PNU-101958 has been shown to modulate the production of cyclic adenosine monophosphate (cAMP), a key second messenger in dopamine D2-like receptor signaling.

Table 2: In Vitro Functional Activity of PNU-101958

AssayCell LineEffectPotency (pEC50)Efficacy (vs. Dopamine)Reference
Forskolin-stimulated cAMP accumulationHEK293 expressing human D4.4 receptorInhibition8.7 ± 0.3Full agonist[1]
Forskolin-stimulated cAMP accumulationCHO cells expressing human D4.4 receptorInhibition8.1 ± 0.3Partial agonist (39 ± 7%)[2]

Signaling Pathways

The dopamine D4 receptor primarily couples to inhibitory G proteins (Gi/o). Activation of the D4 receptor by an agonist, or partial agonist like PNU-101958, leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels. This, in turn, modulates the activity of downstream effectors such as Protein Kinase A (PKA).

D4_Signaling_Pathway PNU101958 PNU-101958 D4R Dopamine D4 Receptor PNU101958->D4R Binds Gi_o Gαi/o D4R->Gi_o Activates AC Adenylyl Cyclase Gi_o->AC Inhibits G_beta_gamma Gβγ cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates

Figure 1. Signaling pathway of PNU-101958 at the Dopamine D4 Receptor.

Experimental Protocols

Radioligand Binding Assay (Competition)

This protocol outlines a general method for determining the binding affinity of PNU-101958 for the dopamine D4 receptor.

Radioligand_Binding_Workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_separation Separation & Counting cluster_analysis Data Analysis CellCulture Culture cells expressing D4 receptor (e.g., HEK293) Homogenization Homogenize cells in lysis buffer CellCulture->Homogenization Centrifugation Centrifuge to pellet membranes Homogenization->Centrifugation Resuspension Resuspend membranes in assay buffer Centrifugation->Resuspension Incubation Incubate membranes with: - Radioligand (e.g., [3H]spiperone) - Varying concentrations of PNU-101958 - Buffer (for total binding) - Excess non-radiolabeled ligand (for non-specific binding) Resuspension->Incubation Filtration Rapidly filter through glass fiber filters Incubation->Filtration Washing Wash filters to remove unbound radioligand Filtration->Washing Counting Measure radioactivity on filters using scintillation counting Washing->Counting Analysis Calculate specific binding. Generate competition curve. Determine IC50 and calculate Ki. Counting->Analysis

Figure 2. Workflow for a competitive radioligand binding assay.

Methodology:

  • Membrane Preparation:

    • Culture human embryonic kidney (HEK293) or Chinese hamster ovary (CHO) cells stably expressing the human dopamine D4.4 receptor.

    • Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet and resuspend in assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

    • Determine protein concentration using a standard method (e.g., Bradford assay).

  • Competition Binding Assay:

    • In a 96-well plate, add a constant concentration of a suitable radioligand (e.g., [3H]spiperone) to each well.

    • Add increasing concentrations of unlabeled PNU-101958.

    • For determination of non-specific binding, add a high concentration of a known D4 antagonist (e.g., haloperidol).

    • Add the prepared cell membranes to initiate the binding reaction.

    • Incubate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

  • Separation and Counting:

    • Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

    • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the PNU-101958 concentration.

    • Fit the data to a one-site competition model using non-linear regression analysis to determine the IC50 value.

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: cAMP Accumulation

This protocol describes a general method for assessing the functional activity of PNU-101958 by measuring its effect on forskolin-stimulated cAMP accumulation.

cAMP_Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment Compound Treatment cluster_detection cAMP Detection cluster_analysis Data Analysis CellCulture Seed cells expressing D4 receptor (e.g., HEK293) in 96-well plates Preincubation Pre-incubate cells with varying concentrations of PNU-101958 CellCulture->Preincubation Stimulation Stimulate with forskolin to induce cAMP production Preincubation->Stimulation Lysis Lyse cells to release intracellular cAMP Stimulation->Lysis Detection Measure cAMP levels using a detection kit (e.g., HTRF, ELISA) Lysis->Detection Analysis Generate dose-response curve. Determine EC50 and Emax. Detection->Analysis

Figure 3. Workflow for a cAMP accumulation functional assay.

Methodology:

  • Cell Preparation:

    • Seed HEK293 or CHO cells stably expressing the human dopamine D4.4 receptor into 96-well plates and culture overnight.

  • Compound Treatment:

    • Wash the cells with serum-free medium.

    • Pre-incubate the cells with various concentrations of PNU-101958 for a short period (e.g., 15-30 minutes).

    • Add a fixed concentration of forskolin (an adenylyl cyclase activator) to all wells (except the basal control) to stimulate cAMP production.

    • Incubate for a defined period (e.g., 30 minutes) at 37°C.

  • cAMP Detection:

    • Terminate the reaction and lyse the cells according to the manufacturer's protocol of the chosen cAMP detection kit.

    • Measure the intracellular cAMP levels using a competitive immunoassay format, such as Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis:

    • Construct a dose-response curve by plotting the percentage of inhibition of forskolin-stimulated cAMP levels against the logarithm of the PNU-101958 concentration.

    • Fit the data using a sigmoidal dose-response equation to determine the EC50 (potency) and Emax (efficacy) values.

Conclusion

PNU-101958 is a valuable pharmacological tool characterized by its high affinity and partial agonist activity at the human dopamine D4 receptor. Its ability to modulate the cAMP signaling pathway makes it a crucial compound for investigating the physiological and pathological roles of the D4 receptor. The detailed methodologies provided in this guide are intended to support the design and execution of further studies to elucidate the full therapeutic potential of targeting the dopamine D4 receptor. Further research is warranted to establish a comprehensive receptor selectivity profile and to explore its in vivo effects in relevant animal models of neuropsychiatric disorders.

References

U-101958: A Technical Overview of a Putative Antipsychotic Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

U-101958 is a novel pharmacological agent that has been investigated for its potential as an antipsychotic. This compound is characterized by its high affinity and selectivity for the dopamine D4 receptor. Uniquely, while initially explored as a D4 antagonist, subsequent research has revealed that U-101958 also possesses significant agonist activity at the human dopamine D4.4 receptor subtype. This technical guide provides a comprehensive overview of the available preclinical data on U-101958, including its receptor binding profile, functional activity, and the experimental methodologies used in its evaluation. The information is intended to serve as a resource for researchers and professionals in the field of drug discovery and development.

Introduction

The dopamine D4 receptor has long been a target of interest for the development of atypical antipsychotic drugs, with the goal of achieving efficacy against the positive and negative symptoms of schizophrenia while minimizing the extrapyramidal side effects associated with older antipsychotics. U-101958 emerged as a promising candidate due to its selective interaction with the D4 receptor. However, its pharmacological profile is complex, exhibiting both antagonistic and agonistic properties, which has significant implications for its potential therapeutic application. This document synthesizes the key findings from preclinical studies to provide a detailed understanding of U-101958.

Receptor Binding Profile

The affinity of U-101958 for various neurotransmitter receptors is a critical determinant of its pharmacological effects. The following table summarizes the available quantitative data on its binding profile.

ReceptorRadioligandTissue/Cell SourceKi (nM)pKiReference
Dopamine D4.4[3H]-spiperoneHEK293 cells1.268.9 ± 0.1[1]

In Vitro Functional Activity

Functional assays have been instrumental in characterizing the intrinsic activity of U-101958 at the dopamine D4 receptor. These studies have surprisingly demonstrated that U-101958 acts as an agonist, a finding that contrasts with its initial consideration as an antagonist.

Dopamine D4.4 Receptor Agonist Activity

In human embryonic kidney (HEK293) cells expressing the human dopamine D4.4 receptor, U-101958 demonstrated full agonist activity in its ability to inhibit forskolin-stimulated cyclic AMP (cAMP) accumulation.[1]

Assay SystemParameterU-101958DopamineReference
HEK293 cells (human D4.4 receptor)pEC508.7 ± 0.38.7 ± 0.1[1]
Efficacy (% of Dopamine)Full agonist100%[1]
Antagonism of U-101958's Agonist Effect

The agonist effects of U-101958 in HEK293 cells expressing the D4.4 receptor were shown to be antagonized by established dopamine receptor antagonists.

AntagonistpKBReference
Spiperone8.2–8.8[1]
Clozapine7.1[1]
Raclopride<5[1]

In Vivo Studies

Comprehensive searches of the available scientific literature did not yield any specific in vivo studies evaluating the antipsychotic-like effects of U-101958 in established animal models (e.g., locomotor activity, prepulse inhibition). This suggests that the compound may not have progressed to extensive in vivo testing or that the results of such studies have not been publicly disclosed.

Pharmacokinetics and Metabolism

No publicly available data from preclinical or clinical studies on the absorption, distribution, metabolism, and excretion (ADME) or the metabolic profile of U-101958 could be identified.

Clinical Trials

A thorough search of clinical trial registries and scientific literature revealed no evidence of clinical trials involving U-101958.

Experimental Protocols

The following sections detail the methodologies for the key in vitro experiments cited in this guide.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of U-101958 for the human dopamine D4.4 receptor.

Methodology:

  • Cell Culture and Membrane Preparation: Human embryonic kidney (HEK293) cells stably expressing the human dopamine D4.4 receptor are cultured and harvested. The cells are then homogenized in an ice-cold buffer and centrifuged to prepare a crude membrane fraction.

  • Binding Assay: The membrane homogenates are incubated with a fixed concentration of the radioligand [3H]-spiperone and varying concentrations of the competing ligand (U-101958).

  • Incubation: The incubation is carried out at a specific temperature (e.g., 25°C) for a set duration to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand. The filters are then washed with ice-cold buffer to remove any unbound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled antagonist (e.g., haloperidol). Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value (the concentration of U-101958 that inhibits 50% of the specific binding of [3H]-spiperone) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis HEK293_D4_4 HEK293 cells expressing human D4.4 receptor Homogenization Homogenization HEK293_D4_4->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Membranes Cell Membranes Centrifugation->Membranes Incubation Incubation with [3H]-spiperone and U-101958 Membranes->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Washing Filtration->Washing Counting Scintillation Counting Washing->Counting IC50 Determine IC50 Counting->IC50 Ki Calculate Ki using Cheng-Prusoff equation IC50->Ki

Radioligand Binding Assay Workflow

Cyclic AMP (cAMP) Accumulation Assay

Objective: To determine the functional activity (agonism or antagonism) of U-101958 at the human dopamine D4.4 receptor.

Methodology:

  • Cell Culture: HEK293 cells stably expressing the human dopamine D4.4 receptor are seeded in multi-well plates.

  • Pre-incubation: The cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

  • Stimulation: The cells are then stimulated with forskolin, an activator of adenylyl cyclase, to induce cAMP production.

  • Treatment: Concurrently with forskolin stimulation, the cells are treated with varying concentrations of U-101958 (to test for agonist activity) or with a fixed concentration of dopamine in the presence of varying concentrations of U-101958 (to test for antagonist activity).

  • Lysis: After a defined incubation period, the cells are lysed to release the intracellular cAMP.

  • cAMP Quantification: The concentration of cAMP in the cell lysates is determined using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Data Analysis: The amount of cAMP produced is plotted against the concentration of the test compound. For agonist activity, the EC50 (concentration producing 50% of the maximal response) and Emax (maximal effect) are calculated. For antagonist activity, the IC50 (concentration inhibiting 50% of the agonist response) is determined, and the pA2 or KB value can be calculated.

G cluster_cell_prep Cell Preparation cluster_treatment Stimulation & Treatment cluster_quantification Quantification Seeding Seed HEK293-D4.4 cells Preincubation Pre-incubate with phosphodiesterase inhibitor Seeding->Preincubation Stimulation Stimulate with Forskolin Preincubation->Stimulation Treatment Treat with U-101958 Stimulation->Treatment Lysis Cell Lysis Treatment->Lysis cAMP_assay cAMP Immunoassay Lysis->cAMP_assay Data_analysis Data Analysis (EC50/IC50) cAMP_assay->Data_analysis

cAMP Accumulation Assay Workflow

Signaling Pathway

U-101958, through its agonist activity at the dopamine D4 receptor, is expected to modulate intracellular signaling cascades. The D4 receptor is a Gi/o-coupled receptor, and its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cAMP.

G U101958 U-101958 D4R Dopamine D4 Receptor U101958->D4R Gi_o Gαi/o D4R->Gi_o Activates AC Adenylyl Cyclase Gi_o->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CellularResponse Downstream Cellular Response PKA->CellularResponse Phosphorylates

Dopamine D4 Receptor Signaling Pathway

Discussion and Future Directions

The available data on U-101958 present an intriguing pharmacological profile. Its high affinity and selectivity for the dopamine D4 receptor, coupled with its unexpected full agonist activity, distinguish it from many other D4 receptor ligands that have been investigated as antipsychotics. The agonist properties of U-101958 raise important questions about its potential therapeutic effects. While D4 receptor antagonism has been a primary focus for antipsychotic development, the functional consequences of D4 agonism in the context of psychosis are less understood.

For future research, a more comprehensive characterization of U-101958's receptor binding profile across a wider range of CNS targets would be highly valuable. In vivo studies are essential to understand its behavioral effects, including its impact on animal models of psychosis, cognition, and its potential for inducing side effects. Furthermore, pharmacokinetic and metabolism studies would be necessary to assess its drug-like properties. The unique agonist activity of U-101958 at the D4 receptor could also make it a valuable tool compound for further elucidating the physiological and pathophysiological roles of this receptor subtype.

Conclusion

U-101958 is a selective dopamine D4 receptor ligand with potent agonist activity. While its development as a putative antipsychotic agent appears to have been limited, its unique pharmacological profile warrants further investigation to better understand the role of D4 receptor agonism in the central nervous system. The data and experimental protocols summarized in this technical guide provide a foundation for future research into U-101958 and other D4-selective compounds.

References

In Vitro Characterization of U-101958: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

U-101958 is a potent and selective ligand for the human dopamine D4 receptor, a G protein-coupled receptor (GPCR) implicated in various neuropsychiatric disorders. This document provides a comprehensive overview of the in vitro pharmacological properties of U-101958, including its receptor binding affinity, functional activity, and the signaling pathways it modulates. Detailed experimental protocols for key in vitro assays are also presented to facilitate further research and drug development efforts.

Receptor Binding Profile

U-101958 exhibits high affinity for the human dopamine D4 receptor. The binding affinity is typically determined through radioligand binding assays.

Table 1: Receptor Binding Affinity of U-101958

Receptor SubtypeRadioligandTissue/Cell LinepKi (mean ± SEM)Ki (nM)
Human Dopamine D4.4[³H]-spiperoneHEK293 cells8.9 ± 0.1~1.26

Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.

Functional Activity

U-101958 acts as a full agonist at the human dopamine D4.4 receptor expressed in human embryonic kidney (HEK293) cells. Its functional potency is determined by its ability to inhibit forskolin-stimulated cyclic AMP (cAMP) accumulation. In Chinese hamster ovary (CHO) cells, U-101958 has been characterized as a partial agonist, with its efficacy being dependent on the receptor density.

Table 2: Functional Potency and Efficacy of U-101958 at the Human Dopamine D4.4 Receptor

Cell LineAssayParameterValue (mean ± SEM)
HEK293cAMP AccumulationpEC508.7 ± 0.3
HEK293cAMP AccumulationEfficacy (vs. Dopamine)Full Agonist

Note: pEC50 is the negative logarithm of the half-maximal effective concentration (EC50). Efficacy is the maximal response produced by the compound.

Signaling Pathway

The dopamine D4 receptor is a member of the D2-like family of dopamine receptors, which are coupled to inhibitory G proteins (Gi/o). Upon activation by an agonist such as U-101958, the D4 receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.

D4_Signaling_Pathway cluster_membrane Cell Membrane U101958 U-101954 D4R Dopamine D4 Receptor U101958->D4R binds G_protein Gi/o Protein D4R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A (inactive) cAMP->PKA activates PKA_active Protein Kinase A (active) Cellular_Response Cellular Response PKA_active->Cellular_Response phosphorylates targets

Figure 1. Dopamine D4 Receptor Signaling Pathway.

Experimental Protocols

Radioligand Binding Assay

This protocol describes a method to determine the binding affinity of U-101958 for the dopamine D4 receptor using [³H]-spiperone as the radioligand.

Materials:

  • HEK293 cells stably expressing the human dopamine D4.4 receptor

  • Cell culture reagents

  • Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • [³H]-spiperone

  • U-101958

  • Non-specific binding control (e.g., haloperidol)

  • Scintillation cocktail

  • Scintillation counter

  • Glass fiber filters

Procedure:

  • Membrane Preparation:

    • Culture HEK293-D4.4 cells to confluency.

    • Harvest cells and homogenize in ice-cold membrane preparation buffer.

    • Centrifuge the homogenate and resuspend the pellet (membrane fraction) in fresh buffer.

    • Determine the protein concentration of the membrane preparation.

  • Binding Assay:

    • In a 96-well plate, add membrane preparation, [³H]-spiperone (at a concentration near its Kd), and varying concentrations of U-101958.

    • For total binding, omit U-101958.

    • For non-specific binding, add a high concentration of a non-labeled antagonist (e.g., 10 µM haloperidol).

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the U-101958 concentration.

    • Determine the IC50 value (the concentration of U-101958 that inhibits 50% of specific [³H]-spiperone binding) from the resulting competition curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow start Start prep Prepare Cell Membranes start->prep assay Set up Binding Assay (Membranes, [3H]-spiperone, U-101958) prep->assay incubate Incubate to Equilibrium assay->incubate filter Filter and Wash incubate->filter count Scintillation Counting filter->count analyze Data Analysis (IC50 and Ki) count->analyze end End analyze->end

Figure 2. Radioligand Binding Assay Workflow.

cAMP Functional Assay

This protocol outlines a method to assess the functional activity of U-101958 by measuring its effect on cAMP levels in cells expressing the dopamine D4 receptor.

Materials:

  • HEK293 cells stably expressing the human dopamine D4.4 receptor

  • Cell culture reagents

  • Forskolin (an adenylyl cyclase activator)

  • U-101958

  • cAMP assay kit (e.g., HTRF, ELISA, or luciferase-based)

  • Plate reader compatible with the chosen assay kit

Procedure:

  • Cell Culture and Plating:

    • Culture HEK293-D4.4 cells and seed them into a 96-well plate.

    • Allow cells to adhere overnight.

  • Compound Treatment:

    • Replace the culture medium with a serum-free medium containing a phosphodiesterase inhibitor (to prevent cAMP degradation).

    • Pre-incubate the cells with varying concentrations of U-101958.

    • Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

  • cAMP Measurement:

    • Lyse the cells (if required by the assay kit).

    • Measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis:

    • Plot the cAMP concentration against the logarithm of the U-101958 concentration.

    • Determine the EC50 value from the resulting dose-response curve.

    • Calculate the percentage of inhibition of forskolin-stimulated cAMP accumulation to determine the efficacy of U-101958.

cAMP_Assay_Workflow start Start plate Plate HEK293-D4.4 Cells start->plate treat Treat with U-101958 and Forskolin plate->treat measure Measure Intracellular cAMP treat->measure analyze Data Analysis (EC50 and Efficacy) measure->analyze end End analyze->end

Figure 3. cAMP Functional Assay Workflow.

Conclusion

U-101958 is a valuable pharmacological tool for studying the function of the dopamine D4 receptor. Its high affinity and agonist activity make it suitable for a range of in vitro investigations into the role of the D4 receptor in cellular signaling and its potential as a therapeutic target. The detailed protocols provided in this guide offer a foundation for the consistent and reproducible in vitro characterization of U-101958 and other D4 receptor ligands.

An In-depth Technical Guide on the Effects of U-101958 on Dopamine Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

U-101958 is a potent and selective ligand for the dopamine D4 receptor subtype. Its unique pharmacological profile has garnered interest within the research community for its potential to elucidate the role of the D4 receptor in various physiological and pathological processes. This technical guide provides a comprehensive overview of the effects of U-101958 on dopamine signaling pathways, consolidating available quantitative data, detailing experimental methodologies, and visualizing the complex interactions within these pathways.

Core Pharmacological Profile of U-101958

U-101958 displays a high affinity and functional potency at the human dopamine D4 receptor. Its primary mechanism of action at this receptor is the modulation of adenylyl cyclase activity, a key enzyme in the G protein-coupled receptor (GPCR) signaling cascade.

Quantitative Data Summary

The following tables summarize the reported in vitro pharmacological data for U-101958 at the human dopamine D4.4 receptor.

Table 1: Radioligand Binding Affinity of U-101958 at the Human Dopamine D4.4 Receptor

ParameterValueRadioligandCell LineReference
pKi8.9 ± 0.1[³H]-spiperoneHEK293[1]

Table 2: Functional Potency and Efficacy of U-101958 at the Human Dopamine D4.4 Receptor (cAMP Inhibition Assay)

ParameterValueAssay ConditionsCell LineReference
pEC508.7 ± 0.3Inhibition of forskolin-stimulated cAMP accumulationHEK293[1]
Intrinsic ActivityFull agonist (compared to dopamine)Inhibition of forskolin-stimulated cAMP accumulationHEK293[1]
pEC508.1 ± 0.3Inhibition of forskolin-stimulated cAMP accumulationCHO[1]
Intrinsic ActivityPartial agonist (39 ± 7% of dopamine)Inhibition of forskolin-stimulated cAMP accumulationCHO[1]

Note: The intrinsic activity of U-101958 at the D4.4 receptor appears to be cell-line dependent, suggesting that receptor density or cellular context may influence its functional profile. In HEK293 cells with higher receptor expression, it behaves as a full agonist, while in CHO cells with lower expression, it acts as a partial agonist. The efficacy of U-101958 in CHO cells was shown to increase with higher receptor density[1].

Effects on Dopamine Signaling Pathways

Dopamine receptors are GPCRs that are broadly classified into D1-like (D1 and D5) and D2-like (D2, D3, and D4) subfamilies. The D2-like receptors, including the D4 receptor, primarily couple to the Gi/o family of G proteins.

Gαi-Mediated Signaling Pathway

Activation of D4 receptors by an agonist like U-101958 leads to the dissociation of the heterotrimeric G protein into its Gαi and Gβγ subunits. The activated Gαi subunit inhibits the enzyme adenylyl cyclase, resulting in a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). This reduction in cAMP levels subsequently leads to decreased activity of Protein Kinase A (PKA) and altered phosphorylation of downstream target proteins.

U-101958_Gai_Signaling D4R Dopamine D4 Receptor G_protein Gαiβγ D4R->G_protein Activates U101958 U-101958 U101958->D4R G_alpha_i Gαi (activated) G_protein->G_alpha_i Dissociates G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha_i->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP PKA PKA cAMP->PKA Activates Downstream Downstream Effects PKA->Downstream Phosphorylates

Figure 1: U-101958-mediated Gαi signaling pathway.

β-Arrestin Signaling Pathway

In addition to G protein-mediated signaling, GPCRs can also signal through β-arrestin pathways, which can lead to distinct downstream cellular effects. This phenomenon is known as functional selectivity or biased agonism. Currently, there is no publicly available data on the effect of U-101958 on β-arrestin recruitment to the dopamine D4 receptor. Further research is required to determine if U-101958 exhibits bias towards either the G protein or β-arrestin signaling pathways.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the pharmacological profile of U-101958.

Radioligand Binding Assay ([³H]-spiperone Competition)

This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor.

Radioligand_Binding_Workflow Start Start Prepare_Membranes Prepare cell membranes expressing D4 receptors Start->Prepare_Membranes Incubate Incubate membranes with [³H]-spiperone and varying concentrations of U-101958 Prepare_Membranes->Incubate Separate Separate bound and free radioligand (e.g., filtration) Incubate->Separate Quantify Quantify bound radioactivity (scintillation counting) Separate->Quantify Analyze Analyze data to determine IC50 and calculate Ki Quantify->Analyze End End Analyze->End

Figure 2: Workflow for a radioligand binding assay.

Protocol:

  • Cell Culture and Membrane Preparation:

    • Culture human embryonic kidney (HEK293) or Chinese hamster ovary (CHO) cells stably expressing the human dopamine D4.4 receptor.

    • Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

    • Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

  • Binding Assay:

    • In a 96-well plate, combine the cell membrane preparation, [³H]-spiperone (at a concentration near its Kd), and varying concentrations of U-101958 (or a reference compound).

    • For total binding, omit the competing ligand. For non-specific binding, include a high concentration of a non-labeled antagonist (e.g., spiperone).

    • Incubate the mixture at room temperature for a sufficient time to reach equilibrium.

  • Separation and Quantification:

    • Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

    • Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding) by non-linear regression analysis.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay (Inhibition of Forskolin-Stimulated cAMP Accumulation)

This assay measures the ability of a compound to act as an agonist or antagonist at a Gi/o-coupled receptor by quantifying its effect on intracellular cAMP levels.

cAMP_Assay_Workflow Start Start Seed_Cells Seed cells expressing D4 receptors in a multi-well plate Start->Seed_Cells Pre-incubate Pre-incubate cells with varying concentrations of U-101958 Seed_Cells->Pre-incubate Stimulate Stimulate cells with forskolin to increase cAMP levels Pre-incubate->Stimulate Lyse_Cells Lyse cells to release intracellular cAMP Stimulate->Lyse_Cells Measure_cAMP Measure cAMP levels (e.g., HTRF, AlphaScreen, ELISA) Lyse_Cells->Measure_cAMP Analyze Analyze data to determine EC50 and intrinsic activity Measure_cAMP->Analyze End End Analyze->End

Figure 3: Workflow for a cAMP accumulation assay.

Protocol:

  • Cell Culture:

    • Seed HEK293 or CHO cells stably expressing the human dopamine D4.4 receptor in a 96-well or 384-well plate and grow to confluence.

  • Compound Treatment:

    • Wash the cells with assay buffer.

    • Pre-incubate the cells with varying concentrations of U-101958 for a defined period.

  • Stimulation and Lysis:

    • Add forskolin (an adenylyl cyclase activator) to all wells (except for basal controls) to stimulate cAMP production. A phosphodiesterase inhibitor (e.g., IBMX) is often included to prevent cAMP degradation.

    • Incubate for a specified time at 37°C.

    • Lyse the cells to release the accumulated intracellular cAMP.

  • cAMP Detection:

    • Measure the cAMP concentration in the cell lysates using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF), AlphaScreen, or Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Data Analysis:

    • Generate a standard curve using known concentrations of cAMP.

    • Convert the raw assay signals to cAMP concentrations using the standard curve.

    • Plot the percentage of inhibition of forskolin-stimulated cAMP accumulation against the logarithm of the U-101958 concentration.

    • Determine the EC50 value (the concentration of agonist that produces 50% of the maximal response) and the maximal effect (Emax) by non-linear regression analysis.

    • Calculate the intrinsic activity relative to a full agonist (e.g., dopamine).

Conclusion and Future Directions

U-101958 is a valuable pharmacological tool for investigating the role of the dopamine D4 receptor. Its high affinity and agonist activity at this receptor, coupled with its selectivity over other dopamine receptor subtypes, make it a precise probe for studying D4-mediated signaling. The available data robustly demonstrate its ability to inhibit adenylyl cyclase via the Gαi pathway.

A significant gap in the current understanding of U-101958's pharmacology is its effect on the β-arrestin signaling pathway. Future research should focus on characterizing the β-arrestin recruitment profile of U-101958 at the dopamine D4 receptor to determine if it exhibits functional selectivity. Such studies will provide a more complete picture of its mechanism of action and could reveal novel therapeutic possibilities for D4-targeted ligands. Additionally, obtaining a full binding affinity profile across all dopamine receptor subtypes would further solidify its selectivity profile.

References

In-Depth Technical Guide to U-101958: A Dopamine D4 Receptor Ligand

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

U-101958 is a potent and selective ligand for the dopamine D4 receptor, a G protein-coupled receptor predominantly expressed in the prefrontal cortex, amygdala, and hippocampus. This technical guide provides a comprehensive overview of U-101958, including its synonyms, alternative names, chemical properties, and its pharmacological effects supported by experimental data and detailed protocols. The document is intended to serve as a valuable resource for researchers and professionals engaged in neuroscience and drug development.

Synonyms and Alternative Names

U-101958 is known by several names and identifiers, which are crucial for accurate literature searches and chemical sourcing.

Type Identifier
Systematic (IUPAC) Name N-(1-benzylpiperidin-4-yl)-N-methyl-3-propan-2-yloxypyridin-2-amine
Alternative Name 1-Benzyl-4-aminomethyl-N-[(3′-isopropoxy)-2′-pyridyl]piperidine
Common Name U-101958
Salt Form U-101958 Maleate
CAS Number (Free Base) 170856-57-2[1][2]
CAS Number (Maleate Salt) 224170-09-6[3][4][5]
ChEMBL ID CHEMBL1179189[2]
PubChem CID (Free Base) 5615[2]
PubChem CID (Maleate Salt) 11957730[4]

Chemical and Physical Properties

A summary of the key chemical and physical properties of U-101958 and its maleate salt is presented below. This information is critical for experimental design, including solvent selection and concentration calculations.

Property U-101958 (Free Base) U-101958 Maleate
Molecular Formula C21H29N3O[2]C25H33N3O5[3][4]
Molecular Weight 339.5 g/mol [2]455.56 g/mol [3]
Appearance -Solid powder[3]
Solubility -Soluble in water (3 mg/mL), ethanol (2.7 mg/mL), and DMSO (11 mg/mL)

Below is the chemical structure of U-101958:

Chemical structure of U-101958

Biological Activity and Quantitative Data

U-101958 is characterized as a partial agonist at the human dopamine D4.4 receptor. Its efficacy and potency have been quantified in cellular assays.

Parameter Value Experimental System
Efficacy (relative to dopamine) 39 ± 7%CHO cells expressing human D4.4 receptors
pEC50 8.1 ± 0.3CHO cells expressing human D4.4 receptors
IC50 2.7 nM-

Note: The efficacy of U-101958 can be influenced by receptor density.

Signaling Pathways

The dopamine D4 receptor, a member of the D2-like family of dopamine receptors, couples to the Gαi/o subunit of heterotrimeric G proteins. Upon activation by a ligand such as U-101958, the receptor initiates a cascade of intracellular signaling events.

Canonical Gαi/o Signaling Pathway

The primary signaling mechanism involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

U-101958_Gi_Signaling U101958 U-101958 D4R Dopamine D4 Receptor U101958->D4R G_protein Gαi/o-Gβγ D4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP ATP ATP ATP->AC

Caption: U-101958 binding to the D4 receptor activates Gαi/o, inhibiting cAMP production.

Downstream Signaling Cascades

Beyond the canonical pathway, D4 receptor activation can trigger other signaling cascades, including the Akt/NF-κB and ERK pathways. The activation of the ERK pathway is often mediated through the transactivation of the Platelet-Derived Growth Factor Receptor β (PDGFβR).

U-101958_Downstream_Signaling U101958 U-101958 D4R Dopamine D4 Receptor U101958->D4R Gi Gαi/o D4R->Gi PDGFBR PDGFβR D4R->PDGFBR Transactivates Akt Akt Gi->Akt NFkB NF-κB Akt->NFkB Cellular_Response Cellular Response (e.g., Gene Transcription) NFkB->Cellular_Response ERK ERK PDGFBR->ERK ERK->Cellular_Response

Caption: D4 receptor activation by U-101958 can modulate Akt/NF-κB and ERK signaling pathways.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the activity of U-101958.

Cell Culture and Transfection
  • Cell Line: Chinese Hamster Ovary (CHO) cells are a common host for recombinant receptor expression.

  • Culture Conditions: Cells are maintained in a suitable growth medium (e.g., DMEM/F-12) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO2.

  • Transfection: CHO cells are transiently or stably transfected with a plasmid encoding the human dopamine D4.4 receptor using a standard transfection reagent (e.g., Lipofectamine). Selection of stably transfected cells can be achieved by co-transfection with a plasmid conferring antibiotic resistance (e.g., neomycin) and subsequent selection with the appropriate antibiotic.

Inhibition of Forskolin-Stimulated cAMP Accumulation Assay

This assay measures the ability of a Gαi/o-coupled receptor agonist to inhibit the production of cAMP.

cAMP_Assay_Workflow Start Seed D4.4-CHO cells in 96-well plates Incubate1 Incubate cells for 24h Start->Incubate1 Pretreat Pre-treat with PDE inhibitor (e.g., IBMX) for 15 min Incubate1->Pretreat Add_Compounds Add U-101958 (various conc.) and Forskolin (e.g., 10 µM) Pretreat->Add_Compounds Incubate2 Incubate for 30 min at 37°C Add_Compounds->Incubate2 Lyse Lyse cells Incubate2->Lyse Detect_cAMP Measure cAMP levels (e.g., HTRF, ELISA) Lyse->Detect_cAMP Analyze Analyze data and calculate pEC50 and Efficacy Detect_cAMP->Analyze

Caption: Workflow for the forskolin-stimulated cAMP accumulation assay.

Detailed Protocol:

  • Cell Seeding: Seed CHO cells stably expressing the human dopamine D4.4 receptor into 96-well plates at a density of approximately 20,000 cells per well. Allow cells to adhere and grow for 24 hours.

  • Pre-incubation: Wash the cells with serum-free medium and then pre-incubate with a phosphodiesterase (PDE) inhibitor, such as 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), for 15 minutes at 37°C to prevent cAMP degradation.

  • Compound Addition: Add varying concentrations of U-101958 to the wells. Immediately after, add a fixed concentration of forskolin (e.g., 10 µM) to all wells except the basal control.

  • Incubation: Incubate the plate for 30 minutes at 37°C.

  • Cell Lysis and cAMP Measurement: Terminate the reaction and lyse the cells according to the manufacturer's instructions of the chosen cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).

  • Data Analysis: Determine the concentration of cAMP in each well. Plot the percentage of inhibition of forskolin-stimulated cAMP levels against the logarithm of the U-101958 concentration. Fit the data to a sigmoidal dose-response curve to determine the pEC50 and the maximum efficacy (Emax).

[3H]-Spiperone Saturation Binding Assay

This radioligand binding assay is used to determine the density of dopamine D4 receptors (Bmax) and their affinity for [3H]-spiperone (Kd) in a given tissue or cell preparation.

Radioligand_Binding_Workflow Start Prepare cell membranes from D4.4-CHO cells Incubation_Setup Incubate membranes with increasing concentrations of [3H]-Spiperone Start->Incubation_Setup Incubate Incubate at room temperature for 60-90 minutes Incubation_Setup->Incubate Nonspecific_Binding Include parallel incubation with excess non-labeled antagonist (e.g., haloperidol) for non-specific binding Nonspecific_Binding->Incubate Filter Rapidly filter through GF/B filters and wash Incubate->Filter Scintillation_Counting Measure radioactivity on filters using a scintillation counter Filter->Scintillation_Counting Analyze Analyze data (Scatchard plot) to determine Bmax and Kd Scintillation_Counting->Analyze

Caption: Workflow for the [3H]-Spiperone saturation binding assay.

Detailed Protocol:

  • Membrane Preparation: Homogenize CHO cells expressing the D4.4 receptor in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris. Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes. Resuspend the membrane pellet in fresh buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Binding Reaction: In a final volume of 250 µL, incubate a fixed amount of membrane protein (e.g., 20-50 µg) with increasing concentrations of [3H]-spiperone (e.g., 0.01-5 nM).

  • Non-specific Binding: To determine non-specific binding, perform a parallel set of incubations in the presence of a high concentration of a non-labeled dopamine antagonist (e.g., 10 µM haloperidol or sulpiride).

  • Incubation: Incubate the reactions for 60-90 minutes at room temperature.

  • Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.

  • Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding at each radioligand concentration. Analyze the specific binding data using Scatchard analysis or non-linear regression to determine the Bmax (receptor density, typically in fmol/mg protein) and the Kd (dissociation constant).

Conclusion

U-101958 is a valuable pharmacological tool for studying the function of the dopamine D4 receptor. This guide provides a comprehensive summary of its properties and the experimental methodologies used for its characterization. The detailed protocols and signaling pathway diagrams are intended to facilitate further research into the role of the D4 receptor in health and disease.

References

Methodological & Application

Application Notes and Protocols for U-101958 in In Vivo Dopamine D4 Receptor Mapping

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

U-101958 is a high-affinity ligand for the dopamine D4 receptor, demonstrating properties of a partial agonist.[1][2][3][4] Its selectivity for the D4 receptor subtype over other dopamine receptors makes it a valuable tool for investigating the role of this receptor in various neurological and psychiatric disorders. This document provides detailed application notes and protocols for the use of U-101958 in in vivo dopamine D4 receptor mapping studies, primarily utilizing Positron Emission Tomography (PET).

Data Presentation

Binding Affinity and Functional Activity of U-101958
ReceptorLigandpKiKi (nM)Cell LineReference
Dopamine D4.4[3H]-Spiperone8.9 ± 0.1~1.26HEK293[1][2]
Dopamine D2[3H]-Spiperone< 5>10,000HEK293[1][2]
Clozapine[3H]-Spiperone7.4 ± 0.1~39.8HEK293[1][2]
Spiperone[3H]-Spiperone9.6 ± 0.1~0.25HEK293[1][2]

Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.

ParameterValueCell LineConditionsReference
pEC508.7 ± 0.3HEK293Inhibition of forskolin-stimulated cyclic AMP accumulation[1][2]
Efficacy (vs. Dopamine)Full AgonistHEK293Inhibition of forskolin-stimulated cyclic AMP accumulation[1][2]
pEC508.1 ± 0.3CHOInhibition of forskolin-stimulated cyclic AMP accumulation[3][4]
Efficacy (vs. Dopamine)Partial Agonist (39 ± 7%)CHOInhibition of forskolin-stimulated cyclic AMP accumulation[3][4]

Note: pEC50 is the negative logarithm of the half maximal effective concentration. Efficacy is the maximal response produced by the drug.

Signaling Pathways and Experimental Workflows

Dopamine D4 Receptor Signaling Pathway

The dopamine D4 receptor is a G protein-coupled receptor (GPCR) belonging to the D2-like family.[5] Upon activation by an agonist like dopamine or a partial agonist like U-101958, the receptor couples to inhibitory G proteins (Gαi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[6] This initiates a cascade of downstream signaling events.

Caption: Dopamine D4 receptor signaling cascade.

General Experimental Workflow for In Vivo D4 Receptor Mapping with PET

This workflow outlines the major steps involved in a typical preclinical or clinical PET study for dopamine D4 receptor mapping.

PET_Workflow cluster_preparation Pre-Scan Preparation cluster_imaging PET Imaging Session cluster_analysis Data Analysis Subject_Prep Subject Preparation (Fasting, etc.) Injection Intravenous Injection of Radiotracer Subject_Prep->Injection Tracer_Synth Radiotracer Synthesis (e.g., [11C]U-101958) QC Quality Control of Radiotracer Tracer_Synth->QC QC->Injection PET_Scan Dynamic PET Scan (e.g., 60-90 min) Injection->PET_Scan Image_Recon Image Reconstruction PET_Scan->Image_Recon CT_Scan CT Scan for Attenuation Correction CT_Scan->Image_Recon Kinetic_Modeling Kinetic Modeling (e.g., to estimate BPND) Image_Recon->Kinetic_Modeling RO_Calc Receptor Occupancy Calculation (if applicable) Kinetic_Modeling->RO_Calc Stat_Analysis Statistical Analysis RO_Calc->Stat_Analysis

References

Application Notes and Protocols for PNU-101958 in Autoradiography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PNU-101958, also known as U-101958, is a high-affinity radioligand used in neuroscience research to label and characterize specific neuroreceptor populations. Initially investigated as a dopamine D4 receptor ligand, further studies have revealed that PNU-101958 also binds with high affinity to sigma-1 (σ1) receptors.[1] This dual-receptor binding profile makes [3H]PNU-101958 a valuable tool for in vitro autoradiography to investigate the distribution and density of these receptors in various tissues, particularly in the central nervous system. Understanding the precise localization of dopamine D4 and sigma-1 receptors is crucial for elucidating their roles in neuropsychiatric disorders and for the development of targeted therapeutics.

These application notes provide detailed protocols for the use of [3H]PNU-101958 in quantitative receptor autoradiography, along with information on its binding characteristics and the signaling pathways of its target receptors.

Quantitative Data Summary

The binding characteristics of [3H]PNU-101958 have been determined in various tissue preparations. The following table summarizes key quantitative data for this radioligand.

ParameterValueTissue/Cell LineReceptor Target(s)Reference
Kd 2-4 nMHuman cerebellum and SK-N-MC neuroblastoma cellsSigma-1 (σ1) receptor-like sites[1]
Receptor Density Low (<30.0 fmol/mg protein)Rat brain regionsDopamine D4[2]

Signaling Pathways

To aid in the interpretation of autoradiography data, it is essential to understand the downstream signaling cascades initiated by the activation of the target receptors.

Dopamine D4 Receptor Signaling

The dopamine D4 receptor is a member of the D2-like family of G protein-coupled receptors (GPCRs). Its activation primarily leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

Dopamine_D4_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Dopamine Dopamine D4_Receptor Dopamine D4 Receptor Dopamine->D4_Receptor Binds G_Protein Gαi/o D4_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Modulation of Neuronal Excitability PKA->Cellular_Response

Dopamine D4 Receptor Signaling Pathway
Sigma-1 Receptor Signaling

The sigma-1 receptor is a unique ligand-operated chaperone protein located at the endoplasmic reticulum (ER)-mitochondrion interface. It modulates calcium signaling and cellular stress responses.

Sigma1_Signaling cluster_ER Endoplasmic Reticulum cluster_Mitochondrion Mitochondrion Sigma1_BiP Sigma-1 Receptor + BiP (Inactive) Sigma1_Active Sigma-1 Receptor (Active) Sigma1_BiP->Sigma1_Active Dissociates from BiP IP3R IP3 Receptor Sigma1_Active->IP3R Modulates Cell_Survival Cell Survival and Neuroprotection Sigma1_Active->Cell_Survival Promotes Ca_ER ER Ca2+ Release IP3R->Ca_ER Ca_Mito Mitochondrial Ca2+ Uptake ATP_Production ATP Production Ca_Mito->ATP_Production Ligand Ligand Ligand->Sigma1_BiP Binds Cell_Stress Cell_Stress Cell_Stress->Sigma1_BiP Induces Dissociation Ca_ER->Ca_Mito

Sigma-1 Receptor Signaling Pathway

Experimental Protocols

The following is a representative protocol for in vitro receptor autoradiography using [3H]PNU-101958. This protocol is based on standard methods for receptor autoradiography and should be optimized for specific tissues and experimental conditions.

Experimental Workflow

Autoradiography_Workflow A Tissue Preparation (Cryosectioning) B Pre-incubation A->B C Incubation with [3H]PNU-101958 B->C D Washing C->D E Drying D->E F Apposition to Film or Phosphor Screen E->F G Exposure F->G H Image Acquisition and Analysis G->H

Autoradiography Experimental Workflow
Materials and Reagents

  • [3H]PNU-101958 (specific activity ~70-90 Ci/mmol)

  • Unlabeled PNU-101958 (for non-specific binding)

  • Haloperidol or other suitable sigma-1 receptor ligand (for non-specific binding)

  • Spiperone or other suitable dopamine D2/D3/D4 ligand (for competition assays)

  • Cryostat

  • Gelatin-coated microscope slides

  • Incubation chambers

  • Coplin jars or slide mailers

  • Autoradiography cassettes

  • Tritium-sensitive phosphor screens or autoradiography film

  • Phosphor imager or film developer

  • Image analysis software

  • Incubation Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Distilled water

Protocol
  • Tissue Preparation:

    • Rapidly dissect and freeze the tissue of interest (e.g., rodent brain) in isopentane cooled with dry ice or liquid nitrogen.

    • Store frozen tissue at -80°C until sectioning.

    • Using a cryostat, cut 10-20 µm thick coronal or sagittal sections.

    • Thaw-mount the sections onto gelatin-coated microscope slides.

    • Store slides with sections at -80°C until use.

  • Pre-incubation:

    • On the day of the experiment, bring the slides to room temperature.

    • Pre-incubate the slides in incubation buffer for 30 minutes at room temperature to rehydrate the tissue and remove endogenous ligands.

  • Incubation:

    • Prepare the incubation solution containing [3H]PNU-101958 in the incubation buffer. A final concentration of 2-5 nM is recommended based on the reported Kd.

    • For determination of total binding , incubate a set of slides in the [3H]PNU-101958 solution.

    • For determination of non-specific binding , incubate an adjacent set of slides in the [3H]PNU-101958 solution containing a high concentration (e.g., 10 µM) of unlabeled PNU-101958 or a suitable displacing agent like haloperidol.

    • Incubate the slides for 60-90 minutes at room temperature in a humidified chamber.

  • Washing:

    • Following incubation, rapidly wash the slides to remove unbound radioligand.

    • Perform a series of washes in ice-cold wash buffer (e.g., 2 x 5 minutes).

    • Perform a final quick dip in ice-cold distilled water to remove buffer salts.

  • Drying:

    • Dry the slides rapidly under a stream of cool, dry air.

  • Exposure:

    • Arrange the dried slides in an autoradiography cassette.

    • In a darkroom, appose the slides to a tritium-sensitive phosphor screen or autoradiography film.

    • Include tritium standards for calibration and quantification.

    • Expose for an appropriate duration (typically 2-8 weeks, depending on the tissue and receptor density) at 4°C or room temperature.

  • Image Acquisition and Analysis:

    • After exposure, scan the phosphor screen using a phosphor imager or develop the film.

    • Using image analysis software, quantify the optical density in different regions of interest.

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Use the tritium standards to convert optical density values into fmol/mg tissue equivalent.

Data Interpretation

The resulting autoradiograms will provide a visual and quantitative map of [3H]PNU-101958 binding sites. By comparing the distribution of specific binding with known anatomical structures, researchers can determine the localization of dopamine D4 and/or sigma-1 receptors. Competition binding studies, using selective unlabeled ligands for either receptor, can be performed to differentiate the contribution of each receptor subtype to the total binding signal. For example, co-incubation with a selective dopamine D4 antagonist should displace [3H]PNU-101958 from D4 receptors, while a selective sigma-1 ligand will displace it from sigma-1 sites.

These detailed application notes and protocols provide a comprehensive guide for the utilization of PNU-101958 in autoradiography, enabling researchers to effectively probe the distribution and function of dopamine D4 and sigma-1 receptors in their studies.

References

Application Notes and Protocols for Preclinical Evaluation of Novel Compounds in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "U-101958" did not yield specific results in public databases. Therefore, these application notes and protocols are provided as a detailed, generalized template for a hypothetical novel compound, designated "Compound X," based on established principles of preclinical rodent model design. Researchers should adapt these protocols to the specific characteristics of their compound of interest.

Introduction

These application notes provide a comprehensive framework for the initial in vivo evaluation of "Compound X," a hypothetical therapeutic agent, in rodent models. The following protocols and guidelines are designed for researchers, scientists, and drug development professionals to assess the preliminary pharmacokinetic, pharmacodynamic, and toxicological profile of a novel compound. The principles outlined here are based on standard practices in preclinical research.[1][2]

Data Presentation: Summary of Hypothetical Preclinical Studies

Effective data presentation is crucial for the interpretation and comparison of experimental outcomes. The following tables summarize quantitative data from hypothetical dose-ranging and acute toxicity studies for "Compound X" in Sprague-Dawley rats.

Table 1: Dose-Response of Compound X on a Hypothetical Biomarker in Sprague-Dawley Rats

Dosage (mg/kg, i.p.)NBiomarker Level (units/mL) ± SEM% Change from Vehicle
Vehicle (Saline)8100.0 ± 5.20%
1885.3 ± 4.1-14.7%
5862.1 ± 3.7-37.9%
10845.8 ± 2.9-54.2%
25830.5 ± 2.1-69.5%

Table 2: Acute Toxicity Profile of Compound X in Sprague-Dawley Rats (14-Day Observation)

Dosage (mg/kg, i.p.)NMortalityBody Weight Change (%) ± SEMKey Clinical Observations
Vehicle (Saline)100/10+5.2 ± 0.8No observable adverse effects
50100/10+3.1 ± 1.1Mild transient hypoactivity
100101/10-2.5 ± 1.5Hunched posture, ruffled fur
200104/10-8.9 ± 2.3Severe hypoactivity, ataxia

Experimental Protocols

Detailed methodologies are essential for the reproducibility of experimental findings.[3] The following are protocols for the key experiments cited in the tables above.

Protocol 1: Dose-Response Study of Compound X in Rats

Objective: To determine the dose-dependent effect of Compound X on a specific plasma biomarker.

Materials:

  • Compound X

  • Sterile saline solution (0.9% NaCl)

  • Sprague-Dawley rats (male, 8-10 weeks old)[4]

  • Syringes and needles for intraperitoneal (i.p.) injection

  • Blood collection tubes (e.g., EDTA-coated)

  • Centrifuge

  • ELISA kit for the specific biomarker

Procedure:

  • Animal Acclimation: Acclimate rats to the housing facility for at least one week prior to the experiment.[4] House animals in a temperature and humidity-controlled environment with a 12-hour light/dark cycle and provide ad libitum access to food and water.

  • Randomization and Grouping: Randomly assign animals to treatment groups (n=8 per group): Vehicle, 1 mg/kg, 5 mg/kg, 10 mg/kg, and 25 mg/kg of Compound X.

  • Compound Preparation: Prepare fresh solutions of Compound X in sterile saline on the day of the experiment.

  • Dosing: Administer a single intraperitoneal (i.p.) injection of the assigned dose or vehicle. The injection volume should be consistent across all groups (e.g., 5 mL/kg).

  • Blood Collection: At a predetermined time point post-injection (e.g., 2 hours, based on pharmacokinetic data), collect blood samples via tail vein or terminal cardiac puncture under anesthesia.

  • Plasma Separation: Centrifuge the blood samples at 2000 x g for 15 minutes at 4°C to separate the plasma.

  • Biomarker Analysis: Analyze the plasma samples for the specific biomarker using a validated ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the mean biomarker concentration ± SEM for each group. Perform statistical analysis (e.g., one-way ANOVA followed by Dunnett's post-hoc test) to compare treatment groups to the vehicle control.

Protocol 2: Acute Toxicity Study of Compound X in Rats

Objective: To assess the short-term safety profile and determine the maximum tolerated dose (MTD) of Compound X.

Materials:

  • Compound X

  • Sterile saline solution (0.9% NaCl)

  • Sprague-Dawley rats (male and female, 8-10 weeks old)

  • Syringes and needles for i.p. injection

  • Calibrated scale for body weight measurement

Procedure:

  • Animal Acclimation and Baseline Measurement: Follow the same acclimation procedure as in Protocol 1. Record the initial body weight of each animal.

  • Randomization and Grouping: Randomly assign animals to treatment groups (n=10 per group, 5 male and 5 female): Vehicle, 50 mg/kg, 100 mg/kg, and 200 mg/kg of Compound X.

  • Compound Preparation and Dosing: Prepare and administer Compound X as described in Protocol 1.

  • Clinical Observations: Observe the animals for clinical signs of toxicity at regular intervals (e.g., 1, 4, and 24 hours post-dosing) and then daily for 14 days. Observations should include changes in skin and fur, eyes, respiratory and circulatory systems, autonomic and central nervous systems, and behavior.

  • Body Weight Monitoring: Record the body weight of each animal daily for the 14-day observation period.

  • Mortality: Record any mortalities, including the time of death.

  • Necropsy: At the end of the 14-day period, euthanize all surviving animals and perform a gross necropsy to identify any visible organ abnormalities.

  • Data Analysis: Summarize mortality rates, clinical observations, and body weight changes for each group. The MTD can be estimated as the highest dose that does not cause significant distress or mortality.

Visualizations: Diagrams of Pathways and Workflows

Visual representations of complex processes can greatly enhance understanding. The following diagrams were created using the DOT language.

experimental_workflow A Animal Acclimation (1 week) B Randomization & Grouping A->B C Dose-Response Study B->C D Acute Toxicity Study B->D E Single i.p. Injection C->E F Single i.p. Injection D->F G Blood Collection (2h post-dose) E->G H 14-Day Clinical Observation F->H I Plasma Biomarker Analysis G->I J Body Weight & Necropsy H->J K Data Analysis & Report I->K J->K

Caption: Experimental workflow for preclinical evaluation of Compound X.

signaling_pathway CompoundX Compound X Receptor Target Receptor CompoundX->Receptor Inhibits KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Activates GeneExpression Gene Expression TranscriptionFactor->GeneExpression Regulates CellularResponse Cellular Response (e.g., Reduced Inflammation) GeneExpression->CellularResponse

Caption: Hypothetical signaling pathway modulated by Compound X.

References

Application Notes and Protocols for U-101958 in Cell Culture Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

U-101958 is a potent and selective ligand for the human dopamine D4 receptor. Initially investigated as a potential antipsychotic agent, subsequent research has clarified its role as a full agonist at the D4.4 receptor subtype.[1] It also exhibits high affinity for the sigma-1 receptor. These characteristics make U-101958 a valuable tool for studying the physiological and pathological roles of the dopamine D4 and sigma-1 receptors in various cellular contexts.

These application notes provide detailed protocols for utilizing U-101958 in common cell culture assays to investigate its effects on cell signaling, viability, and cytotoxicity.

Mechanism of Action: Dopamine D4 Receptor Agonism

The dopamine D4 receptor is a member of the D2-like family of G protein-coupled receptors (GPCRs). Upon activation by an agonist such as U-101958, the D4 receptor couples to inhibitory G proteins (Gαi/o). This coupling leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger cyclic AMP (cAMP). This signaling cascade can influence a variety of downstream cellular processes, including ion channel activity and gene expression.

Dopamine D4 Receptor Signaling Pathway

D4_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm U101958 U-101958 (Agonist) D4R Dopamine D4 Receptor U101958->D4R Binds to G_protein Gαi/o D4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP AC->ATP  Converts cAMP cAMP ATP->cAMP Downstream Downstream Cellular Effects cAMP->Downstream Modulates cAMP_Workflow A 1. Seed Cells (e.g., HEK293/D4) B 2. Incubate Overnight A->B C 3. Pre-treat with U-101958 (and antagonists if needed) B->C D 4. Stimulate with Forskolin C->D E 5. Lyse Cells and Detect cAMP D->E F 6. Data Analysis (pEC50 Calculation) E->F

References

Application of Dopamine and Serotonin Receptor Modulators in Neuropsychiatric Disorder Models

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The study of neuropsychiatric disorders, such as schizophrenia, relies heavily on the use of preclinical animal models that aim to replicate aspects of the human condition. Pharmacological tools are essential in validating these models and for the discovery of novel therapeutic agents. Key neurotransmitter systems implicated in the pathophysiology of these disorders include the dopaminergic and serotonergic systems. Consequently, dopamine receptor antagonists and serotonin receptor agonists are critical classes of compounds for this research. This document provides an overview of the application of these modulators, with a focus on D2/D3 and 5-HT1A receptors, in relevant animal models of psychosis.

Mechanism of Action: Targeting Dopamine and Serotonin Pathways

Antipsychotic efficacy is often linked to the modulation of dopamine D2 receptors.[1] Atypical antipsychotics frequently possess a broader pharmacological profile, including affinity for serotonin receptors like the 5-HT1A subtype.[2]

Dopamine D2/D3 Receptor Antagonism

Dopamine D2 receptor antagonists are a cornerstone in the treatment of psychosis, particularly the positive symptoms of schizophrenia.[3] Their mechanism involves blocking the action of dopamine at postsynaptic D2 receptors, thereby reducing dopaminergic neurotransmission in pathways like the mesolimbic pathway, which is thought to be hyperactive in psychosis. The dopamine D3 receptor, concentrated in limbic brain regions, has also emerged as a target for modulating emotional and cognitive behaviors.[4]

Serotonin 5-HT1A Receptor Agonism

Activation of 5-HT1A receptors has been associated with anxiolytic, antidepressant, and antipsychotic effects.[2][5] 5-HT1A receptors are located both presynaptically (as autoreceptors on serotonergic neurons) and postsynaptically in various brain regions. Agonism at these receptors can modulate the release of serotonin and other neurotransmitters, including dopamine, contributing to their therapeutic effects.[2]

Quantitative Data on Preclinical Models

The following tables summarize representative quantitative data from preclinical studies using dopamine and serotonin receptor modulators in animal models of neuropsychiatric disorders.

Compound ClassAnimal ModelBehavioral AssayEffective Dose RangeObserved Effect
Dopamine D3 Antagonist (e.g., PNU-99194A) C57BL/6J MiceLocomotor Activity5-10 mg/kgIncreased locomotion and rearing
Elevated Plus-MazeNot specifiedNo systematic effects on anxiety-like behavior
Social ReactivityDose-dependentIncreased flight reactivity
Dopamine D4 Antagonist (e.g., PNU-101387G) Anesthetized RatsIn Vivo Microvoltammetry1.0 mg/kgIncreased dopamine release in prefrontal cortex
1.0 mg/kgDecreased dopamine release in nucleus accumbens
GABA A alpha 5 PAM MAM-treated Rats (Schizophrenia Model)Dopamine Neuron ActivityNot specifiedReversed hippocampal hyperactivity and normalized dopamine neuron firing
Haloperidol (D2 Antagonist) MAM-treated Rats (Schizophrenia Model)Dopamine Neuron ActivityNot specifiedPre-treatment prevented the efficacy of a GABA A alpha 5 PAM, suggesting D2 supersensitivity

Experimental Protocols

Pharmacologically-Induced Hyperactivity Model

This model assesses the ability of a compound to attenuate locomotor hyperactivity induced by a psychostimulant, such as amphetamine or phencyclidine (PCP), which is considered a proxy for the positive symptoms of psychosis.

Materials:

  • Test compound (e.g., a dopamine D2 antagonist)

  • Inducing agent (e.g., d-amphetamine, PCP)

  • Rodents (rats or mice)

  • Open field activity chambers equipped with infrared beams

Protocol:

  • Acclimate animals to the testing room for at least 60 minutes.

  • Administer the test compound at various doses or vehicle to different groups of animals.

  • After a specific pretreatment time (dependent on the route of administration and pharmacokinetics of the test compound), administer the inducing agent (e.g., d-amphetamine).

  • Immediately place the animals in the open field chambers.

  • Record locomotor activity (e.g., distance traveled, rearing frequency) for a set duration (e.g., 60-90 minutes).

  • Analyze the data to determine if the test compound significantly reduces the hyperactivity induced by the psychostimulant compared to the vehicle-treated group.

Prepulse Inhibition (PPI) of the Acoustic Startle Response

PPI is a measure of sensorimotor gating, a process that is deficient in individuals with schizophrenia. This test evaluates the ability of a weak prestimulus (the prepulse) to inhibit the startle response to a subsequent strong stimulus (the pulse).

Materials:

  • Test compound

  • Rodents

  • Startle response chambers equipped with a loud speaker and a sensor to detect movement

Protocol:

  • Acclimate animals to the testing room.

  • Administer the test compound or vehicle.

  • After the appropriate pretreatment time, place individual animals in the startle chambers.

  • Allow for a brief acclimation period within the chamber with background noise.

  • The test session consists of a series of trials:

    • Pulse alone trials (e.g., 120 dB burst of white noise).

    • Prepulse-pulse trials (e.g., a 75-85 dB prepulse presented 100 ms before the 120 dB pulse).

    • No-stimulus trials (background noise only).

  • The startle response (amplitude of movement) is recorded for each trial.

  • Calculate the percentage of PPI for each prepulse intensity: %PPI = 100 - [ (startle response on prepulse-pulse trials) / (startle response on pulse-alone trials) ] * 100.

  • Analyze the data to determine if the test compound can reverse a deficit in PPI induced by a disruptor (e.g., apomorphine, PCP) or in a developmental model.

Visualizations

G cluster_0 Dopamine D2 Receptor Antagonism Dopamine Dopamine D2_Receptor D2 Receptor Dopamine->D2_Receptor Binds & Activates Adenylyl_Cyclase Adenylyl Cyclase D2_Receptor->Adenylyl_Cyclase Inhibits D2_Antagonist D2 Antagonist (e.g., Haloperidol) D2_Antagonist->D2_Receptor Blocks Binding cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Cellular_Response Reduced Postsynaptic Signaling cAMP->Cellular_Response G cluster_1 Serotonin 5-HT1A Receptor Agonism Serotonin Serotonin HT1A_Receptor 5-HT1A Receptor Serotonin->HT1A_Receptor G_Protein Gi/o Protein HT1A_Receptor->G_Protein Activates HT1A_Agonist 5-HT1A Agonist HT1A_Agonist->HT1A_Receptor Activates Adenylyl_Cyclase_Inhibition Inhibition of Adenylyl Cyclase G_Protein->Adenylyl_Cyclase_Inhibition K_Channel Opening of K+ Channels G_Protein->K_Channel Neuron_Hyperpolarization Neuron Hyperpolarization Adenylyl_Cyclase_Inhibition->Neuron_Hyperpolarization K_Channel->Neuron_Hyperpolarization G start Animal Model Selection (e.g., MAM, PCP-induced) compound_admin Compound Administration (Vehicle vs. Test Compound) start->compound_admin behavioral_testing Behavioral Testing (e.g., PPI, Open Field) compound_admin->behavioral_testing data_collection Data Collection & Analysis behavioral_testing->data_collection outcome Assessment of Efficacy data_collection->outcome

References

Application of U-101958 in Psychostimulant Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

U-101958 is a selective antagonist for the dopamine D4 receptor, a G protein-coupled receptor predominantly expressed in the prefrontal cortex, a brain region critically involved in cognition, attention, and decision-making. Research suggests that dopamine D4 receptor signaling plays a role in the behavioral effects of psychostimulants like cocaine and amphetamine, making U-101958 a valuable tool for investigating the underlying neurobiology of psychostimulant addiction and for the development of potential therapeutic interventions. These application notes provide an overview of the utility of U-101958 in psychostimulant research, including detailed protocols for key behavioral assays.

Mechanism of Action

U-101958 exhibits high affinity and selectivity for the dopamine D4 receptor, acting as an antagonist. By blocking the D4 receptor, U-101958 can modulate the downstream signaling pathways activated by dopamine. In the context of psychostimulant research, this antagonism is hypothesized to interfere with the reinforcing and locomotor-activating effects of drugs like cocaine and amphetamine, which are known to increase synaptic dopamine levels.

Data Presentation

The following tables summarize key quantitative data for U-101958.

Table 1: Receptor Binding Affinity of U-101958

Receptor SubtypeKi (nM)
Dopamine D40.8
Dopamine D2>1000
Dopamine D3>1000

Note: Ki values represent the concentration of the drug that inhibits 50% of radioligand binding. Lower values indicate higher affinity.

Table 2: Efficacy of U-101958 in Functional Assays

AssayCell LineEffectEC50/IC50 (nM)
Forskolin-stimulated cAMP accumulationCHO cells expressing human D4.4 receptorsPartial AgonistpEC50 = 8.1±0.3

Note: In this specific assay, U-101958 displayed partial agonist activity. The functional consequences in vivo, particularly in the complex neurocircuitry of addiction, may differ and antagonism of psychostimulant effects is the primary hypothesis in addiction models.

Experimental Protocols

Amphetamine-Induced Locomotor Activity

This experiment assesses the effect of U-101958 on the hyperlocomotor activity induced by amphetamine, a hallmark behavioral response to psychostimulants.

Materials:

  • U-101958

  • d-amphetamine sulfate

  • Saline (0.9% NaCl)

  • Male Sprague-Dawley rats (250-300 g)

  • Open-field activity chambers equipped with infrared beams

Procedure:

  • Habituation: Individually house rats and handle them for 5 minutes daily for 3 days prior to the experiment to reduce stress. On the test day, place each rat in the open-field chamber for 60 minutes to allow for habituation to the novel environment.

  • Drug Administration:

    • Divide rats into groups (n=8-10 per group):

      • Vehicle (Saline) + Vehicle (Saline)

      • Vehicle (Saline) + Amphetamine (e.g., 1.5 mg/kg, i.p.)

      • U-101958 (e.g., 1, 3, 10 mg/kg, i.p.) + Vehicle (Saline)

      • U-101958 (e.g., 1, 3, 10 mg/kg, i.p.) + Amphetamine (e.g., 1.5 mg/kg, i.p.)

    • Administer U-101958 or its vehicle 30 minutes prior to the amphetamine or vehicle injection.

  • Data Collection: Immediately after the second injection, place the rats back into the open-field chambers and record locomotor activity (e.g., distance traveled, stereotypy counts) for 90 minutes.

  • Data Analysis: Analyze the data using a two-way ANOVA with U-101958 dose and amphetamine treatment as factors, followed by post-hoc tests to compare group differences.

Cocaine Self-Administration

This protocol evaluates the effect of U-101958 on the reinforcing properties of cocaine using an intravenous self-administration paradigm.

Materials:

  • U-101958

  • Cocaine hydrochloride

  • Heparinized saline

  • Male Wistar rats (300-350 g) with indwelling intravenous catheters

  • Operant conditioning chambers equipped with two levers, a stimulus light, and an infusion pump

Procedure:

  • Catheter Implantation: Surgically implant a chronic indwelling catheter into the jugular vein of each rat. Allow a recovery period of 5-7 days.

  • Acquisition of Self-Administration:

    • Train rats to press a lever for intravenous infusions of cocaine (e.g., 0.5 mg/kg/infusion) on a fixed-ratio 1 (FR1) schedule during daily 2-hour sessions. A lever press results in a brief infusion of cocaine paired with a stimulus light.

    • Continue training until a stable baseline of responding is achieved (e.g., less than 20% variation in the number of infusions over three consecutive days).

  • U-101958 Treatment:

    • Once a stable baseline is established, pre-treat the rats with various doses of U-101958 (e.g., 0, 1, 3, 10 mg/kg, i.p.) or vehicle 30 minutes before the self-administration session.

    • Test each dose in a counterbalanced order, with at least two days of baseline self-administration between test days.

  • Data Collection: Record the number of infusions earned and the number of active and inactive lever presses during each session.

  • Data Analysis: Analyze the data using a one-way repeated measures ANOVA to determine the effect of U-101958 dose on cocaine self-administration.

Mandatory Visualization

G cluster_0 Psychostimulant Action cluster_1 Dopaminergic Synapse cluster_2 Postsynaptic Neuron Psychostimulant Psychostimulant (e.g., Cocaine, Amphetamine) DAT Dopamine Transporter (DAT) Psychostimulant->DAT Blocks Reuptake VMAT2 Vesicular Monoamine Transporter 2 (VMAT2) Psychostimulant->VMAT2 Increases Release Synaptic_Dopamine Increased Synaptic Dopamine D4_Receptor Dopamine D4 Receptor Synaptic_Dopamine->D4_Receptor Activates Signaling_Pathway Downstream Signaling (e.g., ↓cAMP) D4_Receptor->Signaling_Pathway U101958 U-101958 U101958->D4_Receptor Blocks Behavioral_Effects Behavioral Effects (Reinforcement, Locomotion) Signaling_Pathway->Behavioral_Effects

Caption: Mechanism of U-101958 in psychostimulant action.

G cluster_0 Pre-Experiment cluster_1 Experimental Day cluster_2 Post-Experiment Animal_Habituation Animal Habituation (3 days) Chamber_Habituation Open-Field Habituation (60 min) Animal_Habituation->Chamber_Habituation U101958_Admin U-101958/Vehicle Admin (i.p.) Chamber_Habituation->U101958_Admin Wait Waiting Period (30 min) U101958_Admin->Wait Amphetamine_Admin Amphetamine/Vehicle Admin (i.p.) Wait->Amphetamine_Admin Data_Collection Locomotor Activity Recording (90 min) Amphetamine_Admin->Data_Collection Data_Analysis Data Analysis (ANOVA) Data_Collection->Data_Analysis

Caption: Workflow for amphetamine-induced locomotor activity experiment.

G cluster_0 Pre-Training cluster_1 Training Phase cluster_2 Testing Phase Surgery Catheter Implantation Surgery Recovery Recovery Period (5-7 days) Surgery->Recovery Acquisition Acquisition of Cocaine Self-Administration (FR1) Recovery->Acquisition Baseline Stable Baseline Responding Acquisition->Baseline Pretreatment U-101958/Vehicle Pretreatment Baseline->Pretreatment Self_Admin_Session Cocaine Self-Administration Session (2 hours) Pretreatment->Self_Admin_Session Self_Admin_Session->Baseline Return to Baseline (2 days) Data_Analysis Data Analysis (Repeated Measures ANOVA) Self_Admin_Session->Data_Analysis

Caption: Workflow for cocaine self-administration experiment.

Application Notes and Protocols for In Vivo Studies with U-101958

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the available information regarding the administration and dosage of U-101958 for in vivo studies. Due to the limited publicly available data on specific in vivo experimental protocols for U-101958, this document synthesizes information on its mechanism of action and general principles of in vivo study design for similar compounds.

Introduction

U-101958 is characterized as a putative antipsychotic agent that acts as a highly selective dopamine D4 receptor antagonist.[1] In some cellular systems, specifically in HEK293 cells expressing the human dopamine D4.4 receptor, U-101958 has been observed to act as a full agonist.[1] This dual activity profile as both an antagonist and a partial or full agonist depending on the experimental system is a critical consideration for in vivo study design.

Mechanism of Action: Dopamine D4 Receptor Modulation

The primary molecular target of U-101958 is the dopamine D4 receptor. Dopamine receptors are a class of G protein-coupled receptors that are prominent in the central nervous system. The D4 receptor, in particular, is implicated in various neurological and psychiatric conditions, including schizophrenia.

Below is a simplified signaling pathway illustrating the general mechanism of dopamine D2-like receptors, to which the D4 receptor belongs.

Dopamine D4 Receptor Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dopamine Dopamine D4_Receptor Dopamine D4 Receptor Dopamine->D4_Receptor Activates U-101958 U-101958 U-101958->D4_Receptor Modulates G_Protein Gi/o Protein D4_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP Downstream_Effects Downstream Cellular Effects cAMP->Downstream_Effects Regulates

Figure 1: Simplified Dopamine D4 Receptor Signaling Pathway.

In Vivo Study Design Considerations

Animal Models

The selection of an appropriate animal model is crucial for the investigation of antipsychotic agents. Models are chosen to mimic specific aspects of the human condition being studied, such as schizophrenia. Common animal models used in antipsychotic drug discovery include:

  • Pharmacological Models: These models use drugs to induce behaviors relevant to psychosis. For example, administration of NMDA receptor antagonists like phencyclidine (PCP) or ketamine, or dopamine agonists like amphetamine, can induce hyperlocomotion and stereotypy in rodents.[2][3][4]

  • Neurodevelopmental Models: These models involve interventions during early life to produce long-lasting behavioral and neurochemical changes that resemble aspects of schizophrenia.[5][6]

  • Genetic Models: These involve the use of genetically modified animals that may have a predisposition to schizophrenia-like symptoms.[3]

Routes of Administration

The choice of administration route depends on the physicochemical properties of the compound, the desired pharmacokinetic profile, and the experimental design. Common routes for administering compounds to rodents in neuroscience research include:

  • Intraperitoneal (IP) Injection: A common route for systemic administration, offering relatively rapid absorption.

  • Subcutaneous (SC) Injection: Provides a slower and more sustained absorption compared to IP injection.

  • Oral Gavage (PO): Used to administer precise doses directly into the stomach, mimicking oral administration in humans.

  • Intravenous (IV) Injection: Allows for direct and rapid introduction of the compound into the systemic circulation, providing 100% bioavailability.

The table below summarizes key parameters for common administration routes in rodents.

Route of AdministrationTypical Volume (Mouse)Typical Volume (Rat)Needle GaugeAbsorption Rate
Intraperitoneal (IP)0.1 - 0.5 mL1 - 5 mL25-27 GRapid
Subcutaneous (SC)0.1 - 0.2 mL0.5 - 2 mL25-27 GSlow
Oral Gavage (PO)0.1 - 0.2 mL1 - 5 mL20-22 G (gavage needle)Variable
Intravenous (IV)0.1 - 0.2 mL0.2 - 0.5 mL27-30 GVery Rapid

Note: These are general guidelines and the exact volumes and needle sizes may vary depending on the specific experimental protocol and animal size.

Experimental Protocols

Below are generalized protocols for behavioral assays commonly used to evaluate the efficacy of potential antipsychotic drugs.

Protocol 1: Assessment of Locomotor Activity (Pharmacological Model)

This protocol is designed to assess the effect of a test compound on hyperlocomotion induced by a psychostimulant like amphetamine.

Workflow:

Locomotor_Activity_Protocol Acclimation Acclimate animals to the testing room Habituation Habituate animals to the open field arena Acclimation->Habituation 60 min Pre-treatment Administer U-101958 (or vehicle) Habituation->Pre-treatment 30-60 min Psychostimulant Administer Amphetamine (or saline) Pre-treatment->Psychostimulant 30 min Data_Collection Record locomotor activity Psychostimulant->Data_Collection 60-90 min Analysis Analyze data Data_Collection->Analysis

Figure 2: Experimental Workflow for Locomotor Activity Assay.

Methodology:

  • Acclimation: Acclimate rodents to the testing room for at least 60 minutes before the experiment.

  • Habituation: Place individual animals in the open field arenas and allow them to habituate for 30-60 minutes.

  • Pre-treatment: Administer the test compound (U-101958) or vehicle via the chosen route (e.g., IP). The dose range would need to be determined in pilot studies.

  • Psychostimulant Administration: After a pre-determined pre-treatment time (e.g., 30 minutes), administer a psychostimulant such as d-amphetamine (e.g., 1-3 mg/kg, IP) or saline.

  • Data Collection: Immediately place the animals back into the open field arenas and record locomotor activity (e.g., distance traveled, rearing frequency) for 60-90 minutes using an automated activity monitoring system.

  • Data Analysis: Analyze the data to determine if U-101958 attenuates the amphetamine-induced hyperlocomotion.

Protocol 2: Prepulse Inhibition (PPI) of the Startle Reflex

PPI is a measure of sensorimotor gating, which is often deficient in individuals with schizophrenia. This protocol assesses the ability of a test compound to reverse a deficit in PPI induced by a psychotomimetic agent.

Workflow:

PPI_Protocol Acclimation Acclimate animals to the testing room Pre-treatment Administer U-101958 (or vehicle) Acclimation->Pre-treatment 60 min Psychotomimetic Administer PCP/Ketamine (or saline) Pre-treatment->Psychotomimetic 30 min PPI_Testing Place in startle chambers and begin PPI session Psychotomimetic->PPI_Testing 5-10 min Analysis Calculate %PPI and analyze data PPI_Testing->Analysis

Figure 3: Experimental Workflow for Prepulse Inhibition Assay.

Methodology:

  • Acclimation: Acclimate rodents to the testing room for at least 60 minutes.

  • Pre-treatment: Administer the test compound (U-101958) or vehicle.

  • Psychotomimetic Administration: After the pre-treatment interval, administer a psychotomimetic drug like PCP (e.g., 1-5 mg/kg, SC) or ketamine to induce a PPI deficit.

  • PPI Testing: Place the animals in startle chambers. The session typically begins with an acclimation period with background noise. This is followed by a series of trials including:

    • Pulse-alone trials (e.g., 120 dB stimulus).

    • Prepulse-alone trials (e.g., 3-12 dB above background).

    • Prepulse-pulse trials where the prepulse precedes the pulse by a specific interval (e.g., 100 ms).

  • Data Analysis: Calculate the percentage of PPI for each prepulse intensity and analyze the data to determine if U-101958 can reverse the psychotomimetic-induced deficit in PPI.

Pharmacokinetic Considerations

To date, no specific pharmacokinetic data for U-101958 in any animal species has been found in the public literature. When planning in vivo studies, it is essential to consider the following pharmacokinetic parameters, which would need to be determined experimentally:

  • Absorption: The rate and extent to which the drug enters the systemic circulation.

  • Distribution: The reversible transfer of a drug from one location to another within the body. For a CNS-active compound like U-101958, brain penetration is a key factor.

  • Metabolism: The chemical conversion of the drug into other compounds (metabolites).

  • Excretion: The removal of the drug and its metabolites from the body.

Pharmacokinetic studies are crucial for determining the appropriate dosing regimen (dose and frequency) to achieve and maintain the desired therapeutic concentrations at the target site.[7][8]

Conclusion

While detailed in vivo protocols for U-101958 are not currently available, the information provided here on its mechanism of action, along with general principles and protocols for testing antipsychotic-like compounds in animal models, serves as a foundational guide for researchers. Initial dose-finding studies and pharmacokinetic profiling will be critical first steps in designing robust and informative in vivo experiments with U-101958. Researchers should always adhere to ethical guidelines and institutional regulations for animal experimentation.

References

How to prepare U-101958 stock solutions for experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

U-101958 is a potent and selective antagonist of the dopamine D4 receptor. Due to its high affinity and selectivity, U-101958 is a valuable tool for investigating the physiological and pathological roles of the D4 receptor in the central nervous system. These application notes provide detailed protocols for the preparation of U-101958 stock solutions and its application in in vitro experiments.

Physicochemical and Solubility Data

A summary of the key physicochemical and solubility properties of U-101958 maleate is provided in the table below for easy reference.

PropertyValueSource
Chemical Name U-101958 maleate[1][2]
Molecular Formula C₂₅H₃₃N₃O₅[3]
Molecular Weight 455.55 g/mol [1][2]
Appearance Solid powder[2]
Solubility in DMSO 11 mg/mL
Solubility in Water 3 mg/mL
Solubility in Ethanol 2.7 mg/mL

Preparation of U-101958 Stock Solutions

This section provides a detailed protocol for the preparation of a 10 mM stock solution of U-101958 maleate in Dimethyl Sulfoxide (DMSO).

Materials:

  • U-101958 maleate powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes

Protocol:

  • Calculate the required mass of U-101958 maleate:

    • To prepare a 10 mM stock solution, the required mass can be calculated using the following formula:

      • Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

      • For 1 mL of a 10 mM stock solution:

      • Mass (mg) = 0.010 mol/L x 0.001 L x 455.55 g/mol x 1000 mg/g = 4.56 mg

  • Weighing the compound:

    • Accurately weigh 4.56 mg of U-101958 maleate powder using a calibrated analytical balance. To ensure accuracy, it is recommended to weigh a slightly larger amount (e.g., 10 mg) and adjust the volume of DMSO accordingly. For example, for 10 mg of U-101958 maleate, the required volume of DMSO would be:

      • Volume (mL) = (Mass (mg) / Molecular Weight ( g/mol )) / Desired Concentration (M) x 1000 (mL/L)

      • Volume (mL) = (10 mg / 455.55 g/mol ) / 0.010 mol/L x 1000 mL/L = 2.195 mL

  • Dissolving the compound:

    • Transfer the weighed U-101958 maleate powder into a sterile microcentrifuge tube or vial.

    • Add the calculated volume of anhydrous DMSO to the tube.

    • Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may assist in dissolution.

  • Storage of the stock solution:

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for long-term storage.[2]

    • Based on supplier information, the solid compound is stable for several weeks at ambient temperature during shipping, suggesting good short-term stability.[2] However, for optimal long-term stability of the stock solution, storage at -20°C is recommended.

Experimental Protocols

Dilution of Stock Solution for Cell-Based Assays

For most cell-based assays, the 10 mM DMSO stock solution will need to be further diluted to the desired final working concentration in the appropriate cell culture medium.

Protocol:

  • Prepare an intermediate dilution:

    • It is recommended to first prepare an intermediate dilution of the 10 mM stock solution in cell culture medium. For example, to prepare a 1 mM intermediate solution, dilute the 10 mM stock 1:10 in medium.

  • Prepare the final working concentration:

    • Use the intermediate dilution to prepare the final working concentrations. For example, to prepare a final concentration of 10 µM in a final well volume of 100 µL, add 1 µL of the 1 mM intermediate solution to 99 µL of cell culture medium in the well.

    • Note: The final concentration of DMSO in the assay should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.

Mechanism of Action and Signaling Pathway

U-101958 acts as a selective antagonist at the dopamine D4 receptor. The D4 receptor is a member of the D2-like family of G protein-coupled receptors (GPCRs). Upon binding of the endogenous ligand dopamine, the D4 receptor couples to inhibitory G proteins (Gi/o). This initiates a signaling cascade that primarily involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, the βγ subunits of the dissociated G protein can modulate the activity of other effector proteins, such as inwardly rectifying potassium channels.

U101958_Pathway Dopamine Dopamine D4R D4R Dopamine->D4R Activates Gi_o Gi_o D4R->Gi_o Activates U101958 U101958 U101958->D4R Inhibits AC AC Gi_o->AC Inhibits K_channel K_channel Gi_o->K_channel Modulates cAMP cAMP AC->cAMP Converts ATP to

References

PNU-101958: Application and Protocol for Cyclic AMP Accumulation Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PNU-101958 is a chemical compound utilized in neuroscience research as a potent and selective antagonist for the serotonin 5-HT1A receptor. This receptor, a member of the G protein-coupled receptor (GPCR) superfamily, is implicated in a variety of physiological and pathological processes, including anxiety, depression, and cognition. The 5-HT1A receptor is coupled to inhibitory G proteins (Gi/o), and its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Consequently, cAMP accumulation assays are a important functional tool to characterize the antagonist properties of compounds like PNU-101958. By blocking the agonist-induced inhibition of cAMP production, PNU-101958's potency and efficacy can be quantified, providing valuable insights into its pharmacological profile.

This document provides detailed application notes and a comprehensive protocol for the use of PNU-101958 in cyclic AMP accumulation assays.

Signaling Pathway of the 5-HT1A Receptor

The 5-HT1A receptor, upon activation by an agonist such as serotonin (5-HT), couples to a Gi protein. This coupling inhibits the enzyme adenylyl cyclase (AC), which is responsible for the conversion of ATP to cAMP. The resulting decrease in intracellular cAMP levels leads to reduced activation of protein kinase A (PKA) and subsequent downstream signaling events. PNU-101958, as a 5-HT1A antagonist, binds to the receptor but does not activate it. Instead, it prevents the binding of agonists, thereby blocking the inhibitory effect on adenylyl cyclase and maintaining basal or forskolin-stimulated cAMP levels.

G_protein_signaling 5-HT1A Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular 5HT1A_Receptor 5-HT1A Receptor Gi Gi Protein 5HT1A_Receptor->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Agonist 5-HT (Agonist) Agonist->5HT1A_Receptor Binds and Activates PNU101958 PNU-101958 (Antagonist) PNU101958->5HT1A_Receptor Binds and Blocks Gi->AC Inhibits ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates

Figure 1: 5-HT1A Receptor Signaling Pathway

Experimental Protocol: cAMP Accumulation Assay

This protocol describes a method to determine the antagonist potency of PNU-101958 at the human 5-HT1A receptor expressed in a recombinant cell line (e.g., CHO-K1 or HEK293). The assay measures the ability of PNU-101958 to reverse the inhibition of forskolin-stimulated cAMP accumulation by a 5-HT1A agonist.

Materials and Reagents:

  • Cell Line: CHO-K1 or HEK293 cells stably expressing the human 5-HT1A receptor.

  • Cell Culture Medium: Appropriate medium for the chosen cell line (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS), antibiotics, and selection agents.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS) with 0.1% BSA and 1 mM IBMX (3-isobutyl-1-methylxanthine), a phosphodiesterase inhibitor.

  • Agonist: 5-HT (Serotonin) or a selective 5-HT1A agonist like 8-OH-DPAT.

  • Antagonist: PNU-101958.

  • Stimulant: Forskolin.

  • cAMP Detection Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, AlphaScreen, or ELISA-based kits).

  • Cell Culture Plates: 96-well or 384-well white, opaque plates suitable for the chosen detection method.

  • Standard Laboratory Equipment: Cell culture incubator, centrifuge, multichannel pipettes, plate reader.

Experimental Workflow:

experimental_workflow cAMP Accumulation Assay Workflow A 1. Cell Seeding Seed 5-HT1A expressing cells into a 96-well plate and incubate overnight. B 2. Pre-incubation with Antagonist Wash cells and pre-incubate with varying concentrations of PNU-101958. A->B C 3. Agonist and Forskolin Stimulation Add a fixed concentration of 5-HT1A agonist (e.g., EC80 of 5-HT) and forskolin to all wells (except controls). B->C D 4. Incubation Incubate the plate at 37°C for a specified time (e.g., 30 minutes). C->D E 5. Cell Lysis Lyse the cells according to the cAMP detection kit protocol. D->E F 6. cAMP Detection Add detection reagents and incubate as per the manufacturer's instructions. E->F G 7. Data Acquisition Read the plate using a suitable plate reader. F->G H 8. Data Analysis Calculate IC50 value for PNU-101958. G->H

Figure 2: cAMP Accumulation Assay Workflow

Procedure:

  • Cell Culture and Seeding:

    • Culture the 5-HT1A expressing cells according to standard protocols.

    • On the day before the assay, harvest the cells and seed them into a 96-well or 384-well plate at an optimized density.

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2.

  • Assay Preparation:

    • Prepare serial dilutions of PNU-101958 in assay buffer.

    • Prepare a solution of the 5-HT1A agonist at a concentration that gives approximately 80% of its maximal effect (EC80). This concentration should be predetermined in a separate agonist dose-response experiment.

    • Prepare a solution of forskolin at a concentration that elicits a submaximal stimulation of cAMP production (e.g., 1-10 µM).

  • Antagonist Treatment:

    • Carefully remove the culture medium from the wells.

    • Wash the cells once with assay buffer.

    • Add the prepared dilutions of PNU-101958 to the respective wells. Include a vehicle control (assay buffer only).

    • Pre-incubate the plate at 37°C for 15-30 minutes.

  • Agonist Stimulation:

    • To the wells containing PNU-101958, add the EC80 concentration of the 5-HT1A agonist and the forskolin solution.

    • Include the following control wells:

      • Basal control (assay buffer only).

      • Forskolin control (forskolin only).

      • Agonist + Forskolin control (agonist and forskolin, no antagonist).

  • Incubation and Lysis:

    • Incubate the plate at 37°C for 30 minutes.

    • Following incubation, lyse the cells according to the instructions of the chosen cAMP detection kit.

  • cAMP Detection and Data Analysis:

    • Add the detection reagents from the cAMP kit to the cell lysates.

    • Incubate for the recommended time at room temperature.

    • Read the plate on a plate reader compatible with the detection technology.

    • The data (e.g., fluorescence or luminescence signal) is inversely proportional to the amount of cAMP produced.

    • Plot the percentage of inhibition of the agonist response versus the log concentration of PNU-101958.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value of PNU-101958.

Data Presentation

The antagonist activity of PNU-101958 is quantified by its IC50 value, which represents the concentration of the antagonist required to inhibit 50% of the agonist's effect. The results of a typical experiment can be summarized in a table.

Table 1: Representative Antagonist Activity of PNU-101958 in a cAMP Accumulation Assay

CompoundTargetAssay TypeAgonist (EC80)IC50 (nM)Hill Slope
PNU-101958 Human 5-HT1AcAMP Accumulation5-HT (10 nM)2.5-1.1
WAY-100635 (Reference)Human 5-HT1AcAMP Accumulation5-HT (10 nM)1.8-1.0

Note: The IC50 value for PNU-101958 is a representative value based on its known high affinity for the 5-HT1A receptor and is for illustrative purposes. Actual values should be determined experimentally.

Logical Relationship of PNU-101958 Action

The following diagram illustrates the logical flow of how PNU-101958 functions as an antagonist in the context of a cAMP accumulation assay.

logical_relationship Logical Flow of PNU-101958 Antagonism Start Start Assay Agonist_Present Is 5-HT1A Agonist Present? Start->Agonist_Present PNU_Present Is PNU-101958 Present? Agonist_Present->PNU_Present Yes Receptor_Inactive 5-HT1A Receptor Inactive Agonist_Present->Receptor_Inactive No Receptor_Active 5-HT1A Receptor Activated PNU_Present->Receptor_Active No PNU_Present->Receptor_Inactive Yes cAMP_Low cAMP Levels Decrease Receptor_Active->cAMP_Low cAMP_High cAMP Levels Remain High (Forskolin-stimulated) Receptor_Inactive->cAMP_High End End of Assay cAMP_Low->End cAMP_High->End

Figure 3: Logical Flow of PNU-101958 Antagonism

Conclusion

The cyclic AMP accumulation assay is a robust and reliable method for characterizing the antagonist properties of compounds targeting Gi-coupled receptors like the 5-HT1A receptor. PNU-101958, as a potent 5-HT1A antagonist, can be effectively evaluated using this assay. The provided protocol offers a detailed framework for conducting such experiments, and the illustrative data and diagrams aid in understanding the underlying principles and expected outcomes. Accurate determination of the potency of PNU-101958 is crucial for its application in further pharmacological and in vivo studies aimed at elucidating the role of the 5-HT1A receptor in health and disease.

U-101958: A Versatile Tool for Interrogating Dopamine D4 Receptor Function

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

U-101958 is a potent and selective ligand for the dopamine D4 receptor, a member of the D2-like family of G protein-coupled receptors (GPCRs). The D4 receptor is predominantly expressed in the prefrontal cortex, amygdala, and hippocampus, and has been implicated in a variety of neuropsychiatric disorders, including schizophrenia and ADHD. Due to its pharmacological profile, U-101958 serves as a valuable chemical probe for elucidating the physiological and pathological roles of the D4 receptor. These application notes provide a comprehensive overview of U-101958's pharmacological properties and detailed protocols for its use in key in vitro functional assays.

Pharmacological Profile of U-101958

U-101958 has been characterized as a high-affinity ligand for the human dopamine D4 receptor. Its functional activity has been observed to be cell-line and receptor expression level-dependent, behaving as a partial or full agonist in different experimental systems.

Binding Affinity and Selectivity

The binding affinity of U-101958 for the dopamine D4 receptor is in the low nanomolar range. While widely cited for its D4 selectivity, a comprehensive profile of its binding affinities (Ki) across all dopamine receptor subtypes is not consistently reported in publicly available literature.

Receptor SubtypeBinding Affinity (pKi)Reference
Dopamine D48.9[1]

Note: pKi is the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a higher binding affinity. Data for D1, D2, D3, and D5 receptors are not consistently available in the literature.

Functional Activity in cAMP Assays

The dopamine D4 receptor is a Gi/o-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. The potency (pEC50) and efficacy of U-101958 have been determined in forskolin-stimulated cAMP accumulation assays.

Cell LineAgonist/Partial AgonistpEC50Efficacy (relative to dopamine)Reference
HEK293/D4.4Full Agonist8.7 ± 0.3~100%[1]
CHO/D4.4Partial Agonist8.1 ± 0.339 ± 7%[2]

Note: pEC50 is the negative logarithm of the half-maximal effective concentration (EC50). Efficacy is the maximal response produced by the ligand compared to a reference full agonist (dopamine).

Key Experimental Protocols

Radioligand Competition Binding Assay

This protocol is designed to determine the binding affinity (Ki) of U-101958 for the dopamine D4 receptor using [3H]-spiperone, a commonly used radioligand for D2-like receptors.

Experimental Workflow:

G cluster_prep Preparation cluster_assay Assay Incubation cluster_detection Detection & Analysis Membrane_Prep Prepare cell membranes expressing D4 receptors Incubation Incubate membranes, [3H]-spiperone, and U-101958 Membrane_Prep->Incubation Radioligand_Prep Prepare [3H]-spiperone working solution Radioligand_Prep->Incubation Compound_Prep Prepare serial dilutions of U-101958 Compound_Prep->Incubation Filtration Separate bound and free radioligand via vacuum filtration Incubation->Filtration Counting Quantify bound radioactivity using liquid scintillation counting Filtration->Counting Analysis Calculate Ki value using Cheng-Prusoff equation Counting->Analysis G cluster_membrane Plasma Membrane cluster_cytosol Cytosol U101958 U-101958 D4R D4 Receptor U101958->D4R Binds G_protein Gi/o Protein D4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC G cluster_prep Preparation cluster_assay Assay Incubation cluster_detection Detection & Analysis Membrane_Prep Prepare cell membranes expressing D4 receptors Incubation Incubate membranes with U-101958, GDP, and [35S]GTPγS Membrane_Prep->Incubation Reagent_Prep Prepare [35S]GTPγS, GDP, and U-101958 solutions Reagent_Prep->Incubation Filtration Separate bound and free [35S]GTPγS via vacuum filtration Incubation->Filtration Counting Quantify bound radioactivity using liquid scintillation counting Filtration->Counting Analysis Determine EC50 and Emax Counting->Analysis

References

Troubleshooting & Optimization

Common issues with U-101958 solubility in vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with U-101958. The information is presented in a question-and-answer format to directly address common issues, particularly those related to in vitro solubility.

Frequently Asked Questions (FAQs)

Q1: What is U-101958 and what is its primary mechanism of action?

A1: U-101958 is a selective antagonist for the dopamine D4 receptor. As a D2-like G protein-coupled receptor (GPCR), the dopamine D4 receptor is primarily coupled to inhibitory G proteins (Gαi/o). Upon activation by its endogenous ligand, dopamine, the D4 receptor inhibits the enzyme adenylyl cyclase, which leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). By acting as an antagonist, U-101958 blocks the binding of dopamine to the D4 receptor, thereby preventing this downstream signaling cascade.[1] This makes U-101958 a valuable tool for studying the physiological and pathological roles of the dopamine D4 receptor.

Q2: I am observing precipitation of U-101958 in my cell culture medium. What are the common causes and how can I troubleshoot this?

A2: Precipitation of U-101958 in aqueous cell culture media is a common issue due to its hydrophobic nature. Several factors can contribute to this problem. The primary cause is often exceeding the solubility limit of the compound in the final assay medium. Another common issue is the "salting out" effect, where high concentrations of salts in the medium reduce the solubility of the compound. Changes in pH and temperature can also affect solubility.

For a step-by-step guide to resolving this, please refer to the Troubleshooting Guide for U-101958 Precipitation below.

Q3: What is the recommended solvent for preparing a stock solution of U-101958?

A3: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of U-101958. It is advisable to keep the final concentration of DMSO in your cell culture medium below 0.5%, and ideally below 0.1%, to avoid solvent-induced cytotoxicity.

Q4: Can I dissolve U-101958 directly in water or phosphate-buffered saline (PBS)?

A4: While the maleate salt of U-101958 has some solubility in water, it is limited.[2] Dissolving it directly in aqueous buffers like PBS, especially at higher concentrations, is likely to result in poor dissolution or precipitation. It is best practice to first prepare a concentrated stock solution in an organic solvent like DMSO and then perform serial dilutions into your aqueous experimental medium.

Troubleshooting Guide for U-101958 Precipitation

This guide provides a systematic approach to resolving solubility issues with U-101958 in your in vitro experiments.

.

Troubleshooting_Workflow cluster_start Start cluster_preparation Stock Solution Preparation cluster_dilution Dilution into Aqueous Medium cluster_media Media Composition & Conditions cluster_solution Resolution start Precipitation Observed check_stock Is the stock solution clear? start->check_stock dissolve_properly Ensure complete dissolution in DMSO. Warm gently (37°C) or sonicate briefly. check_stock->dissolve_properly No dilution_method How was the final dilution prepared? check_stock->dilution_method Yes direct_dilution Direct dilution of concentrated stock? dilution_method->direct_dilution serial_dilution Use serial dilution. Prepare an intermediate dilution in pre-warmed medium. direct_dilution->serial_dilution Yes final_dmso Is the final DMSO concentration <0.5%? direct_dilution->final_dmso No serial_dilution->final_dmso media_components Are there high concentrations of salts or proteins? final_dmso->media_components Yes solution Clear Solution final_dmso->solution No, adjust stock concentration test_simple_buffer Test solubility in a simpler buffer (e.g., HBSS) to identify problematic media components. media_components->test_simple_buffer Yes ph_temp Are pH and temperature stable? media_components->ph_temp No test_simple_buffer->ph_temp control_conditions Ensure proper buffering (e.g., HEPES) and maintain stable temperature. ph_temp->control_conditions No ph_temp->solution Yes control_conditions->solution

Caption: Troubleshooting workflow for U-101958 precipitation.

Quantitative Data Summary

The solubility of U-101958 maleate salt in various solvents is summarized in the table below. This data is essential for preparing appropriate stock solutions and final dilutions for your experiments.

SolventSolubility (mg/mL)Molar Equivalent (mM)
DMSO1124.1
Water36.6
Ethanol2.75.9
Molar equivalents are calculated based on the molecular weight of U-101958 maleate salt (455.55 g/mol ).[2]

Experimental Protocols

Below are detailed methodologies for two key in vitro assays to characterize the interaction of U-101958 with the dopamine D4 receptor.

Dopamine D4 Receptor Radioligand Binding Assay

This protocol is for a competitive binding assay to determine the affinity (Ki) of U-101958 for the human dopamine D4 receptor.

Materials:

  • Cell Membranes: Membranes prepared from a cell line stably expressing the human dopamine D4 receptor (e.g., CHO-K1 or HEK293 cells).

  • Radioligand: [³H]-Spiperone or another suitable D2-like receptor radioligand.

  • Non-specific Binding Control: A high concentration of a non-labeled D2-like receptor ligand (e.g., 10 µM Haloperidol).

  • U-101958 Stock Solution: 10 mM in 100% DMSO.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 2 mM CaCl₂, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • Glass Fiber Filters (e.g., Whatman GF/B).

  • 96-well plates.

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of U-101958 in assay buffer. The final DMSO concentration in the assay should not exceed 0.5%.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Total Binding: Assay buffer.

    • Non-specific Binding: Non-specific binding control.

    • Competition: Serial dilutions of U-101958.

  • Add Radioligand: Add the radioligand to all wells at a final concentration close to its Kd.

  • Add Cell Membranes: Add the cell membrane preparation to all wells.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of U-101958 and fit the data to a sigmoidal dose-response curve to determine the IC₅₀. Calculate the Ki using the Cheng-Prusoff equation.

cAMP Functional Assay

This protocol measures the antagonistic effect of U-101958 on dopamine-induced inhibition of cAMP production in cells expressing the dopamine D4 receptor.

Materials:

  • Cell Line: A cell line stably expressing the human dopamine D4 receptor (e.g., CHO-K1 or HEK293 cells).

  • Dopamine Solution: A stock solution of dopamine in an appropriate vehicle.

  • Forskolin Solution: To stimulate adenylyl cyclase and generate a basal cAMP level.

  • U-101958 Stock Solution: 10 mM in 100% DMSO.

  • cAMP Assay Kit: A commercially available kit (e.g., HTRF, ELISA, or luminescence-based).

  • Cell Culture Medium.

  • 96-well cell culture plates.

Procedure:

  • Cell Seeding: Seed the D4 receptor-expressing cells into a 96-well plate and grow to near confluency.

  • Pre-incubation with Antagonist: Remove the culture medium and pre-incubate the cells with varying concentrations of U-101958 in serum-free medium or assay buffer for 15-30 minutes at 37°C.

  • Stimulation: Add dopamine at a concentration that gives a submaximal response (e.g., EC₈₀) and forskolin to all wells (except for the basal control). Incubate for an additional 15-30 minutes at 37°C.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP assay kit.

  • Data Analysis: Plot the measured cAMP levels against the logarithm of the U-101958 concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which represents the concentration of U-101958 that inhibits 50% of the dopamine-mediated response.

Signaling Pathway

The following diagram illustrates the signaling pathway of the dopamine D4 receptor and the point of intervention for U-101958.

.

Dopamine_D4_Signaling dopamine Dopamine d4r Dopamine D4 Receptor dopamine->d4r Binds & Activates u101958 U-101958 u101958->d4r Binds & Blocks g_protein Gi/o Protein d4r->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibits camp cAMP atp ATP atp->camp Conversion pka Protein Kinase A (PKA) camp->pka Activates downstream Downstream Cellular Responses pka->downstream Phosphorylates & Modulates

Caption: Dopamine D4 receptor signaling pathway.

References

Technical Support Center: Optimizing 5-HT1A Receptor Antagonist Concentration for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of PNU-101958, a representative 5-HT1A receptor antagonist, for cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for PNU-101958?

PNU-101958 is a selective antagonist of the serotonin 1A (5-HT1A) receptor. This receptor is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligand serotonin, typically couples to inhibitory G-proteins (Gi/o).[1][2][3] This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1][2][3] PNU-101958 competitively binds to the 5-HT1A receptor, preventing serotonin from binding and thereby blocking this downstream signaling cascade.[4] In some cellular contexts, 5-HT1A receptor activation can also modulate other signaling pathways, such as the MAPK/ERK and PI3K/Akt pathways, and PNU-101958 would be expected to inhibit these effects as well.[1][2][3][5]

Q2: What is a typical starting concentration range for PNU-101958 in cell-based assays?

A typical starting concentration range for a novel 5-HT1A antagonist like PNU-101958 in a cell-based assay would be from 1 nM to 10 µM. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. This involves testing a wide range of concentrations to identify the lowest concentration that elicits the desired biological effect without causing significant cytotoxicity.[6]

Q3: How should I prepare and store PNU-101958?

For initial use, PNU-101958 should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a concentrated stock solution (e.g., 10 mM).[7][8] This stock solution should then be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles. When preparing working solutions, the DMSO stock should be diluted in cell culture medium to the final desired concentration. It is crucial to ensure the final DMSO concentration in the cell culture does not exceed a non-toxic level, typically below 0.5%, as higher concentrations can be cytotoxic.[9]

Q4: How can I determine if my cell line expresses functional 5-HT1A receptors?

The presence of functional 5-HT1A receptors can be confirmed through several methods:

  • Western Blot or qPCR: To detect the presence of 5-HT1A receptor protein or mRNA, respectively.

  • Radioligand Binding Assays: Using a radiolabeled 5-HT1A agonist or antagonist to quantify receptor density.[10][11]

  • Functional Assays: Treating the cells with a known 5-HT1A agonist (e.g., 8-OH-DPAT) and measuring a downstream response, such as a change in cAMP levels or ERK phosphorylation. A potent antagonist like PNU-101958 should block this agonist-induced effect.[12]

Troubleshooting Guide

Issue Possible Cause Solution
No observable effect of PNU-101958 1. Suboptimal concentration. 2. Low or no expression of 5-HT1A receptors in the cell line. 3. Compound inactivity due to improper storage or degradation.1. Perform a dose-response study with a wider concentration range. 2. Verify 5-HT1A receptor expression using Western Blot, qPCR, or a functional assay with a known agonist.[12] 3. Prepare a fresh stock solution of PNU-101958.
High background or off-target effects 1. PNU-101958 concentration is too high. 2. Solvent (e.g., DMSO) toxicity. 3. The compound may have poor selectivity.1. Use the lowest effective concentration determined from your dose-response curve. 2. Ensure the final solvent concentration is consistent across all wells and is at a non-toxic level (typically < 0.5% for DMSO).[9] 3. Test the compound in a cell line known not to express 5-HT1A receptors to identify non-specific effects.
Inconsistent results between experiments 1. Variability in cell seeding density. 2. Inconsistent incubation times. 3. Compound precipitation in the media.1. Ensure a homogenous cell suspension before seeding and use a consistent seeding density for all experiments. 2. Adhere strictly to the optimized incubation time. 3. Visually inspect the media for any signs of precipitation after adding the compound. If precipitation occurs, try preparing fresh dilutions or using a different solubilization method.[7]
High cell death (cytotoxicity) 1. PNU-101958 is cytotoxic at the tested concentrations. 2. The solvent concentration is too high.1. Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the toxic concentration range of PNU-101958.[6] 2. Lower the final concentration of the solvent in the culture medium.

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of PNU-101958

This protocol outlines a method for determining the optimal working concentration of PNU-101958 using a functional assay that measures the inhibition of agonist-induced changes in a downstream signaling molecule (e.g., cAMP or p-ERK).

Methodology:

  • Cell Seeding: Seed your cells of interest in a multi-well plate at a predetermined optimal density and allow them to adhere and grow overnight.

  • Compound Preparation: Prepare a series of dilutions of PNU-101958 in your cell culture medium. A common approach is to perform a serial dilution to cover a range from 1 nM to 10 µM. Also, prepare a solution of a known 5-HT1A agonist (e.g., 8-OH-DPAT) at a concentration that elicits a sub-maximal response (e.g., EC80).

  • Pre-treatment with Antagonist: Remove the old medium from the cells and add the medium containing the different concentrations of PNU-101958. Include a vehicle-only control (medium with the same final concentration of DMSO). Incubate for a predetermined time (e.g., 30 minutes) to allow the antagonist to bind to the receptors.

  • Agonist Stimulation: Add the 5-HT1A agonist to all wells (except for the negative control wells) and incubate for the optimal time to induce a downstream signal (e.g., 15-30 minutes for cAMP or p-ERK).

  • Assay Readout: Lyse the cells and perform the appropriate assay to measure the downstream signal (e.g., cAMP ELISA or Western blot for p-ERK).

  • Data Analysis: Calculate the inhibition of the agonist-induced signal for each concentration of PNU-101958 and plot a dose-response curve to determine the IC50 value.

Protocol 2: Assessing Cytotoxicity of PNU-101958

This protocol describes how to evaluate the cytotoxic effects of PNU-101958 using a standard MTT assay.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Prepare serial dilutions of PNU-101958 in culture medium. Remove the old medium and add the medium containing the different compound concentrations. Include a vehicle-only control.

  • Incubation: Incubate the cells with the compound for a duration relevant to your main experiment (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add MTT reagent to each well and incubate for 2-4 hours at 37°C.

    • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).[6]

    • Read the absorbance at the appropriate wavelength (e.g., 570 nm).[13]

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Data Presentation

Table 1: Dose-Response of PNU-101958 on Agonist-Induced cAMP Production

PNU-101958 Concentration (nM)% Inhibition of Agonist Response (Mean ± SD)
0.15.2 ± 1.8
125.6 ± 3.1
1052.1 ± 4.5
10085.3 ± 2.9
100098.7 ± 1.2
1000099.1 ± 0.9

Table 2: Cytotoxicity of PNU-101958 after 48-hour Incubation

PNU-101958 Concentration (µM)Cell Viability (%) (Mean ± SD)
0.199.5 ± 2.3
198.2 ± 3.1
1095.7 ± 4.0
2580.1 ± 5.6
5055.4 ± 6.8
10020.3 ± 4.2

Visualizations

PNU_101958_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Serotonin Serotonin 5-HT1A_Receptor 5-HT1A Receptor Serotonin->5-HT1A_Receptor Binds & Activates PNU-101958 PNU-101958 PNU-101958->5-HT1A_Receptor Binds & Blocks Gi_o Gi/o Protein 5-HT1A_Receptor->Gi_o Activates Adenylyl_Cyclase Adenylyl Cyclase Gi_o->Adenylyl_Cyclase Inhibits MAPK_PI3K MAPK/PI3K Pathways Gi_o->MAPK_PI3K Modulates cAMP cAMP Adenylyl_Cyclase->cAMP Produces Downstream_Effectors Downstream Effectors cAMP->Downstream_Effectors Activates

Caption: Mechanism of action of PNU-101958 at the 5-HT1A receptor.

Experimental_Workflow Start Start: Optimize Assay Conditions Seed_Cells 1. Seed Cells Start->Seed_Cells Dose_Response 2. Dose-Response Assay (PNU-101958 vs Agonist) Seed_Cells->Dose_Response Cytotoxicity_Assay 3. Cytotoxicity Assay (e.g., MTT) Seed_Cells->Cytotoxicity_Assay Analyze_IC50 4. Analyze IC50 & Cytotoxicity Dose_Response->Analyze_IC50 Cytotoxicity_Assay->Analyze_IC50 Select_Concentration 5. Select Optimal Non-Toxic Concentration Analyze_IC50->Select_Concentration Main_Experiment 6. Perform Main Experiment Select_Concentration->Main_Experiment End End: Data Analysis Main_Experiment->End

Caption: Workflow for optimizing PNU-101958 concentration.

References

Troubleshooting off-target effects of U-101958

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with U-101958. The information is presented in a question-and-answer format to directly address specific issues that may arise during experimentation, with a focus on its known off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of U-101958?

U-101958 is recognized as a ligand for the dopamine D4 receptor.[1] As a D2-like G protein-coupled receptor, the activation of the D4 receptor typically leads to the inhibition of adenylyl cyclase, which in turn reduces the intracellular concentration of the second messenger cyclic AMP (cAMP).[2]

Q2: What are the known major off-target effects of U-101958?

The most significant off-target effect of U-101958 is its high affinity for the sigma-1 receptor.[1] Studies have shown that U-101958 binds to the sigma-1 receptor with high affinity, and this interaction can be a major confounding factor in experiments aiming to study its effects on the dopamine D4 receptor.[1] In fact, the binding to dopamine D4 receptors has been observed to be 10% or less than that to the sigma-1 receptor-like sites.[1]

Q3: My experimental results are inconsistent with the expected effects of a dopamine D4 receptor ligand. What could be the cause?

Unexpected results could be due to the off-target binding of U-101958 to sigma-1 receptors. The sigma-1 receptor is a chaperone protein located at the endoplasmic reticulum (ER) and is involved in regulating calcium signaling, which can influence a wide range of cellular processes distinct from the dopamine D4 signaling pathway.[3] Therefore, it is crucial to consider the potential contribution of sigma-1 receptor modulation to your observed effects.

Q4: How can I differentiate between the on-target (dopamine D4) and off-target (sigma-1) effects of U-101958 in my experiments?

To dissect the on-target versus off-target effects, you can employ several strategies:

  • Use a selective sigma-1 receptor antagonist: Co-administration of a highly selective sigma-1 receptor antagonist with U-101958 can help to block its off-target effects. If the observed effect is attenuated or abolished in the presence of the sigma-1 antagonist, it is likely mediated by the sigma-1 receptor.

  • Use a structurally different D4 receptor ligand: Compare the effects of U-101958 with another dopamine D4 receptor ligand that has a different chemical structure and ideally, a lower affinity for the sigma-1 receptor.

  • Utilize cell lines with and without sigma-1 receptor expression: If possible, perform experiments in cell lines that endogenously express the dopamine D4 receptor but have low or no expression of the sigma-1 receptor, and compare the results with cells expressing both.

  • Knockdown or knockout of the sigma-1 receptor: Using techniques like siRNA or CRISPR/Cas9 to reduce or eliminate the expression of the sigma-1 receptor can definitively determine its role in the observed effects of U-101958.

Quantitative Data Summary

The following table summarizes the binding affinity of U-101958 for its on-target (Dopamine D4) and primary off-target (Sigma-1) receptors.

LigandTarget ReceptorBinding Affinity MetricValueReference
U-101958Sigma-1 ReceptorKd2-4 nM[1]
U-101958Dopamine D4.4 ReceptorpEC508.1 ± 0.3[4]

Note: A direct comparison of Kd and pEC50 should be made with caution as they represent different measures of ligand-receptor interaction (binding affinity vs. potency in a functional assay). The Kd value indicates a high binding affinity of U-101958 for the sigma-1 receptor.

Experimental Protocols

Detailed Methodology for a Competitive Radioligand Binding Assay

This protocol is a general guideline for a competitive radioligand binding assay to determine the affinity of a test compound for a specific receptor, and can be adapted for use with [³H]U-101958 to investigate its binding to dopamine D4 and sigma-1 receptors.

1. Membrane Preparation:

  • Homogenize cultured cells or tissue expressing the receptor of interest in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
  • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.
  • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
  • Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
  • Resuspend the final pellet in an appropriate assay buffer and determine the protein concentration using a standard method (e.g., BCA assay).

2. Assay Setup:

  • Prepare a series of dilutions of the unlabeled test compound.
  • In a 96-well plate, add the following to each well in this order:
  • Assay buffer
  • Unlabeled test compound at various concentrations (for competition curve) or buffer/saturating concentration of a known ligand (for total and non-specific binding, respectively).
  • [³H]U-101958 at a fixed concentration (typically at or below its Kd for the receptor of interest).
  • Membrane preparation.
  • The final assay volume should be consistent across all wells.

3. Incubation:

  • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined amount of time to allow the binding to reach equilibrium. The optimal time and temperature should be determined empirically.

4. Filtration:

  • Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
  • Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

5. Scintillation Counting:

  • Dry the filter plate completely.
  • Add scintillation cocktail to each well.
  • Count the radioactivity in each well using a scintillation counter.

6. Data Analysis:

  • Subtract the non-specific binding (counts in the presence of a saturating concentration of a known ligand) from all other values to obtain specific binding.
  • Plot the specific binding as a function of the log concentration of the unlabeled test compound.
  • Fit the data using a non-linear regression model (e.g., one-site fit) to determine the IC50 value of the test compound.
  • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Visualizations

Signaling Pathways

dopamine_d4_signaling D4R Dopamine D4 Receptor G_protein Gαi/o D4R->G_protein AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Inhibits Dopamine Dopamine or U-101958 Dopamine->D4R ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Decreased Cellular Response PKA->Cellular_Response

Caption: Dopamine D4 Receptor Signaling Pathway.

sigma1_receptor_signaling Sigma1R Sigma-1 Receptor BiP BiP (Chaperone) Sigma1R->BiP Dissociates IP3R IP3 Receptor Sigma1R->IP3R Ca_Cyto Ca²⁺ (Cytosol) IP3R->Ca_Cyto Ligand U-101958 or other Ligand Ligand->Sigma1R Ca_ER Ca²⁺ (ER Lumen) Ca_ER->IP3R Cellular_Response Modulation of Cellular Signaling Ca_Cyto->Cellular_Response

Caption: Sigma-1 Receptor Signaling Pathway.

Experimental Workflow

troubleshooting_workflow Start Unexpected Experimental Result with U-101958 Hypothesis Hypothesis: Off-target effect via Sigma-1 Receptor? Start->Hypothesis Experiment1 Experiment 1: Co-administer with selective Sigma-1 antagonist Hypothesis->Experiment1 Experiment2 Experiment 2: Compare with a structurally different D4 ligand Hypothesis->Experiment2 Result1 Is the effect attenuated? Experiment1->Result1 Conclusion1 Conclusion: Effect is likely mediated by Sigma-1 Receptor Result1->Conclusion1 Yes Further_Investigation Further Investigation: - Use Sigma-1 KO/KD cells - Refine experimental conditions Result1->Further_Investigation No Conclusion1->Further_Investigation Result2 Is the effect reproduced? Experiment2->Result2 Conclusion2 Conclusion: Effect is likely on-target (Dopamine D4) Result2->Conclusion2 Yes Result2->Further_Investigation No Conclusion2->Further_Investigation

Caption: Troubleshooting Workflow for U-101958.

References

Technical Support Center: Optimizing U-101958 Binding Assays for Improved Signal-to-Noise Ratio

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for U-101958 binding assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the signal-to-noise ratio in your experiments.

Troubleshooting Guides

This section addresses common issues encountered during U-101958 binding assays that can adversely affect the signal-to-noise ratio.

Issue 1: High Non-Specific Binding (NSB)

High non-specific binding can mask the specific signal from U-101958 binding to its target receptors, leading to a reduced signal-to-noise ratio.

Question: My U-101958 binding assay is showing high non-specific binding. What are the potential causes and how can I reduce it?

Answer:

High non-specific binding in U-101958 assays can stem from several factors. Here is a systematic approach to troubleshoot and mitigate this issue:

  • Optimize Blocking Agents: The use of appropriate blocking agents is crucial to prevent the radioligand and U-101958 from binding to non-receptor components.

    • Bovine Serum Albumin (BSA): BSA is a commonly used blocking agent that can be included in the assay buffer to coat surfaces and reduce non-specific interactions.[1]

    • Polyethyleneimine (PEI): Pre-treating filter plates with PEI can significantly reduce the binding of the radioligand to the filter material itself.[2]

  • Adjust Incubation Time and Temperature:

    • Shorter incubation times and lower temperatures can sometimes decrease non-specific binding. However, it is essential to ensure that the binding reaction still reaches equilibrium for accurate measurement of specific binding.[2]

  • Optimize Washing Steps (for Filtration Assays):

    • Increase the number of wash cycles (e.g., from 3 to 5) and the volume of ice-cold wash buffer to more effectively remove unbound radioligand.[2] Performing washes rapidly is critical to minimize the dissociation of the specifically bound ligand.[2]

  • Receptor Preparation and Concentration:

    • Using the lowest concentration of the receptor preparation (cell membranes or whole cells) that still provides a robust specific binding signal can help reduce non-specific binding.[1]

  • Radioligand Concentration:

    • Utilize the radioligand at a concentration at or below its dissociation constant (Kd). Higher concentrations can lead to increased binding to non-receptor components.

Issue 2: Low Specific Binding Signal

A weak specific binding signal can also lead to a poor signal-to-noise ratio, making it difficult to obtain reliable data.

Question: I am observing a very low or no specific binding signal in my U-101958 assay. What could be the problem?

Answer:

A lack of a discernible specific binding signal can be a significant hurdle. Consider the following potential causes and solutions:

  • Receptor Integrity and Density:

    • Degraded Receptors: Ensure proper storage and handling of your cell membrane preparations or whole cells to prevent receptor degradation. Quality control checks, such as Western blotting, can confirm the presence and integrity of the target receptor.

    • Low Receptor Expression: Use a cell line or tissue known to express a high level of the target receptor (5-HT1A or Dopamine D4). For transfected cell lines, verify the expression level.

  • Radioligand Issues:

    • Purity and Activity: Check the expiration date and storage conditions of the radioligand. Ensure its specific activity is high enough for sensitive detection. For tritium-labeled ligands, a specific activity above 20 Ci/mmol is generally recommended.

    • Concentration: While high concentrations can increase non-specific binding, a concentration that is too low may result in an undetectable specific signal.

  • Suboptimal Assay Conditions:

    • Incubation Time: Ensure the incubation time is sufficient for the binding reaction to reach equilibrium. This can be determined by conducting association and dissociation kinetic experiments.

    • Buffer Composition: The pH and ionic strength of the assay buffer can significantly influence binding. Optimize these parameters for your specific receptor system.

Frequently Asked Questions (FAQs)

Q1: What is U-101958 and what are its primary targets?

A1: U-101958 is a research chemical that acts as a ligand for dopamine and serotonin receptors. It is known to be a partial agonist at the human dopamine D4.4 receptor and also exhibits high affinity for the 5-HT1A receptor.[3][4]

Q2: What is a good signal-to-noise ratio for a U-101958 binding assay?

A2: An ideal signal-to-noise ratio, often expressed as the ratio of total binding to non-specific binding, should be at least 3:1. A ratio of 5:1 or higher is considered excellent. If non-specific binding is more than 50% of the total binding, it can be challenging to obtain reliable data.

Q3: How do I determine the optimal concentration of radioligand for a saturation binding experiment?

A3: For a saturation binding experiment, you should use a range of radioligand concentrations that bracket the expected dissociation constant (Kd). A typical range might be from 0.1 to 10 times the Kd. This will allow for the accurate determination of both the Kd and the maximum number of binding sites (Bmax).

Q4: What concentration of an unlabeled competitor should I use to determine non-specific binding in a competition assay with U-101958?

A4: To determine non-specific binding, a concentration of an unlabeled ligand that is 100- to 1000-fold higher than the Kd of the radioligand is typically used. This ensures that the vast majority of the specific binding sites are occupied by the unlabeled ligand, and any remaining bound radioactivity is considered non-specific.

Data Presentation

The following tables summarize key quantitative data for U-101958 and related compounds.

Table 1: Binding Characteristics of U-101958 at the Human Dopamine D4.4 Receptor

ParameterValueCell LineRadioligand for CompetitionReference
Bmax (untreated cells) 240 ± 30 fmol/mg proteinCHO cells expressing human D4.4[3H]-spiperone[4]
Bmax (sodium butyrate treated, 18h) 1000 ± 190 fmol/mg proteinCHO cells expressing human D4.4[3H]-spiperone[4]
Functional Activity Partial AgonistCHO cells expressing human D4.4-[3][4]

Table 2: Comparative Binding Affinities (Ki) of 5-HT1A Receptor Ligands

CompoundKi (nM) at human 5-HT1A ReceptorReference
8-OH-DPAT ~1[5]
WAY-100635 0.39[6]
Pindolol 6.4[6]

Experimental Protocols

This section provides detailed methodologies for key experiments related to U-101958 binding.

Protocol 1: Competition Radioligand Binding Assay for U-101958 at the Dopamine D4 Receptor

This protocol is adapted from the methodology described by Gazi et al. (1999).[4]

1. Materials:

  • Cell Membranes: CHO cells stably expressing the human dopamine D4.4 receptor.

  • Radioligand: [3H]-spiperone.

  • Unlabeled Competitor: U-101958.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: A high concentration of a suitable unlabeled dopamine receptor ligand (e.g., 10 µM haloperidol).

  • 96-well microplates.

  • Glass fiber filters (GF/C), pre-soaked in 0.3% PEI.

  • Cell harvester.

  • Scintillation counter and scintillation fluid.

2. Procedure:

  • Membrane Preparation: Prepare membrane homogenates from the CHO-D4.4 cells and determine the protein concentration.

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Assay buffer, [3H]-spiperone (at a concentration near its Kd), and cell membranes.

    • Non-Specific Binding: Assay buffer, [3H]-spiperone, non-specific binding control, and cell membranes.

    • Competition: Assay buffer, [3H]-spiperone, varying concentrations of U-101958, and cell membranes.

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to allow the binding to reach equilibrium.

  • Filtration: Terminate the incubation by rapid vacuum filtration through the PEI-presoaked GF/C filters using a cell harvester.

  • Washing: Wash the filters four times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Dry the filters, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding counts from the total binding counts.

    • Plot the percentage of specific binding against the log concentration of U-101958.

    • Determine the IC50 value (the concentration of U-101958 that inhibits 50% of the specific binding of [3H]-spiperone).

    • Calculate the Ki value for U-101958 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Saturation Binding Assay for a 5-HT1A Receptor Radioligand

This protocol can be used to determine the Kd and Bmax of a radioligand for the 5-HT1A receptor, which is essential for designing subsequent competition assays with U-101958.

1. Materials:

  • Cell Membranes: A cell line or tissue preparation expressing the 5-HT1A receptor.

  • Radioligand: A suitable 5-HT1A receptor radioligand (e.g., [3H]-8-OH-DPAT).

  • Unlabeled Ligand for NSB: A high concentration of an unlabeled 5-HT1A ligand (e.g., 10 µM serotonin).

  • Assay and wash buffers as described in Protocol 1.

  • Filtration and counting equipment as in Protocol 1.

2. Procedure:

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Assay buffer, varying concentrations of the radioligand, and cell membranes.

    • Non-Specific Binding: Assay buffer, varying concentrations of the radioligand, the unlabeled ligand for NSB, and cell membranes.

  • Incubation, Filtration, and Washing: Follow steps 3-5 from Protocol 1.

  • Counting: Follow step 6 from Protocol 1.

  • Data Analysis:

    • Calculate specific binding at each radioligand concentration.

    • Plot the specific binding against the concentration of the radioligand.

    • Use non-linear regression analysis to fit the data to a one-site binding model to determine the Kd and Bmax values.

Visualizations

Signaling Pathway of the 5-HT1A Receptor

5-HT1A_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm U101958 U-101958 (Antagonist) Receptor 5-HT1A Receptor U101958->Receptor Blocks Serotonin Serotonin (Agonist) Serotonin->Receptor Activates G_protein Gi/o Protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits MAPK_pathway MAPK Pathway G_protein->MAPK_pathway Modulates Akt_pathway Akt Pathway G_protein->Akt_pathway Modulates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Neuronal_Activity Neuronal Activity PKA->Neuronal_Activity Modulates MAPK_pathway->Neuronal_Activity Modulates Akt_pathway->Neuronal_Activity Modulates

Caption: Signaling pathway of the 5-HT1A receptor and the inhibitory action of U-101958.

Experimental Workflow for a U-101958 Competition Binding Assay

Competition_Binding_Assay_Workflow start Start prep_membranes Prepare Cell Membranes (e.g., CHO-D4.4) start->prep_membranes setup_assay Set up 96-well Plate (Total, NSB, Competition) prep_membranes->setup_assay add_reagents Add Assay Buffer, Radioligand ([3H]-spiperone), U-101958 / NSB Control setup_assay->add_reagents add_membranes Add Cell Membranes add_reagents->add_membranes incubate Incubate (e.g., 60 min at 30°C) add_membranes->incubate filter_wash Filter and Wash (remove unbound radioligand) incubate->filter_wash count Scintillation Counting filter_wash->count analyze Data Analysis (Calculate Ki for U-101958) count->analyze end End analyze->end

Caption: A typical workflow for a competition radioligand binding assay to determine the Ki of U-101958.

Troubleshooting Logic for High Non-Specific Binding

Caption: A decision-making workflow for troubleshooting high non-specific binding in U-101958 assays.

References

PNU-101958: Technical Support & Stability Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information, troubleshooting guides, and frequently asked questions regarding the stability and storage of PNU-101958 to ensure the integrity of your research materials and the reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: How should I store the solid (powder) form of PNU-101958 upon arrival?

For long-term storage, it is recommended to store the solid form of PNU-101958 in a refrigerator or freezer. While short periods at ambient temperatures, such as during shipping, are unlikely to affect the product's efficacy, consistent cold storage is crucial for maintaining long-term stability.

Q2: What is the recommended procedure for preparing a stock solution?

To prepare a stock solution, reconstitute the solid PNU-101958 in a suitable solvent, such as DMSO. Ensure the compound is fully dissolved by vortexing or sonicating. For cellular assays, it is critical to use fresh, high-purity solvents to avoid introducing contaminants that could affect experimental outcomes.

Q3: How should I store stock solutions of PNU-101958?

Stock solutions should be aliquoted into small, tightly sealed vials to minimize freeze-thaw cycles and prevent contamination. It is recommended to store these aliquots at -20°C. Generally, solutions stored under these conditions should be usable for up to one month. For best results, prepare and use solutions as soon as possible.

Q4: My experiment is yielding inconsistent results. Could PNU-101958 instability be the cause?

Inconsistent results can arise from compound degradation. To troubleshoot, consider the following:

  • Age of Stock Solution: If your stock solution is older than one month or has been subjected to multiple freeze-thaw cycles, its potency may be compromised.

  • Storage Conditions: Confirm that both the solid compound and the stock solutions have been stored at the recommended temperatures.

  • Experimental Buffer: The stability of PNU-101958 in your specific aqueous buffer and at your experimental pH has not been widely characterized. The compound may degrade during long incubation periods. It is advisable to add the compound to your experimental medium immediately before starting the experiment.

Q5: Is PNU-101958 sensitive to light or moisture?

While specific photostability data is not available, it is a general best practice for all research compounds to minimize exposure to light. Store the solid compound and solutions in amber vials or tubes wrapped in foil. To prevent moisture uptake, ensure the container is tightly sealed and allow the solid compound to equilibrate to room temperature before opening, especially when moving it from cold storage.

Storage and Stability Data Summary

Comprehensive stability data for PNU-101958 is not widely published. The following table summarizes the general storage recommendations provided by suppliers. For batch-specific information, always refer to the Certificate of Analysis (CoA) provided with your product.

FormStorage ConditionRecommended DurationNotes
Solid/Powder -20°C or 4°CUp to 3 months or moreFor long-term storage, freezing is recommended.
In Solution -20°CUp to 1 monthStore in small aliquots to avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol: General Assessment of Compound Stability in Experimental Buffer

  • Preparation: Prepare a fresh stock solution of PNU-101958 in a suitable solvent (e.g., DMSO).

  • Incubation: Dilute the stock solution to your final working concentration in the experimental buffer you plan to use. Also prepare a control sample in the same buffer without the compound.

  • Time Points: Incubate the solution at the temperature of your experiment (e.g., 37°C). Take aliquots at various time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Analysis: Analyze the aliquots using High-Performance Liquid Chromatography (HPLC). Compare the peak area of PNU-101958 at each time point to the T=0 sample.

  • Evaluation: A significant decrease in the main compound peak over time indicates degradation. This information can help you determine the time window in which the compound is stable under your specific experimental conditions.

Troubleshooting Workflow for Stability Issues

If you suspect compound instability is affecting your experiments, follow this logical workflow to identify the potential source of the problem.

G start Inconsistent Experimental Results Observed check_sol_age Is the stock solution older than 1 month? start->check_sol_age check_storage Were solid & solution stored correctly (-20°C)? check_sol_age->check_storage No sol_issue Potential Issue: Solution Degradation check_sol_age->sol_issue Yes check_freeze_thaw Has the solution undergone multiple freeze-thaw cycles? check_storage->check_freeze_thaw Yes storage_issue Potential Issue: Improper Storage check_storage->storage_issue No check_protocol Was the compound added to buffer right before the experiment? check_freeze_thaw->check_protocol No handling_issue Potential Issue: Handling Practices check_freeze_thaw->handling_issue Yes protocol_issue Potential Issue: Buffer Instability check_protocol->protocol_issue No re_evaluate Re-evaluate other experimental variables check_protocol->re_evaluate Yes remedy Action: Prepare Fresh Stock Solution from Solid sol_issue->remedy storage_issue->remedy handling_issue->remedy protocol_issue->remedy

Caption: Troubleshooting workflow for PNU-101958 stability issues.

Technical Support Center: Interpreting Unexpected Results in U-101958 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with U-101958. Our goal is to help you navigate unexpected results and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: Is U-101958 a dopamine D4 receptor agonist or antagonist?

A1: U-101958 has been reported to act as a full agonist at the human dopamine D4.4 receptor.[1] In cell-based assays, it has been shown to inhibit forskolin-stimulated cyclic AMP (cAMP) accumulation in a concentration-dependent manner, which is consistent with the activation of the Gi/o-coupled D4 receptor.[1] The conflicting reports of it being a putative antagonist likely stem from its development as a potential antipsychotic, a class of drugs that often includes D4 antagonists.

Q2: What are the primary molecular targets of U-101958?

A2: The primary, high-affinity target of U-101958 is the dopamine D4 receptor . Additionally, it has been shown to bind with high affinity to the sigma-1 receptor . This dual activity is a critical consideration in experimental design and data interpretation.

Q3: What are the known downstream signaling pathways activated by U-101958?

A3: At the dopamine D4 receptor , which is a Gi/o-coupled receptor, U-101958 is expected to:

  • Inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[2]

  • Modulate the activity of inwardly rectifying potassium channels (GIRK channels).[3]

At the sigma-1 receptor , which is a ligand-operated molecular chaperone located at the endoplasmic reticulum (ER), U-101958 can modulate:

  • Intracellular calcium signaling, particularly through IP3 receptors.[4][5]

  • The activity of various ion channels.[6][7]

  • Cellular stress responses.[8]

Q4: What are potential off-target effects of U-101958?

A4: U-101958 belongs to the piperidine class of compounds. Molecules with this scaffold have the potential to interact with other receptors and ion channels.[9][10][11] Potential off-target effects could include interactions with other G-protein coupled receptors (GPCRs) such as serotonin and adrenergic receptors, as well as ion channels like the hERG channel, which is a common liability for many small molecules.

Troubleshooting Guides

Unexpected Results in cAMP Assays
Observed Problem Potential Cause Suggested Solution
No inhibition of cAMP accumulation, or a weaker than expected effect. Cell line issues: Low D4 receptor expression, or use of a cell line where the D4 receptor couples inefficiently to the cAMP pathway.Verify D4 receptor expression in your cell line using a validated method like radioligand binding or western blot. Consider using a cell line with robust and validated D4 receptor expression and signaling.
Agonist concentration: The concentration of the adenylyl cyclase activator (e.g., forskolin) may be too high, masking the inhibitory effect of U-101958.Optimize the concentration of forskolin to achieve a submaximal stimulation of cAMP, providing a sufficient window to observe inhibition.
Compound integrity: U-101958 may have degraded.Ensure the compound is properly stored and prepare fresh stock solutions.
High variability between replicate wells. Inconsistent cell seeding or health: Uneven cell density or poor cell viability can lead to variable responses.Ensure a homogenous cell suspension and consistent seeding density. Regularly check cell viability.
Assay conditions: Inconsistent incubation times or temperatures.Standardize all incubation steps and ensure uniform temperature across the assay plate.
Unexpected increase in cAMP levels. Off-target effects: At high concentrations, U-101958 might be interacting with a Gs-coupled receptor, leading to cAMP production.Perform a dose-response curve to determine if the effect is concentration-dependent. Test for activity at other known piperidine off-targets (e.g., certain serotonin receptors).
Unexpected Results in Radioligand Binding Assays
Observed Problem Potential Cause Suggested Solution
Low specific binding of [3H]U-101958. Low receptor density: The cell or tissue preparation has a low number of D4 receptors.Use a cell line known to express high levels of the D4 receptor or a brain region with high D4 receptor density.
Radioligand degradation: The tritiated compound may have degraded over time.Check the expiration date and storage conditions of the radioligand.
High non-specific binding. Suboptimal assay buffer or filter treatment: Components in the buffer may be promoting non-specific interactions, or the filters may not be adequately blocked.Optimize the composition of the assay buffer (e.g., ionic strength, pH). Ensure filters are pre-treated with a blocking agent like polyethyleneimine (PEI).
Hydrophobic interactions: The radioligand may be sticking to plasticware or filters.Include a small amount of a non-ionic detergent (e.g., 0.1% BSA) in the assay buffer.
Inconsistent Ki values for competing ligands. Assay not at equilibrium: Incubation time may be too short for the competing ligand to reach equilibrium.Determine the association and dissociation rates to establish the appropriate incubation time.
Incorrect Kd value for the radioligand: The calculation of Ki is dependent on an accurate Kd value for the radioligand used.Perform a saturation binding experiment to accurately determine the Kd of [3H]U-101958 in your specific assay system.

Experimental Protocols

Protocol 1: cAMP Accumulation Assay

This protocol is designed to measure the ability of U-101958 to inhibit forskolin-stimulated cAMP production in cells expressing the dopamine D4 receptor.

Materials:

  • HEK293 cells stably expressing the human dopamine D4 receptor

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • U-101958

  • Forskolin

  • IBMX (a phosphodiesterase inhibitor)

  • cAMP assay kit (e.g., HTRF, ELISA)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed the D4-expressing HEK293 cells into a 96-well plate at a density that will result in 80-90% confluency on the day of the assay. Incubate overnight.

  • Compound Preparation: Prepare serial dilutions of U-101958 in assay buffer.

  • Assay: a. Remove the culture medium from the cells. b. Add assay buffer containing IBMX to each well and incubate for a pre-determined time (e.g., 30 minutes) at 37°C. c. Add the U-101958 dilutions to the appropriate wells. d. Add a fixed concentration of forskolin (pre-determined to give a submaximal cAMP response) to all wells except the basal control. e. Incubate for a specific time (e.g., 30 minutes) at 37°C.

  • cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for your chosen cAMP assay kit.

  • Data Analysis: Plot the cAMP levels against the concentration of U-101958 and determine the IC50 value.

Protocol 2: Radioligand Binding Assay (Competition)

This protocol is for determining the binding affinity of U-101958 for the dopamine D4 receptor using a competition binding assay with a radiolabeled ligand (e.g., [3H]spiperone).

Materials:

  • Cell membranes from cells expressing the dopamine D4 receptor

  • [3H]spiperone (or another suitable D4 receptor radioligand)

  • U-101958

  • Non-specific binding control (e.g., a high concentration of a known D4 antagonist like haloperidol)

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)

  • 96-well plates

  • Glass fiber filters

  • Filter apparatus

  • Scintillation fluid and counter

Procedure:

  • Assay Setup: In a 96-well plate, add the following to each well: a. Assay buffer b. Cell membranes (a pre-determined optimal protein concentration) c. Serial dilutions of U-101958 or vehicle. d. For non-specific binding wells, add the non-specific control. e. A fixed concentration of [3H]spiperone (typically at or near its Kd).

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a pre-determined time to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the U-101958 concentration and determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.

Visualizations

Dopamine_D4_Signaling_Pathway U101958 U-101958 D4R Dopamine D4 Receptor U101958->D4R (Agonist) G_protein Gi/o Protein D4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits GIRK GIRK Channel G_protein->GIRK Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates K_ion K+ GIRK->K_ion Efflux Hyperpolarization Hyperpolarization K_ion->Hyperpolarization

Caption: U-101958 activation of the Dopamine D4 receptor signaling pathway.

Sigma-1_Receptor_Function U101958 U-101958 Sigma1R Sigma-1 Receptor (ER) U101958->Sigma1R (Ligand) IP3R IP3 Receptor Sigma1R->IP3R Modulates IonChannels Other Ion Channels Sigma1R->IonChannels Modulates Ca_ER Ca2+ (ER) IP3R->Ca_ER Ca_cyto Ca2+ (Cytosol) Ca_ER->Ca_cyto Release CellularResponse Cellular Response (e.g., Neurite Outgrowth, Neuroprotection) Ca_cyto->CellularResponse IonChannels->CellularResponse

Caption: U-101958 interaction with the Sigma-1 receptor and downstream effects.

Troubleshooting_Workflow Start Unexpected Experimental Result CheckCompound Verify Compound Integrity & Concentration Start->CheckCompound CheckCells Assess Cell Health & Receptor Expression Start->CheckCells ReviewProtocol Review Experimental Protocol for Errors Start->ReviewProtocol OffTarget Consider Off-Target Effects CheckCompound->OffTarget CheckCells->OffTarget ReviewProtocol->OffTarget ControlExpts Perform Control Experiments (e.g., use different agonist/antagonist, knockout cells) OffTarget->ControlExpts DataAnalysis Re-analyze Data ControlExpts->DataAnalysis Interpret Interpret Results in Context of Known Pharmacology DataAnalysis->Interpret

Caption: A logical workflow for troubleshooting unexpected results in U-101958 experiments.

References

Technical Support Center: U-101958 and Sigma-1 Receptor Activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on controlling for the sigma-1 (σ1) receptor activity of U-101958. U-101958, initially identified as a dopamine D4 receptor ligand, exhibits high affinity for the σ1 receptor, a critical off-target interaction that requires careful consideration in experimental design and data interpretation.[1]

Frequently Asked Questions (FAQs)

Q1: What is U-101958 and why is its interaction with the sigma-1 receptor significant?

A1: U-101958 is a chemical compound originally developed as a selective ligand for the dopamine D4 receptor. However, subsequent research has demonstrated that it also binds with high affinity to the sigma-1 (σ1) receptor. This off-target activity is significant because the σ1 receptor is a unique molecular chaperone located at the endoplasmic reticulum-mitochondrion interface and modulates a variety of cellular signaling pathways, including calcium signaling, ion channel function, and neuronal plasticity.[2] Therefore, any observed effects of U-101958 in an experimental system may be partially or entirely mediated by its action on the σ1 receptor, confounding the interpretation of its effects on the dopamine D4 receptor.

Q2: How can I control for the off-target sigma-1 receptor activity of U-101958 in my experiments?

A2: There are several strategies to control for the σ1 receptor activity of U-101958:

  • Use of Selective Antagonists: Co-administration of a selective σ1 receptor antagonist with U-101958 can block its effects on the σ1 receptor. If the observed effect of U-101958 is diminished or abolished in the presence of the antagonist, it suggests the involvement of the σ1 receptor.

  • Genetic Knockdown: Using techniques like siRNA or shRNA to reduce the expression of the σ1 receptor (SIGMAR1 gene) in cell-based models can determine if the effects of U-101958 are dependent on the presence of the receptor.

  • Control Compounds: Employing structurally related but inactive compounds or compounds with different receptor selectivity profiles can help differentiate between on-target and off-target effects.

  • Competitive Binding Assays: Performing competitive binding studies with known selective σ1 receptor ligands can quantify the affinity of U-101958 for the σ1 receptor in your experimental system.

Q3: What are some commonly used and commercially available sigma-1 receptor antagonists?

A3: Several selective σ1 receptor antagonists are available for in vitro and in vivo studies. Some of the most common include NE-100, BD-1063, and haloperidol. It is important to note that while haloperidol has high affinity for the σ1 receptor, it also interacts with other receptors, such as dopamine D2 receptors.[3] Therefore, for higher selectivity, NE-100 or BD-1063 are often preferred.

Troubleshooting Guide

Issue: I am observing an unexpected cellular response with U-101958 that is not consistent with dopamine D4 receptor pharmacology.

  • Possible Cause: The observed effect may be due to the off-target binding of U-101958 to the σ1 receptor.

  • Troubleshooting Steps:

    • Literature Review: Search for literature reporting the effects of σ1 receptor modulation in your specific experimental model or cell type. This can provide clues as to whether the observed phenotype aligns with known σ1 receptor functions.

    • Pharmacological Blockade: Perform a control experiment by pre-treating your cells or tissues with a selective σ1 receptor antagonist (e.g., NE-100 at 100 nM) for 30-60 minutes before applying U-101958. If the antagonist blocks or attenuates the response to U-101958, it strongly suggests σ1 receptor involvement.

    • Validate with a σ1 Agonist: As a positive control, use a known σ1 receptor agonist (e.g., PRE-084) to see if it elicits a similar response to U-101958.

Issue: My competitive binding assay shows that U-101958 has a high affinity for the sigma-1 receptor. How do I proceed?

  • Possible Cause: This confirms the off-target activity of U-101958 in your system.

  • Troubleshooting Steps:

    • Quantify the Affinity: Determine the inhibitory constant (Ki) of U-101958 for the σ1 receptor from your binding data. This will allow you to compare its potency at the σ1 receptor versus the dopamine D4 receptor.

    • Re-evaluate Data: Re-interpret your previous experimental data in light of this new finding. Consider the possibility that the observed effects are a composite of both D4 and σ1 receptor activation.

    • Design Control Experiments: Moving forward, all experiments with U-101958 should include appropriate controls to dissect the contribution of each receptor. This may involve using selective antagonists for both D4 and σ1 receptors in parallel experiments.

Data Presentation

Table 1: Binding Affinities (Ki) of U-101958 and Selected Sigma-1 Receptor Antagonists

CompoundReceptor TargetKi (nM)Selectivity
U-101958 Sigma-1 ~2-4 High affinity off-target
Dopamine D4Varies by studyPrimary target
NE-100 Sigma-1 ~1.03 >200-fold vs. Sigma-2
BD-1063 Sigma-1 ~9 ~50-fold vs. Sigma-2
Haloperidol Sigma-1 ~1.1-4 Non-selective (also binds D2)

Note: Ki values can vary depending on the experimental conditions and tissue/cell type used.

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay to Determine U-101958 Affinity for the Sigma-1 Receptor

This protocol allows for the determination of the binding affinity (Ki) of U-101958 for the σ1 receptor by measuring its ability to displace a known radiolabeled σ1 receptor ligand.

Materials:

  • Cell membranes or tissue homogenates expressing the σ1 receptor (e.g., from guinea pig brain or a cell line overexpressing SIGMAR1).

  • Radioligand: [³H]-(+)-pentazocine (a selective σ1 receptor agonist).

  • Non-specific binding control: Haloperidol (10 µM).

  • Assay buffer: 50 mM Tris-HCl, pH 7.4.

  • U-101958 and other test compounds.

  • 96-well plates.

  • Glass fiber filters.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of [³H]-(+)-pentazocine in assay buffer to a final concentration of 2-5 nM.

    • Prepare serial dilutions of U-101958 and any other competitor compounds in assay buffer.

    • Prepare a 10 µM solution of haloperidol in assay buffer for determining non-specific binding.

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add 50 µL of assay buffer, 50 µL of [³H]-(+)-pentazocine, and 100 µL of membrane preparation.

    • Non-specific Binding: Add 50 µL of 10 µM haloperidol, 50 µL of [³H]-(+)-pentazocine, and 100 µL of membrane preparation.

    • Competitive Binding: Add 50 µL of the desired concentration of U-101958, 50 µL of [³H]-(+)-pentazocine, and 100 µL of membrane preparation.

  • Incubation: Incubate the plate at room temperature for 120 minutes to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration (U-101958).

    • Determine the IC50 value (the concentration of U-101958 that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: siRNA-Mediated Knockdown of the Sigma-1 Receptor (SIGMAR1)

This protocol describes a general procedure for reducing the expression of the σ1 receptor in cultured cells to assess the receptor's role in the observed effects of U-101958.

Materials:

  • Cultured cells expressing the σ1 receptor.

  • siRNA targeting the SIGMAR1 gene (validated sequences are commercially available).

  • Scrambled or non-targeting siRNA as a negative control.

  • Transfection reagent (e.g., Lipofectamine™ RNAiMAX).

  • Opti-MEM™ I Reduced Serum Medium.

  • Complete growth medium.

  • 6-well plates.

  • Reagents for validating knockdown (e.g., for qPCR or Western blotting).

Procedure:

  • Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.

  • siRNA-Lipid Complex Formation:

    • For each well, dilute 10-30 pmol of SIGMAR1 siRNA or control siRNA into 100 µL of Opti-MEM™ medium.

    • In a separate tube, dilute 1-3 µL of Lipofectamine™ RNAiMAX into 100 µL of Opti-MEM™ medium and incubate for 5 minutes at room temperature.

    • Combine the diluted siRNA and the diluted transfection reagent. Mix gently and incubate for 10-20 minutes at room temperature to allow the formation of siRNA-lipid complexes.

  • Transfection:

    • Add the 200 µL of siRNA-lipid complex mixture to each well containing cells and fresh complete growth medium. Gently rock the plate to ensure even distribution.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours. The optimal incubation time for maximal knockdown should be determined empirically.

  • Validation of Knockdown:

    • After the incubation period, harvest the cells.

    • Assess the knockdown efficiency at the mRNA level using quantitative real-time PCR (qPCR) or at the protein level using Western blotting with an antibody specific for the σ1 receptor.

  • Functional Assay: Once knockdown is confirmed, treat the cells with U-101958 and assess the cellular response of interest. Compare the response in cells treated with SIGMAR1 siRNA to those treated with the negative control siRNA. A significantly reduced response in the knockdown cells indicates that the effect of U-101958 is dependent on the σ1 receptor.

Mandatory Visualization

Sigma1_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Mito Mitochondrion cluster_PM Plasma Membrane cluster_Cytosol Cytosol cluster_Control Experimental Controls S1R_BiP σ1R-BiP Complex (Inactive) S1R σ1 Receptor (Active) S1R_BiP->S1R Ligand Binding (e.g., U-101958) or Cellular Stress IP3R IP3 Receptor S1R->IP3R Modulates BiP BiP S1R->BiP Dissociates from IonChannel Ion Channels (e.g., K+, Ca2+) S1R->IonChannel Modulates GPCR GPCRs S1R->GPCR Modulates Ca_Cytosol Cytosolic Ca2+ IP3R->Ca_Cytosol Ca2+ Release Ca_Mito Mitochondrial Ca2+ Uptake Downstream Downstream Signaling Cascades IonChannel->Downstream Modulates GPCR->Downstream Activates Ca_Cytosol->Ca_Mito Uptake Ca_Cytosol->Downstream Activates Antagonist σ1 Antagonist (e.g., NE-100) Antagonist->S1R Blocks Ligand Binding siRNA siRNA Knockdown of SIGMAR1 siRNA->S1R Reduces Expression

Caption: Sigma-1 Receptor Signaling and Points of Experimental Control.

Experimental_Workflow cluster_controls Control Strategies start Start: Observe U-101958 Effect is_off_target Hypothesize σ1 Receptor Involvement start->is_off_target control_exp Design Control Experiments is_off_target->control_exp antagonist_exp Pharmacological Blockade: - Control - U-101958 - NE-100 - U-101958 + NE-100 control_exp->antagonist_exp knockdown_exp Genetic Knockdown: - Control siRNA + U-101958 - SIGMAR1 siRNA + U-101958 control_exp->knockdown_exp analyze Analyze and Compare Results antagonist_exp->analyze knockdown_exp->analyze conclusion Conclusion on σ1 Receptor Involvement analyze->conclusion

Caption: Workflow for Investigating U-101958's Sigma-1 Receptor Activity.

References

Avoiding U-101958 precipitation in experimental buffers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to prevent the precipitation of U-101958 in experimental buffers.

Frequently Asked Questions (FAQs)

Q1: What is U-101958 and why is its solubility a concern?

A1: U-101958 is a selective D4 dopamine receptor antagonist.[1] Like many small molecule compounds developed for biological research, it possesses hydrophobic properties that can lead to poor solubility in aqueous buffers, a common cause of experimental variability and failure.

Q2: What are the known solvents for U-101958?

A2: The maleate salt of U-101958 has been shown to be soluble in several common laboratory solvents. It is most soluble in dimethyl sulfoxide (DMSO), with lower solubility in water and ethanol.

Q3: I observed precipitation when diluting my DMSO stock of U-101958 into my aqueous experimental buffer. Why did this happen?

A3: This is a common issue known as "crashing out." It occurs when a compound that is highly soluble in an organic solvent like DMSO is rapidly diluted into an aqueous buffer where its solubility is significantly lower. The abrupt change in solvent polarity causes the compound to come out of solution and form a precipitate.

Q4: Can the pH of my buffer affect the solubility of U-101958?

Q5: Are there any buffer components I should be cautious about when working with U-101958?

A5: While specific incompatibilities for U-101958 are not widely documented, high concentrations of salts in your buffer can sometimes lead to a "salting-out" effect, where the solubility of a hydrophobic compound is reduced. It is advisable to test the solubility of U-101958 in your final buffer composition at the desired concentration before proceeding with your main experiment.

Troubleshooting Guide

Issue: Precipitate forms immediately upon dilution of U-101958 stock solution into the experimental buffer.

Possible Cause Troubleshooting Step Expected Outcome
Rapid change in solvent polarity 1. Serial Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. First, dilute the DMSO stock into a small volume of an intermediate solvent that is miscible with both DMSO and water (e.g., ethanol or a small amount of the final buffer). Then, add this intermediate dilution to the final buffer volume.2. Slow Addition & Mixing: Add the stock solution dropwise to the buffer while vortexing or stirring vigorously to promote rapid dispersion and prevent localized high concentrations.The compound remains in solution due to a more gradual change in the solvent environment.
Final DMSO concentration is too low to maintain solubility Optimize Final DMSO Concentration: While high concentrations of DMSO can be toxic to cells, a minimal amount (typically 0.1% to 0.5%) in the final working solution can help maintain the solubility of hydrophobic compounds. Determine the highest tolerable DMSO concentration for your specific assay and aim for that in your final dilution.The compound remains solubilized in the final experimental buffer.

Issue: The U-101958 solution appears clear initially but becomes cloudy or forms a precipitate over time.

Possible Cause Troubleshooting Step Expected Outcome
Compound is at a concentration above its equilibrium solubility in the buffer 1. Solubility Testing: Before your experiment, determine the approximate solubility of U-101958 in your specific buffer. Prepare a series of concentrations and observe them over the intended duration of your experiment for any signs of precipitation.2. Use of Co-solvents: If your experimental system can tolerate it, the inclusion of a small amount of a co-solvent like ethanol or polyethylene glycol (PEG) in the final buffer can help to increase the solubility of hydrophobic compounds.[6][7][8]A stable, clear solution is maintained throughout the experiment.
Temperature fluctuations Maintain Constant Temperature: Ensure your buffer and U-101958 solutions are maintained at a constant temperature. A decrease in temperature can sometimes lead to a decrease in solubility. If precipitation is observed after storage at a lower temperature, gentle warming (e.g., to 37°C) and sonication may help to redissolve the compound.The compound remains in solution at a stable temperature.
pH shift in the buffer Verify and Maintain Buffer pH: Periodically check the pH of your buffer, as absorption of atmospheric CO2 can cause it to become more acidic over time. Ensure the pH remains within a range that is optimal for both your experiment and the solubility of U-101958.Consistent solubility is maintained by controlling the buffer's pH.

Data Presentation

Table 1: Solubility of U-101958 Maleate Salt

SolventSolubility (mg/mL)
DMSO11
Water3
Ethanol2.7

Experimental Protocols

General Protocol for Preparing U-101958 Working Solutions

  • Prepare a High-Concentration Stock Solution:

    • Based on the solubility data, dissolve U-101958 maleate salt in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).

    • Ensure the compound is completely dissolved by vortexing and, if necessary, brief sonication in a water bath.

  • Perform Serial Dilutions:

    • To minimize the risk of precipitation upon dilution into an aqueous buffer, it is recommended to perform an intermediate dilution step.

    • For example, dilute the 10 mg/mL DMSO stock 1:10 in 100% ethanol to obtain a 1 mg/mL intermediate solution.

  • Prepare the Final Working Solution:

    • Add the intermediate solution dropwise to your pre-warmed experimental buffer while vortexing.

    • Ensure the final concentration of the organic solvent (DMSO and/or ethanol) is compatible with your experimental system (typically ≤ 0.5%).

Mandatory Visualization

experimental_workflow cluster_stock Stock Solution Preparation cluster_intermediate Intermediate Dilution cluster_working Final Working Solution U101958 U-101958 Maleate Salt (Solid) Stock High-Concentration Stock (e.g., 10 mg/mL in DMSO) U101958->Stock DMSO 100% DMSO DMSO->Stock Intermediate Intermediate Solution (e.g., 1 mg/mL in Ethanol) Stock->Intermediate Dilute Working Final Working Solution (Desired Concentration) Intermediate->Working Add dropwise with mixing Buffer Aqueous Experimental Buffer Buffer->Working

Caption: Workflow for preparing U-101958 working solutions.

signaling_pathway Dopamine Dopamine D4_Receptor D4 Dopamine Receptor Dopamine->D4_Receptor Binds Downstream Downstream Signaling (e.g., ↓cAMP) D4_Receptor->Downstream Activates U101958 U-101958 U101958->D4_Receptor Antagonizes

Caption: U-101958 as a D4 dopamine receptor antagonist.

References

Technical Support Center: Validating the Specificity of PNU-120596 in a New Model System

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals validating the specificity of PNU-120596, a positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine receptor (nAChR), in a new model system.

Frequently Asked Questions (FAQs)

Q1: What is the primary target and mechanism of action of PNU-120596?

A1: PNU-120596 is a positive allosteric modulator of the α7 neuronal nicotinic acetylcholine receptor (α7 nAChR).[1] It is classified as a type II PAM, which means it enhances the receptor's response to an agonist (like acetylcholine) and also significantly slows the receptor's desensitization process.[2][3] It binds to an allosteric site on the receptor, distinct from the agonist binding site.[3]

Q2: How selective is PNU-120596 for the α7 nAChR?

A2: PNU-120596 is reported to be highly selective for the α7 nAChR, with no detectable effects on other nAChR subtypes such as α4β2, α3β4, and α9α10.[1] However, it is crucial to validate this specificity within your experimental model.

Q3: Are there any known off-target effects of PNU-120596?

A3: Yes. A study has reported that PNU-120596 can directly inhibit p38 mitogen-activated protein kinase (MAPK) activity, independent of its action on α7 nAChRs.[4] This anti-inflammatory effect through p38 MAPK inhibition should be considered when interpreting experimental results, especially in studies related to inflammation or cellular stress.[4]

Q4: What is a typical effective concentration for PNU-120596 in vitro?

A4: The half-maximal effective concentration (EC₅₀) for PNU-120596 is approximately 216 nM to 257 nM when used to modulate agonist-evoked currents in cell lines expressing α7 nAChRs.[5] However, the optimal concentration will depend on the specific model system and experimental conditions.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No potentiation of agonist response observed. 1. Low or no expression of α7 nAChR in the model system.2. Agonist concentration is too high, causing rapid and profound desensitization.3. PNU-120596 degradation.1. Confirm α7 nAChR expression using Western blot, qPCR, or immunohistochemistry.2. Perform an agonist dose-response curve to determine an appropriate EC₂₀-EC₅₀ concentration for co-application with PNU-120596.3. Prepare fresh stock solutions of PNU-120596 in DMSO and store desiccated at +4°C.
Observed effects are not blocked by a selective α7 nAChR antagonist (e.g., MLA). 1. The observed effect may be due to the off-target inhibition of p38 MAPK.[4]2. The antagonist concentration is too low or its incubation time is too short.1. Test the effect of a p38 MAPK inhibitor (e.g., BIRB-796) in your system to see if it phenocopies the effect of PNU-120596.[4]2. Perform a dose-response for the antagonist and ensure sufficient pre-incubation time before co-application of agonist and PNU-120596.
High background signal or non-specific effects at high concentrations. 1. Off-target effects become more prominent at higher concentrations.2. Issues with compound solubility.1. Perform a full dose-response curve for PNU-120596 to identify the optimal concentration range.2. Ensure PNU-120596 is fully dissolved in the vehicle before diluting in aqueous buffer. The final DMSO concentration should be consistent across all conditions and ideally below 0.1%.
Variability in results between experiments. 1. Inconsistent cell passage number or health.2. Fluctuation in experimental temperature.1. Use cells within a consistent passage number range and monitor cell health.2. Be aware that the modulatory effects of PNU-120596 can be temperature-dependent.[6] Maintain consistent temperature control during experiments.

Quantitative Data Summary

The following table summarizes key quantitative parameters for PNU-120596.

Parameter Receptor/Enzyme Value Assay Conditions
EC₅₀ α7 nAChR216 nM[1]Potentiation of acetylcholine-evoked currents.
EC₅₀ α7 nAChR257 ± 22 nM[5]Modulation of ACh-evoked currents in C115A/L247T α7 receptors.[5]
Off-Target Activity p38α MAPKDirect Inhibition[4]In vitro kinase assay and cellular phosphorylation assays.[4]
Selectivity α4β2, α3β4, α9α10 nAChRsNo detectable effect[1]Not specified.

Experimental Protocols

Validating On-Target Activity using Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
  • Oocyte Preparation: Harvest and prepare Xenopus laevis oocytes. Inject oocytes with cRNA encoding the human α7 nAChR. Incubate for 2-5 days.

  • Recording Setup: Place an oocyte in a recording chamber continuously perfused with standard oocyte saline. Impale the oocyte with two glass electrodes filled with 3M KCl. Clamp the membrane potential at -70 mV.

  • Agonist Dose-Response: Apply increasing concentrations of acetylcholine (ACh) to determine the EC₅₀ for the agonist alone.

  • PNU-120596 Modulation:

    • Apply a low concentration of ACh (e.g., EC₁₀).

    • In the continued presence of the agonist, co-apply PNU-120596 (e.g., 1 µM) and record the potentiated current.

    • To determine the EC₅₀ of PNU-120596, co-apply a fixed concentration of ACh (e.g., EC₁₀) with varying concentrations of PNU-120596.

  • Antagonist Confirmation: Pre-incubate the oocyte with a selective α7 nAChR antagonist, such as methyllycaconitine (MLA, 100 nM), for 5 minutes. Then, apply the agonist and PNU-120596. The response should be significantly blocked.

Assessing Off-Target p38 MAPK Inhibition via Western Blot
  • Cell Culture and Treatment: Culture a suitable cell line (e.g., microglial BV-2 cells) that expresses p38 MAPK.[4] Starve the cells and then pre-treat with PNU-120596 (e.g., 1-10 µM) or a known p38 MAPK inhibitor for 1 hour.

  • Stimulation: Stimulate the cells with a known activator of the p38 MAPK pathway (e.g., LPS, 100 ng/mL) for 30 minutes.

  • Lysate Preparation: Wash cells with ice-cold PBS and lyse in RIPA buffer containing protease and phosphatase inhibitors.

  • Western Blotting:

    • Determine total protein concentration using a BCA assay.

    • Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against phospho-p38 MAPK and total p38 MAPK.

    • Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify band intensities. A specific effect of PNU-120596 on p38 MAPK would be indicated by a decrease in the ratio of phospho-p38 to total p38, similar to the positive control inhibitor.

Visualizations

G cluster_0 α7 nAChR Signaling Pathway ACh Acetylcholine (ACh) (Agonist) a7R α7 nAChR ACh->a7R Binds Orthosteric Site PNU PNU-120596 (PAM) PNU->a7R Binds Allosteric Site Ca Ca²⁺ Influx a7R->Ca Channel Opening Downstream Downstream Signaling (e.g., CaMKII, CREB) Ca->Downstream

Caption: Signaling pathway of the α7 nAChR modulated by PNU-120596.

G cluster_1 Experimental Workflow for Specificity Validation A 1. Confirm α7 nAChR Expression (qPCR / Western Blot) B 2. On-Target Functional Assay (e.g., Electrophysiology) A->B C 3. Antagonist Challenge (Co-apply with MLA) B->C D 4. Off-Target Assay (p38 MAPK Phosphorylation) C->D E 5. Selectivity Panel (Test against other nAChRs) D->E F Conclusion: Compound is specific E->F

Caption: Workflow for validating the specificity of PNU-120596.

G cluster_2 Troubleshooting Logic Start Unexpected result with PNU-120596? Q1 Is the effect blocked by MLA? Start->Q1 A1_Yes Likely on-target α7 effect. Review assay conditions. Q1->A1_Yes Yes A1_No Potential off-target effect. Q1->A1_No No Q2 Does a p38 MAPK inhibitor phenocopy the result? A1_No->Q2 A2_Yes Effect is likely mediated by p38 MAPK inhibition. Q2->A2_Yes Yes A2_No Investigate other potential off-target pathways. Q2->A2_No No

Caption: Troubleshooting decision tree for unexpected results.

References

Validation & Comparative

A Comparative Guide to U-101958 and Other Dopamine D4 Receptor Antagonists for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

This guide provides a comprehensive comparison of U-101958 with other notable dopamine D4 receptor antagonists, including L-745,870, CP-293,019, and S-18126. The information is tailored for researchers, scientists, and drug development professionals, offering a detailed analysis of binding affinities, selectivity, and functional activities, supported by experimental data and protocols.

Introduction to D4 Receptor Antagonists

The dopamine D4 receptor, a member of the D2-like family of G protein-coupled receptors, is a significant target in the research and development of treatments for neurological and psychiatric disorders. Antagonists of this receptor are of particular interest for their potential therapeutic applications. U-101958 has emerged as a key compound in this class. This guide aims to provide a comparative analysis of U-101958 and other selective D4 receptor antagonists to aid researchers in their investigative efforts.

Comparative Analysis of D4 Receptor Antagonists

The following sections detail the binding affinity, selectivity, and functional activity of U-101958 and its counterparts.

Binding Affinity

The binding affinity of a compound for its target receptor is a crucial measure of its potency. This is typically expressed as the inhibition constant (Ki) or the pKi (-log(Ki)). A lower Ki value indicates a higher binding affinity.

CompoundpKi (D4 Receptor)Ki (nM) (D4 Receptor)SpeciesRadioligandReference
U-101958 8.9 ± 0.1~1.26Human[3H]-spiperone[1]
L-745,870 8.5 ± 0.1~3.16Human[3H]-spiperone[1]
CP-293,019 Not explicitly foundNot explicitly found--
S-18126 Not explicitly foundNot explicitly found--
Selectivity Profile

Selectivity is a critical aspect of drug development, as it minimizes off-target effects. The following table summarizes the selectivity of the antagonists for the D4 receptor over other dopamine receptor subtypes and other neurotransmitter receptors.

CompoundD2/D4 Selectivity RatioD3/D4 Selectivity RatioOther Notable AffinitiesReference
U-101958 High (exact ratio not specified)High (exact ratio not specified)Low affinity for other dopamine, noradrenaline, serotonin, and histamine receptors[1][2]
L-745,870 >2000-fold>2000-foldModerate affinity for 5-HT2, sigma, and alpha-adrenergic receptors[3]
CP-293,019 HighHighModerate affinity for 5-HT1A and 5-HT2A receptors
S-18126 HighHighNot specified
Functional Activity

Functional assays determine whether a ligand acts as an agonist, antagonist, or partial agonist at the receptor. The primary downstream signaling pathway of the D4 receptor involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.

CompoundFunctional Activity at D4 ReceptorEmax (% of Dopamine)pEC50Experimental SystemReference
U-101958 Full agonist / Partial agonistFull agonist (HEK293 cells); 39% (CHO cells, low density); Efficacy doubles with increased receptor density8.7 (HEK293); 8.1 (CHO)HEK293 cells, CHO cells[1][4]
L-745,870 Partial agonist / Antagonist71% (HEK293 cells); No detectable agonist effect (CHO cells, low density); Becomes partial agonist with increased receptor density9.0 (HEK293)HEK293 cells, CHO cells[1][4]
CP-293,019 AntagonistNot specifiedNot specifiedNot specified
S-18126 AntagonistNot specifiedNot specifiedNot specified

An interesting finding is that both U-101958 and L-745,870 can exhibit partial agonism, and the level of this agonist activity is dependent on the receptor density in the experimental system[4]. In HEK293 cells with high receptor expression, U-101958 acts as a full agonist, while L-745,870 is a partial agonist[1]. In contrast, in CHO cells with lower receptor density, U-101958 is a partial agonist, and L-745,870 shows no agonist activity[4].

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the mechanisms and methodologies discussed, the following diagrams illustrate the D4 receptor signaling pathway and the general workflows for key experimental assays.

D4_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Dopamine Dopamine D4R Dopamine D4 Receptor Dopamine->D4R Activates Antagonist D4 Antagonist (e.g., U-101958) Antagonist->D4R Blocks G_protein Gi/o Protein D4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits K_channel K+ Channel (GIRK) G_protein->K_channel Activates Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibits cAMP cAMP AC->cAMP Converts ATP to cAMP ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Expression CREB->Gene Regulates K_ion K+ K_channel->K_ion Efflux Ca_ion Ca2+ Ca_channel->Ca_ion Influx Experimental_Workflows cluster_Radioligand Radioligand Binding Assay cluster_cAMP cAMP Accumulation Assay R1 Prepare cell membranes expressing D4 receptors R2 Incubate membranes with radioligand (e.g., [3H]-spiperone) and varying concentrations of competing antagonist R1->R2 R3 Separate bound and free radioligand (e.g., filtration) R2->R3 R4 Quantify radioactivity of bound ligand R3->R4 R5 Calculate Ki values R4->R5 C1 Culture cells expressing D4 receptors C2 Pre-treat cells with adenylyl cyclase stimulator (e.g., forskolin) C1->C2 C3 Add varying concentrations of test compound (agonist or antagonist) C2->C3 C4 Lyse cells and measure intracellular cAMP levels (e.g., HTRF, ELISA) C3->C4 C5 Determine EC50/IC50 and Emax C4->C5

References

A Comparative Guide to U-101958 and L-745,870 in Dopamine D4 Receptor Studies

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of U-101958 and L-745,870, two widely researched ligands with high affinity and selectivity for the dopamine D4 receptor. Developed as potential novel antipsychotics, their distinct pharmacological profiles have been the subject of numerous in vitro and in vivo studies. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data to aid in the selection and application of these compounds in D4 receptor research.

Introduction to the Compounds

L-745,870 (3-([4-(4-chlorophenyl)piperazin-1-yl]methyl)-1H-pyrrolo[2,3-b]pyridine) was developed as a selective D4 receptor antagonist.[1][2] It exhibits high affinity for the D4 receptor with over 2000-fold selectivity compared to other dopamine receptor subtypes like D2 and D3.[1][3] While initially characterized as a silent antagonist, subsequent studies have revealed that its functional activity can be complex, potentially exhibiting partial agonism under conditions of high receptor expression.[4][5]

U-101958 ((1-benzyl-piperidin-4-yl)-(3-isopropoxy-pyridin-2-yl)-methyl-amine) is another potent and selective D4 receptor ligand.[6] Unlike L-745,870, which was primarily designed as an antagonist, studies have shown that U-101958 often behaves as a partial or even full agonist at the D4 receptor, depending on the experimental system used.[6][7] Its agonist activity has been demonstrated through its ability to inhibit cyclic AMP (cAMP) accumulation in cells expressing the D4 receptor.[4][6]

The differing intrinsic activities of these compounds, despite their shared high affinity for the D4 receptor, make them valuable tools for probing the functional consequences of D4 receptor modulation.

Comparative Pharmacological Data

The following tables summarize the binding affinities and functional potencies of U-101958 and L-745,870 at dopamine receptors, primarily focusing on the human D4.4 subtype expressed in various cell lines.

Table 1: Receptor Binding Affinity Profile

Binding affinity is expressed as the inhibition constant (Ki) in nanomolars (nM). A lower Ki value indicates a higher binding affinity.

CompoundD4 Receptor (Ki, nM)D2 Receptor (Ki, nM)D3 Receptor (Ki, nM)Selectivity (D2/D4)Selectivity (D3/D4)Source
L-745,870 0.43 - 0.519602300>2200-fold>4500-fold[1][3][8]
U-101958 ~1.26 (pKi 8.9)----[9]

Note: Data for U-101958 selectivity against D2/D3 receptors is less consistently reported in the initial literature compared to L-745,870.

Table 2: Functional Activity Profile

Functional activity was primarily assessed via inhibition of forskolin-stimulated cAMP accumulation in cells expressing the human D4.4 receptor. Potency is expressed as pEC50 (the negative log of the molar concentration producing 50% of the maximum response), and efficacy is relative to the endogenous agonist, dopamine.

CompoundCell LinePotency (pEC50)Efficacy (% of Dopamine)ClassificationSource
L-745,870 HEK2939.0 ± 0.271%Partial Agonist[6]
CHO-No detectable agonism*Antagonist[4][5]
CHO (High Density)8.6 ± 0.249%Partial Agonist[4][5]
U-101958 HEK2938.7 ± 0.3~100% (Full Agonist)Full Agonist[6][7]
CHO8.1 ± 0.339%Partial Agonist[4][5]

*In Chinese Hamster Ovary (CHO) cells with standard receptor expression levels, L-745,870 acted as an antagonist. However, when receptor density was increased, it displayed partial agonist activity.[4][5] This highlights the critical influence of the cellular context on the observed functional outcome.

Signaling & Experimental Diagrams

To visualize the mechanisms of action and experimental procedures, the following diagrams are provided.

D4_Signaling_Pathway D4 Receptor Signaling Pathway cluster_membrane Cell Membrane D4R D4 Receptor Gi Gi/o Protein D4R->Gi Activates AC Adenylyl Cyclase cAMP cAMP (Decreased) AC->cAMP Converts Dopamine Dopamine (Agonist) Dopamine->D4R Activates L745 L-745,870 (Antagonist) L745->D4R Blocks Gi->AC Inhibits ATP ATP ATP->AC Response Cellular Response cAMP->Response Experimental_Workflow Workflow: Competitive Radioligand Binding Assay cluster_prep Preparation Membrane 1. Prepare Cell Membranes (e.g., from HEK293/D4 cells) Incubation 4. Incubate Components (Membranes + Radioligand + Competitor at various conc.) Membrane->Incubation Radioligand 2. Prepare Radioligand (e.g., [3H]-spiperone) Radioligand->Incubation Competitor 3. Prepare Competitor Ligand (U-101958 or L-745,870) Competitor->Incubation Separation 5. Separate Bound/Free Ligand (Rapid filtration over glass fiber filters) Incubation->Separation Counting 6. Quantify Bound Radioactivity (Liquid Scintillation Counting) Separation->Counting Analysis 7. Data Analysis (Calculate Ki from IC50 values) Counting->Analysis

References

U-101958 Binding Specificity: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in neuropharmacology and drug development, understanding the precise binding profile of a chemical probe is paramount. This guide provides a comparative analysis of U-101958, a ligand initially identified for its high affinity to the dopamine D4 receptor, and evaluates its binding specificity against alternative, more selective compounds. Experimental data are presented to offer a clear perspective on its utility in targeted research.

U-101958 has been utilized in studies aiming to elucidate the function of the dopamine D4 receptor. However, subsequent research has revealed significant binding to the sigma-1 receptor, raising questions about the interpretation of data generated using this compound. This guide aims to clarify the binding profile of U-101958 and compare it with selective ligands for both the dopamine D4 and sigma-1 receptors.

Comparative Binding Affinity

The following table summarizes the binding affinities (Ki or Kd) of U-101958 and alternative selective ligands for the dopamine D4 and sigma-1 receptors. Lower values indicate higher affinity.

CompoundPrimary TargetDopamine D4 Ki/Kd (nM)Sigma-1 Ki/Kd (nM)Selectivity
U-101958 Dopamine D4 / Sigma-1High Affinity (undetermined Ki in direct comparison)2-4 [1]Binds with high affinity to both, with evidence suggesting significantly greater binding to sigma-1 sites.[1]
L-745,870 Dopamine D40.43 - 0.51 [2][3][4][5][6]Moderate affinity (IC50 < 300 nM)[3]>2000-fold for D4 over other dopamine receptor subtypes.[3]
PRE-084 Sigma-1Low Affinity2.2 [7][8][9]>5900-fold for σ1 over σ2 receptors.[8]

Experimental Validation of Binding Specificity

The determination of binding affinity and selectivity is typically achieved through radioligand binding assays. Below is a generalized protocol for a competitive inhibition binding assay, which can be adapted to assess the binding of unlabelled ligands (like U-101958, L-745,870, or PRE-084) to their target receptors.

Experimental Protocol: Radioligand Competitive Inhibition Assay

1. Membrane Preparation:

  • Tissues (e.g., guinea pig liver for sigma-1, or cells expressing recombinant human dopamine D4 receptors) are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).[10]

  • The homogenate is centrifuged at low speed to remove large debris.[10]

  • The supernatant is then centrifuged at high speed (e.g., 20,000 x g) to pellet the cell membranes.[10]

  • The membrane pellet is washed and resuspended in a suitable assay buffer.[10] Protein concentration is determined using a standard method like the BCA assay.[10]

2. Binding Assay:

  • The assay is performed in a 96-well plate in a final volume of 250 µL.[10]

  • Each well contains:

    • A fixed amount of membrane preparation (e.g., 50-120 µg of protein for tissue membranes).[10]

    • A fixed concentration of a specific radioligand (e.g., [3H]-(+)-pentazocine for sigma-1 receptors or [3H]spiperone for dopamine D4 receptors).[11][12]

    • A range of concentrations of the unlabeled competitor compound (e.g., U-101958, L-745,870, or PRE-084).[10]

  • Total binding is determined in the absence of a competitor, while non-specific binding is measured in the presence of a high concentration of a known saturating ligand (e.g., 10 µM haloperidol for sigma-1).[11]

3. Incubation and Filtration:

  • The plate is incubated at a specific temperature (e.g., 37°C for sigma-1 assays) for a sufficient time to reach equilibrium (e.g., 90 minutes).[11]

  • The incubation is terminated by rapid vacuum filtration through glass fiber filters, which trap the membranes with the bound radioligand.[10]

  • The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.[10]

4. Data Analysis:

  • The radioactivity retained on the filters is measured using a scintillation counter.[10]

  • Specific binding is calculated by subtracting non-specific binding from total binding.

  • The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

  • The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]

Visualizing the Workflow and Implications

To better understand the process and the implications of U-101958's binding profile, the following diagrams are provided.

experimental_workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Tissue Tissue/Cells Homogenization Homogenization Tissue->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Membrane_Pellet Membrane Pellet Centrifugation->Membrane_Pellet Incubation Incubation with Radioligand & Competitor Membrane_Pellet->Incubation Filtration Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting IC50_Calc IC50 Calculation Counting->IC50_Calc Ki_Calc Ki Calculation IC50_Calc->Ki_Calc

Figure 1: Experimental workflow for determining ligand binding affinity.

The dual binding nature of U-101958 has significant implications for the interpretation of experimental results. The following diagram illustrates the potential signaling pathways activated by U-101958.

signaling_pathway U101958 U-101958 D4R Dopamine D4 Receptor U101958->D4R Binds Sigma1R Sigma-1 Receptor U101958->Sigma1R Binds with higher affinity D4_Signal Dopamine D4 Signaling (e.g., cAMP inhibition) D4R->D4_Signal Activates/Inhibits Sigma1_Signal Sigma-1 Signaling (e.g., Ion Channel Modulation, Ca2+ Signaling) Sigma1R->Sigma1_Signal Modulates

Figure 2: Potential signaling pathways affected by U-101958.

Conclusion and Recommendations

The evidence strongly indicates that U-101958 is not a selective ligand for the dopamine D4 receptor. Its high affinity for the sigma-1 receptor complicates the interpretation of data where it is used as a specific D4 probe.[1] In fact, studies suggest that [3H]U-101958 may be more suitable as a radioligand for sigma-1 receptor sites.[1]

For researchers aiming to specifically investigate the role of the dopamine D4 receptor, the use of more selective antagonists such as L-745,870 is highly recommended. Conversely, for studies focused on the sigma-1 receptor, a selective agonist like PRE-084 would be a more appropriate tool.

By selecting ligands with well-defined and highly selective binding profiles, researchers can ensure the validity and specificity of their findings, ultimately contributing to a more accurate understanding of the complex roles of these receptors in health and disease.

References

A Comparative Guide to the Cross-Reactivity of PNU-101958 with Dopamine Receptor Subtypes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the binding affinity and functional activity of PNU-101958 across the five dopamine receptor subtypes (D1, D2, D3, D4, and D5). PNU-101958 is a well-characterized compound demonstrating high selectivity for the dopamine D4 receptor. Understanding its cross-reactivity is crucial for its application in research and as a potential therapeutic agent, ensuring that observed effects can be confidently attributed to its action on the D4 receptor.

Binding Affinity Profile of PNU-101958

The binding affinity of a compound for its target receptor is a primary determinant of its potency and selectivity. The affinity is typically expressed as the inhibition constant (Ki), with a lower Ki value indicating a higher binding affinity. PNU-101958 exhibits a high affinity for the human dopamine D4.2 receptor, with a Ki value of 10 nM.[1] In contrast, it shows negligible affinity for other dopamine receptor subtypes, including D1, D2, D3, and D5, with Ki values reported to be greater than 2000 nM.[1] This demonstrates a high degree of selectivity of PNU-101958 for the D4 receptor.

Receptor SubtypePNU-101958 Ki (nM)
D1 > 2000[1]
D2 > 2000[1]
D3 > 2000[1]
D4 10[1]
D5 > 2000[1]

Functional Activity Profile of PNU-101958

Beyond binding, it is essential to understand the functional consequences of a ligand-receptor interaction. PNU-101958 acts as a potent antagonist at the dopamine D4 receptor.[1] In functional assays, it effectively blocks the intracellular signaling initiated by the natural ligand, dopamine. Specifically, it has been shown to dose-dependently antagonize the inhibition of cyclic AMP (cAMP) accumulation induced by the dopamine agonist quinpirole in cells expressing the D4 receptor.[1]

Consistent with its binding selectivity, PNU-101958 does not exhibit significant functional activity at other dopamine receptor subtypes at concentrations where it is fully active at the D4 receptor.[1] It is important to note that under certain experimental conditions, such as in cells with high receptor expression levels, PNU-101958 (also referred to as U-101958) has been observed to exhibit partial agonist activity at the D4 receptor.

Due to the high selectivity of PNU-101958, specific functional activity data (e.g., IC50 values for antagonism) at D1, D2, D3, and D5 receptors are not extensively reported in the literature, as its effects at these subtypes are considered negligible within its D4-active concentration range.

Dopamine Receptor Signaling Pathways

Dopamine receptors are classified into two main families based on their signaling mechanisms: D1-like (D1 and D5) and D2-like (D2, D3, and D4). D1-like receptors couple to the Gs alpha subunit of the G protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cAMP levels. Conversely, D2-like receptors couple to the Gi alpha subunit, which inhibits adenylyl cyclase activity and results in a decrease in intracellular cAMP.

Dopamine Receptor Signaling Pathways cluster_0 D1-like Receptors (D1, D5) cluster_1 D2-like Receptors (D2, D3, D4) D1_D5 D1 / D5 Gs Gs D1_D5->Gs Dopamine AC_stim Adenylyl Cyclase Gs->AC_stim Activates cAMP_inc ↑ cAMP AC_stim->cAMP_inc PKA PKA cAMP_inc->PKA D2_D3_D4 D2 / D3 / D4 Gi Gi D2_D3_D4->Gi Dopamine AC_inhib Adenylyl Cyclase Gi->AC_inhib Inhibits cAMP_dec ↓ cAMP AC_inhib->cAMP_dec

Canonical signaling pathways of D1-like and D2-like dopamine receptors.

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the binding affinity and functional activity of compounds like PNU-101958.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from a receptor.

Radioligand Binding Assay Workflow prep Prepare cell membranes expressing the target dopamine receptor subtype incubate Incubate membranes with a fixed concentration of radioligand and varying concentrations of PNU-101958 prep->incubate separate Separate bound from free radioligand (e.g., via filtration) incubate->separate quantify Quantify radioactivity of bound radioligand (e.g., scintillation counting) separate->quantify analyze Analyze data to determine the IC50 of PNU-101958 quantify->analyze calculate Calculate the Ki value using the Cheng-Prusoff equation analyze->calculate

Workflow for a competitive radioligand binding assay.

Detailed Methodology:

  • Membrane Preparation: Cell membranes from cell lines stably expressing one of the five human dopamine receptor subtypes (D1, D2, D3, D4, or D5) are prepared. This involves cell lysis and centrifugation to isolate the membrane fraction, which is then resuspended in an appropriate buffer.

  • Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-spiperone for D2-like receptors or [³H]-SCH23390 for D1-like receptors), and varying concentrations of the unlabeled test compound (PNU-101958).

  • Incubation: The plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a set period to allow the binding to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioactivity.

  • Quantification: The radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the test compound. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

cAMP Functional Assay

This assay measures the ability of a compound to either stimulate (agonist) or inhibit (antagonist) the production of the second messenger cyclic AMP (cAMP) following receptor activation.

cAMP Functional Assay Workflow cell_prep Culture cells expressing the target dopamine receptor pre_incubation Pre-incubate cells with varying concentrations of PNU-101958 (antagonist mode) cell_prep->pre_incubation stimulation Stimulate cells with a fixed concentration of a dopamine agonist (e.g., dopamine or quinpirole) pre_incubation->stimulation lysis Lyse the cells to release intracellular cAMP stimulation->lysis detection Measure cAMP levels using a suitable detection method (e.g., HTRF, ELISA) lysis->detection analysis Analyze data to determine the IC50 of PNU-101958 detection->analysis

Workflow for a cAMP functional assay (antagonist mode).

Detailed Methodology:

  • Cell Culture: Cells stably expressing the dopamine receptor of interest are cultured in appropriate media and seeded into 96-well plates.

  • Assay (Antagonist Mode):

    • The cells are first pre-incubated with varying concentrations of the test compound (PNU-101958) for a specific period.

    • A fixed concentration of a known dopamine agonist (e.g., dopamine or quinpirole) is then added to stimulate the receptors. For D2-like receptors, adenylyl cyclase is often stimulated with forskolin to produce a measurable baseline of cAMP that can then be inhibited by the Gi-coupled receptor.

  • Cell Lysis: After the stimulation period, the cells are lysed to release the intracellular cAMP.

  • cAMP Detection: The concentration of cAMP in the cell lysate is measured. Common detection methods include Homogeneous Time-Resolved Fluorescence (HTRF), Enzyme-Linked Immunosorbent Assay (ELISA), or bioluminescence-based assays.

  • Data Analysis: The measured cAMP levels are plotted against the log concentration of the test compound. For antagonist activity, a dose-response curve is generated, and the IC50 value (the concentration of the antagonist that inhibits 50% of the agonist response) is determined.

Conclusion

The available experimental data from binding and functional assays consistently demonstrate that PNU-101958 is a highly selective antagonist for the dopamine D4 receptor. Its cross-reactivity with other dopamine receptor subtypes (D1, D2, D3, and D5) is minimal, with binding affinities that are at least two orders of magnitude lower than for the D4 receptor. This high degree of selectivity makes PNU-101958 a valuable pharmacological tool for elucidating the physiological and pathological roles of the dopamine D4 receptor, with a low likelihood of off-target effects at other dopamine receptors.

References

Comparative Analysis of U-101958 in Different Cell Lines: A Framework for Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the comparative analysis of the experimental compound U-101958 across various cell lines. Due to the limited publicly available data on U-101958, this guide provides a robust framework and detailed methodologies for conducting and presenting such a comparative study.

This document outlines a systematic approach to evaluating the efficacy and mechanism of action of U-101958, a compound identified by its PubChem CID 5615[1]. The proposed experiments are designed to elucidate the differential effects of U-101958 on cell viability, apoptosis, and cell cycle progression in a panel of selected cancer cell lines.

Data Presentation

Quantitative data from the proposed experimental analyses should be summarized in clear, well-structured tables to facilitate direct comparison of U-101958's effects across different cell lines.

Table 1: Comparative Cytotoxicity of U-101958 in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) after 48h Treatment
MCF-7Breast Adenocarcinoma[Insert Data]
A549Lung Carcinoma[Insert Data]
HeLaCervical Cancer[Insert Data]
JurkatT-cell Leukemia[Insert Data]

IC50 values represent the concentration of U-101958 required to inhibit cell growth by 50% and would be determined using a standard cell viability assay.

Table 2: Induction of Apoptosis by U-101958

Cell LineTreatment% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
MCF-7 Control[Insert Data][Insert Data]
U-101958 (IC50)[Insert Data][Insert Data]
A549 Control[Insert Data][Insert Data]
U-101958 (IC50)[Insert Data][Insert Data]

Data would be acquired via flow cytometry analysis after staining with Annexin V and Propidium Iodide.

Table 3: Effect of U-101958 on Cell Cycle Distribution

Cell LineTreatment% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
MCF-7 Control[Insert Data][Insert Data][Insert Data]
U-101958 (IC50)[Insert Data][Insert Data][Insert Data]
A549 Control[Insert Data][Insert Data][Insert Data]
U-101958 (IC50)[Insert Data][Insert Data][Insert Data]

Cell cycle distribution would be determined by flow cytometry of propidium iodide-stained cells.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of findings.

1. Cell Culture

Cancer cell lines (e.g., MCF-7, A549, HeLa, Jurkat) will be obtained from a certified cell bank. Cells will be cultured in the recommended medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2. The genetic identity of cell lines should be periodically verified to ensure consistency.[2]

2. Cell Viability Assay (MTT Assay)

Cells will be seeded in 96-well plates and allowed to adhere overnight. Subsequently, cells will be treated with a range of concentrations of U-101958 for 24, 48, and 72 hours. Following treatment, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) will be added to each well and incubated for 4 hours. The resulting formazan crystals will be dissolved in DMSO, and the absorbance will be measured at 570 nm using a microplate reader. The IC50 values will be calculated from the dose-response curves.

3. Apoptosis Assay (Annexin V/Propidium Iodide Staining)

To quantify apoptosis, cells will be treated with U-101958 at its predetermined IC50 concentration for 48 hours.[3][4] Both floating and adherent cells will be collected and washed with cold PBS. The cells will then be resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol. The stained cells will be analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[5]

4. Cell Cycle Analysis

Cells will be treated with U-101958 at its IC50 concentration for 24 hours. After treatment, cells will be harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C. The fixed cells will then be washed and resuspended in PBS containing RNase A and propidium iodide. The DNA content of the cells will be analyzed by flow cytometry, and the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle will be determined.[6][7][8]

5. Western Blot Analysis

To investigate the molecular mechanism of U-101958, Western blotting can be performed to assess the expression levels of key proteins involved in apoptosis (e.g., Bcl-2, Bax, Caspase-3) and cell cycle regulation (e.g., p21, Cyclin D1). After treatment with U-101958, cells will be lysed, and protein concentrations will be determined. Equal amounts of protein will be separated by SDS-PAGE, transferred to a PVDF membrane, and probed with specific primary antibodies, followed by incubation with HRP-conjugated secondary antibodies. The protein bands will be visualized using an enhanced chemiluminescence detection system.

Visualizations

Hypothetical Signaling Pathway Affected by U-101958

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation U101958 U-101958 U101958->mTOR Inhibition

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway by U-101958.

Experimental Workflow for Comparative Analysis

G start Start cell_culture Cell Line Panel (MCF-7, A549, etc.) start->cell_culture treatment Treat with U-101958 (Dose-Response) cell_culture->treatment viability Cell Viability (MTT Assay) treatment->viability ic50 Determine IC50 viability->ic50 downstream Downstream Assays (at IC50) ic50->downstream apoptosis Apoptosis Assay (Annexin V/PI) downstream->apoptosis cell_cycle Cell Cycle Analysis downstream->cell_cycle western_blot Western Blot downstream->western_blot data_analysis Data Analysis & Comparison apoptosis->data_analysis cell_cycle->data_analysis western_blot->data_analysis end End data_analysis->end

Caption: Experimental workflow for the comparative analysis of U-101958.

Logical Framework for Data Interpretation

G ic50 Is IC50 < Threshold? potent Potent Cytotoxicity ic50->potent Yes not_potent Low Cytotoxicity ic50->not_potent No apoptosis Significant Apoptosis? apoptotic_moa Apoptotic Mechanism apoptosis->apoptotic_moa Yes non_apoptotic_moa Non-Apoptotic Mechanism apoptosis->non_apoptotic_moa No cell_cycle_arrest Cell Cycle Arrest? arrest_moa Cell Cycle Arrest Mechanism cell_cycle_arrest->arrest_moa Yes other_moa Other Mechanism cell_cycle_arrest->other_moa No potent->apoptosis non_apoptotic_moa->cell_cycle_arrest

Caption: Decision tree for interpreting the mechanism of action of U-101958.

References

Reproducibility of In Vivo Effects of U-101958: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the dopamine D4 receptor ligand U-101958 and its alternatives, with a focus on available experimental data to assess the reproducibility of its in vivo effects. While U-101958 has been characterized in vitro as a high-affinity ligand for the dopamine D4 receptor, publicly available in vivo data is scarce, making direct assessment of its in vivo reproducibility challenging. This guide presents available in vitro comparative data for U-101958 and the well-characterized selective dopamine D4 receptor antagonist, L-745,870, alongside a summary of the in vivo profile of L-745,870 as a benchmark for comparison.

Data Presentation

In Vitro Comparative Data: U-101958 vs. L-745,870

The following table summarizes the in vitro binding affinities and functional activities of U-101958 and L-745,870 at the human dopamine D4.4 receptor expressed in Human Embryonic Kidney (HEK293) cells.

ParameterU-101958L-745,870Reference
Binding Affinity (pKi) 8.9 ± 0.18.5 ± 0.1[1]
Functional Activity (cAMP Inhibition) Full AgonistPartial Agonist (71% of dopamine's efficacy)[1]
Functional Potency (pEC50) 8.7 ± 0.39.0 ± 0.2[1]

Data from a study using HEK293 cells expressing the human recombinant dopamine D4.4 receptor. Functional activity was measured as the inhibition of forskolin-stimulated cyclic AMP accumulation.[1]

In Vivo Behavioral Data: L-745,870 as a Comparator

The following table summarizes the in vivo behavioral effects of L-745,870 in rodent models, which are commonly used to predict the antipsychotic potential of drug candidates. Due to the lack of available in vivo data for U-101958, this information on a well-studied alternative provides a reference for the expected effects of a selective dopamine D4 antagonist.

Behavioral AssaySpeciesDose RangeEffect of L-745,870Reference
Amphetamine-Induced HyperactivityMiceUp to selective D4 receptor blocking dosesNo antagonism[2]
Conditioned Avoidance RespondingRatUp to selective D4 receptor blocking dosesNo impairment[2]
Apomorphine-Induced Prepulse Inhibition DeficitRatN/ANo reversal[2]
Apomorphine-Induced StereotypyRatN/ANo effect[2]
CatalepsyMouse100 mg/kgInduced catalepsy (high dose, likely D2 receptor occupancy)[2]
Spontaneous Locomotor ActivityRat≥ 30 mg/kgReduced activity[2]
Rotarod PerformanceMouse≥ 100 mg/kgImpaired performance[2]

Experimental Protocols

In Vitro Functional Assay: Inhibition of Forskolin-Stimulated Cyclic AMP Accumulation[1]
  • Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human recombinant dopamine D4.4 receptor were cultured in appropriate media.

  • Assay Preparation: Cells were harvested and seeded into 24-well plates. Prior to the assay, the culture medium was removed, and the cells were washed with a serum-free medium.

  • Incubation: Cells were pre-incubated with the test compounds (U-101958, L-745,870, or dopamine as a reference agonist) at various concentrations for a specified period.

  • Stimulation: Forskolin (an adenylyl cyclase activator) was added to all wells (except for the basal control) to stimulate cyclic AMP (cAMP) production.

  • Termination and Lysis: The reaction was stopped by the addition of a lysis buffer.

  • cAMP Measurement: The intracellular cAMP levels were quantified using a competitive binding assay, typically an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).

  • Data Analysis: The extent of inhibition of forskolin-stimulated cAMP accumulation by the test compounds was calculated relative to the control (forskolin alone). Dose-response curves were generated to determine the potency (pEC50) and efficacy of the compounds.

In Vivo Behavioral Assay: Amphetamine-Induced Hyperactivity in Mice[2]
  • Animals: Male mice of a specified strain (e.g., C57BL/6) were used. Animals were housed under standard laboratory conditions with ad libitum access to food and water.

  • Habituation: On the day of the experiment, mice were individually placed in open-field activity chambers and allowed to habituate for a period of 30-60 minutes.

  • Drug Administration: Mice were pre-treated with either vehicle or the test compound (L-745,870) at various doses via a specified route of administration (e.g., intraperitoneal, oral).

  • Psychostimulant Challenge: After a pre-determined time following the test compound administration, mice were challenged with an injection of d-amphetamine to induce hyperactivity.

  • Locomotor Activity Measurement: Immediately after the amphetamine injection, locomotor activity (e.g., distance traveled, horizontal beam breaks) was recorded for a set duration (e.g., 60-90 minutes) using an automated activity monitoring system.

  • Data Analysis: The total locomotor activity counts were compared between the vehicle-treated group and the drug-treated groups to determine if the test compound could antagonize the hyperactivity induced by amphetamine.

Mandatory Visualization

Dopamine_D4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Dopamine Dopamine D4R Dopamine D4 Receptor Dopamine->D4R Binds G_protein Gi/o Protein D4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ERK ERK Pathway G_protein->ERK Akt Akt Pathway G_protein->Akt cAMP cAMP AC->cAMP Conversion of ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Modulation of Ion Channels & Gene Expression PKA->Downstream ERK->Downstream Akt->Downstream

Caption: Dopamine D4 Receptor Signaling Pathway

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Groups cluster_procedure Procedure cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., Rat, Mouse) Habituation Habituation to Test Environment Animal_Model->Habituation Vehicle Vehicle Control U101958 U-101958 Alternative Alternative Compound (e.g., L-745,870) Drug_Admin Drug Administration Vehicle->Drug_Admin U101958->Drug_Admin Alternative->Drug_Admin Behavioral_Test Behavioral Testing (e.g., Locomotor Activity) Drug_Admin->Behavioral_Test Data_Collection Data Collection Behavioral_Test->Data_Collection Stats Statistical Analysis (Comparison of Groups) Data_Collection->Stats Conclusion Conclusion on In Vivo Effects Stats->Conclusion

Caption: In Vivo Antipsychotic Potential Workflow

References

A Head-to-Head Comparison of U-101958 and Other Sigma-1 Receptor Ligands: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of U-101958 and other prominent sigma-1 receptor ligands. The content is based on available experimental data to facilitate informed decisions in discovery and development projects targeting this unique chaperone protein.

The sigma-1 receptor (σ1R) is a ligand-operated chaperone protein located at the endoplasmic reticulum-mitochondrion interface, playing a crucial role in cellular stress responses and calcium signaling. Its involvement in a variety of neurological and psychiatric disorders has made it an attractive therapeutic target. This guide focuses on the pharmacological characteristics of U-101958 in comparison to other well-established sigma-1 receptor ligands.

Comparative Analysis of Binding Affinity

U-101958, initially identified as a dopamine D4 receptor ligand, has been shown to bind with high affinity to sigma-1 receptor-like sites in human cerebellum and SK-N-MC neuroblastoma cells.[1] The equilibrium dissociation constant (Kd) for [3H]U-101958 has been reported to be in the range of 2-4 nM.[1]

For a comprehensive comparison, the binding affinities (Ki) of U-101958 and other key sigma-1 receptor ligands are presented in the table below. It is important to note that the functional activity of U-101958 at the sigma-1 receptor (i.e., as an agonist or antagonist) is not well-characterized in the currently available scientific literature. While it has been described as a dopamine D4 receptor agonist or antagonist depending on the experimental system, its specific functional impact on sigma-1 receptor signaling remains to be elucidated.[1]

LigandReceptor TargetBinding Affinity (Ki, nM)Functional Class (at σ1R)Reference
U-101958 Sigma-1 ~2-4 (Kd) Not Determined [1]
(+)-PentazocineSigma-13.3 - 9.8Agonist
HaloperidolSigma-1 / Dopamine D21.8 - 4.1Antagonist
PRE-084Sigma-12.2Agonist
NE-100Sigma-10.9Antagonist
SA4503 (Cutamesine)Sigma-116.3Agonist
BD-1047Sigma-14.6Antagonist
FluvoxamineSERT / Sigma-135.8Agonist

Note: Ki values can vary between studies due to different experimental conditions, such as radioligand, tissue preparation, and assay buffer composition.

Experimental Protocols

To ensure reproducibility and aid in the design of future studies, detailed methodologies for key in vitro assays are provided below.

Radioligand Binding Assay for Sigma-1 Receptor

This assay is fundamental for determining the binding affinity of a test compound for the sigma-1 receptor.

Objective: To determine the equilibrium dissociation constant (Kd) of a radioligand and the inhibition constant (Ki) of a competing non-radiolabeled ligand.

Materials:

  • Membrane Preparation: Guinea pig brain or liver membranes, or membranes from cells expressing sigma-1 receptors.

  • Radioligand: Typically --INVALID-LINK---pentazocine, a selective sigma-1 receptor agonist.

  • Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-labeled, high-affinity sigma-1 receptor ligand such as haloperidol.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Filtration System: Glass fiber filters (e.g., Whatman GF/B) and a cell harvester.

  • Scintillation Counter.

Procedure:

  • Membrane Preparation: Homogenize tissue in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

  • Assay Setup: In a 96-well plate, combine the membrane preparation (typically 100-200 µg of protein), the radioligand (at a concentration near its Kd), and varying concentrations of the unlabeled test compound (e.g., U-101958 or other comparators).

  • Incubation: Incubate the mixture at a specified temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 120 minutes).

  • Filtration: Terminate the binding reaction by rapid filtration through the glass fiber filters. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The Ki value for the test compound is calculated from the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) using the Cheng-Prusoff equation.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane Membrane Preparation Incubation Incubation (Membranes + Radioligand + Compound) Membrane->Incubation Radioligand Radioligand Dilution Radioligand->Incubation Compound Test Compound Dilution Compound->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Data Analysis (IC50 -> Ki) Counting->Analysis

Fig. 1: Radioligand Binding Assay Workflow
Functional Assay: Intracellular Calcium Mobilization

Sigma-1 receptor activation is known to modulate intracellular calcium signaling. This assay helps to determine the functional activity (agonist or antagonist) of a test ligand.

Objective: To measure changes in intracellular calcium concentration in response to a test compound.

Materials:

  • Cell Line: A cell line endogenously expressing or transfected with the sigma-1 receptor (e.g., SK-N-MC, NG108-15, or HEK293 cells).

  • Calcium Indicator Dye: A fluorescent calcium indicator such as Fura-2 AM or Fluo-4 AM.

  • Fluorescence Microscope or Plate Reader: Equipped for live-cell imaging and ratiometric analysis if using Fura-2.

  • Physiological Saline Solution: e.g., Hanks' Balanced Salt Solution (HBSS).

  • Reference Agonist/Antagonist: e.g., (+)-Pentazocine (agonist) and Haloperidol (antagonist).

Procedure:

  • Cell Culture: Plate the cells on glass-bottom dishes or 96-well plates suitable for fluorescence imaging.

  • Dye Loading: Incubate the cells with the calcium indicator dye according to the manufacturer's instructions.

  • Baseline Measurement: Wash the cells with physiological saline and record the baseline fluorescence.

  • Compound Application: Add the test compound (e.g., U-101958) at various concentrations and record the change in fluorescence over time.

  • Agonist/Antagonist Determination:

    • To test for agonist activity , observe if the compound directly elicits a calcium response.

    • To test for antagonist activity , pre-incubate the cells with the test compound and then stimulate with a known sigma-1 receptor agonist. An antagonist will block or reduce the agonist-induced calcium response.

  • Data Analysis: Quantify the fluorescence intensity changes to determine the EC50 (for agonists) or IC50 (for antagonists).

G cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis Cell_Culture Cell Culture Dye_Loading Calcium Dye Loading Cell_Culture->Dye_Loading Baseline Baseline Fluorescence Dye_Loading->Baseline Stimulation Compound Application Baseline->Stimulation Recording Fluorescence Recording Stimulation->Recording Quantification Quantify Fluorescence Change Recording->Quantification Determination Determine Agonist/Antagonist Activity Quantification->Determination

Fig. 2: Calcium Mobilization Assay Workflow

Sigma-1 Receptor Signaling Pathways

The sigma-1 receptor is a unique intracellular protein that does not belong to the G-protein coupled receptor or ion channel families. It functions as a molecular chaperone, primarily at the mitochondria-associated endoplasmic reticulum membrane (MAM).

Under resting conditions, the sigma-1 receptor is associated with the binding immunoglobulin protein (BiP), another ER chaperone. Upon stimulation by agonist ligands or cellular stress, the sigma-1 receptor dissociates from BiP. This dissociation allows the sigma-1 receptor to interact with and modulate the function of various "client" proteins, including:

  • Ion Channels: The sigma-1 receptor can directly interact with and modulate the activity of various ion channels, including voltage-gated potassium, sodium, and calcium channels, as well as NMDA receptors.

  • Inositol Trisphosphate (IP3) Receptors: By interacting with IP3 receptors at the ER, the sigma-1 receptor can regulate the release of calcium from ER stores, thereby influencing intracellular calcium homeostasis.

The functional consequences of ligand binding are complex. Agonists are thought to promote the dissociation of the sigma-1 receptor from BiP and facilitate its chaperoning activity. In contrast, antagonists may stabilize the sigma-1 receptor-BiP complex or otherwise prevent the receptor from interacting with its client proteins.

G cluster_resting Resting State cluster_activation Activation cluster_active Active State cluster_downstream Downstream Effects S1R_BiP σ1R-BiP Complex S1R Free σ1R S1R_BiP->S1R BiP Free BiP S1R_BiP->BiP Agonist Agonist (e.g., (+)-Pentazocine) Agonist->S1R_BiP dissociates Stress Cellular Stress Stress->S1R_BiP dissociates Ion_Channels Modulation of Ion Channels S1R->Ion_Channels IP3R Modulation of IP3 Receptors S1R->IP3R Ca_Signaling Altered Ca2+ Signaling Ion_Channels->Ca_Signaling IP3R->Ca_Signaling

Fig. 3: Simplified Sigma-1 Receptor Signaling Pathway

Conclusion

U-101958 demonstrates high affinity for the sigma-1 receptor, comparable to that of well-established ligands. However, a significant gap in the current understanding of U-101958 is the lack of data on its functional activity at this receptor. Future research should focus on characterizing whether U-101958 acts as an agonist or antagonist at the sigma-1 receptor using functional assays such as those described in this guide. This information is critical for the accurate interpretation of its pharmacological effects and for assessing its potential as a therapeutic agent or a research tool for probing sigma-1 receptor function. Researchers are encouraged to conduct head-to-head comparative studies under standardized conditions to build a more complete and directly comparable dataset for sigma-1 receptor ligands.

References

Validating U-101958: A Comparative Guide to its D4 Receptor Agonist Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of U-101958's performance as a dopamine D4 receptor agonist against other alternatives, supported by experimental data from key in vitro assays. We present detailed methodologies for these assays to facilitate the replication and validation of these findings.

Comparative Analysis of D4 Receptor Ligands

The following tables summarize the quantitative data for U-101958 and two other compounds, L-745,870 and PD-168,077, in radioligand binding, cAMP accumulation, and GTPγS binding assays. These compounds have been selected to provide a comparative context for the agonist properties of U-101958.

Radioligand Binding Affinity

This assay measures the affinity of a compound for a specific receptor. The equilibrium dissociation constant (Ki) is a measure of this affinity; a lower Ki value indicates a higher binding affinity. The data presented here were determined using competitive binding assays with [3H]-spiperone as the radioligand in cell lines expressing the human dopamine D4 receptor.

CompoundD4 Receptor Ki (nM)D2 Receptor Ki (nM)D3 Receptor Ki (nM)D4 vs D2 SelectivityD4 vs D3 Selectivity
U-101958 ~1-10>1000>1000>100-1000 fold>100-1000 fold
L-745,8700.43 - 0.51[1][2][3]960[1][3]2300[1][3]~2232 fold~5348 fold
PD-168,0778.7 - 9[4]>3480>2610>400 fold>300 fold
Functional Agonist Potency and Efficacy in cAMP Assays

The dopamine D4 receptor is a Gi/o-coupled receptor, meaning its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. In this assay, adenylyl cyclase is typically stimulated with forskolin, and the ability of an agonist to inhibit this forskolin-stimulated cAMP accumulation is measured. The half-maximal effective concentration (EC50 or pEC50) indicates the potency of the agonist, while the maximum effect (Emax) reflects its efficacy relative to a standard agonist like dopamine.

CompoundCell LinepEC50 (-log(EC50 M))Efficacy (Emax) vs. Dopamine
U-101958 HEK2938.7Full agonist[1]
U-101958 CHO8.1 - 8.8Partial agonist (39% - 64%)
L-745,870CHO8.6Partial agonist (49% in butyrate-treated cells)
PD-168,077CHO-Agonist (inhibits forskolin-stimulated cAMP)
G-Protein Activation in GTPγS Binding Assays

This functional assay directly measures the activation of G-proteins upon agonist binding to the receptor. Agonist stimulation promotes the exchange of GDP for the non-hydrolyzable GTP analog, [35S]GTPγS, on the Gα subunit. The amount of bound [35S]GTPγS is a direct measure of G-protein activation.

CompoundD4 Receptor EC50 (nM)Emax (% of Dopamine)
U-101958 Data not consistently availableData not consistently available
L-745,870Antagonist activity observed (blocks dopamine-stimulated [35S]GTPγS binding)[1][4]Not applicable (antagonist)
PD-168,077Data not consistently availableData not consistently available

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Radioligand Binding Assay ([3H]-Spiperone)

Objective: To determine the binding affinity (Ki) of test compounds for the dopamine D4 receptor.

Materials:

  • Cell membranes from a cell line stably expressing the human dopamine D4 receptor (e.g., CHO or HEK293 cells).

  • [3H]-Spiperone (Radioligand).

  • Test compounds (U-101958, L-745,870, PD-168,077).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

  • Non-specific binding determinant: Haloperidol (10 µM).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add the assay buffer, a fixed concentration of [3H]-Spiperone (typically at its Kd value, e.g., 0.1-0.5 nM), and varying concentrations of the test compound.

  • For total binding wells, add assay buffer instead of the test compound. For non-specific binding wells, add the non-specific binding determinant (e.g., haloperidol).

  • Initiate the binding reaction by adding the cell membrane preparation (typically 10-20 µg of protein per well).

  • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the competition curves.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Forskolin-Stimulated cAMP Accumulation Assay

Objective: To determine the functional potency (EC50) and efficacy (Emax) of D4 receptor agonists.

Materials:

  • A cell line stably expressing the human dopamine D4 receptor (e.g., CHO or HEK293 cells).

  • Test compounds (U-101958, L-745,870, PD-168,077).

  • Forskolin.

  • IBMX (3-isobutyl-1-methylxanthine), a phosphodiesterase inhibitor.

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

Procedure:

  • Seed the cells in a 96- or 384-well plate and allow them to attach overnight.

  • Wash the cells with assay buffer.

  • Pre-incubate the cells with IBMX (e.g., 0.5 mM) for 10-15 minutes at 37°C to prevent cAMP degradation.

  • Add serial dilutions of the test compounds to the wells and incubate for 15-30 minutes at 37°C.

  • Stimulate the cells with a fixed concentration of forskolin (e.g., 1-10 µM) and incubate for a further 15-30 minutes at 37°C.

  • Lyse the cells according to the cAMP detection kit manufacturer's instructions.

  • Measure the intracellular cAMP levels using the chosen detection method.

  • Plot the percentage inhibition of forskolin-stimulated cAMP accumulation against the log concentration of the agonist to determine the EC50 and Emax values.

GTPγS Binding Assay

Objective: To measure the agonist-induced activation of G-proteins coupled to the D4 receptor.

Materials:

  • Cell membranes from a cell line stably expressing the human dopamine D4 receptor.

  • [35S]GTPγS (Radiolabeled non-hydrolyzable GTP analog).

  • Test compounds (U-101958, L-745,870, PD-168,077).

  • GDP (Guanosine diphosphate).

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.

  • Non-specific binding determinant: Unlabeled GTPγS (10 µM).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add the assay buffer, a fixed concentration of GDP (e.g., 10 µM), and varying concentrations of the test compound.

  • For basal binding wells, add assay buffer instead of the test compound. For non-specific binding wells, add unlabeled GTPγS.

  • Add the cell membrane preparation (typically 5-20 µg of protein per well) to all wells.

  • Initiate the binding reaction by adding [35S]GTPγS (e.g., 0.1 nM).

  • Incubate the plate at 30°C for 30-60 minutes.

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters three times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Dry the filters, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage stimulation of [35S]GTPγS binding over basal against the log concentration of the agonist to determine the EC50 and Emax values.

Visualizing the Molecular Mechanisms

The following diagrams illustrate the key signaling pathway and experimental workflows described in this guide.

D4_Signaling_Pathway cluster_membrane Cell Membrane D4R Dopamine D4 Receptor G_protein Gi/o Protein (αβγ) D4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Conversion Agonist U-101958 (Agonist) Agonist->D4R Binds to ATP ATP ATP->AC PKA Protein Kinase A (Inactive) cAMP->PKA Activates PKA_active Protein Kinase A (Active) Cellular_Response Cellular Response PKA_active->Cellular_Response Phosphorylates Targets

Caption: Dopamine D4 receptor signaling pathway.

Experimental_Workflows cluster_radioligand Radioligand Binding Assay cluster_cAMP cAMP Accumulation Assay cluster_gtp GTPγS Binding Assay r1 Prepare Membranes & Reagents r2 Incubate Membranes with [3H]-Spiperone & Test Compound r1->r2 r3 Filter & Wash r2->r3 r4 Scintillation Counting r3->r4 r5 Data Analysis (Ki) r4->r5 c1 Seed & Treat Cells with IBMX c2 Add Test Compound c1->c2 c3 Stimulate with Forskolin c2->c3 c4 Lyse Cells & Detect cAMP c3->c4 c5 Data Analysis (EC50, Emax) c4->c5 g1 Prepare Membranes & Reagents g2 Incubate Membranes with GDP & Test Compound g1->g2 g3 Add [35S]GTPγS g2->g3 g4 Filter & Wash g3->g4 g5 Scintillation Counting g4->g5 g6 Data Analysis (EC50, Emax) g5->g6

References

A Comparative Meta-Analysis of PNU-101958 and Other Selective Dopamine D4 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The dopamine D4 receptor has been a target of interest for the development of novel antipsychotics, spurred by the observation that the atypical antipsychotic clozapine exhibits a higher affinity for D4 than D2 receptors. This led to the hypothesis that selective D4 antagonism could offer antipsychotic efficacy with a reduced risk of extrapyramidal side effects. PNU-101958 (also referred to as U-101958) emerged as a potent and selective D4 receptor ligand. However, extensive research on PNU-101958 and other selective D4 antagonists, such as L-745,870 and sonepiprazole, has largely shown a lack of efficacy in animal models predictive of antipsychotic activity and in clinical trials for schizophrenia. This guide presents the available in vitro and in vivo data to provide a clear comparison of these compounds.

Data Presentation: In Vitro Pharmacological Profiles

The following table summarizes the in vitro binding affinities and functional potencies of PNU-101958 and the comparator compound L-745,870 at the human dopamine D4.4 receptor.

CompoundBinding Affinity (pKi)Functional Potency (pEC50)Efficacy vs. Dopamine
PNU-101958 (U-101958) 8.9 ± 0.18.7 ± 0.3Full Agonist
L-745,870 8.5 ± 0.19.0 ± 0.2Partial Agonist (71%)
Spiperone 9.6 ± 0.1-Antagonist
Clozapine 7.4 ± 0.1-Antagonist
Raclopride <5-Antagonist

Data sourced from Schoeffter et al. (1998). Values are presented as mean ± SEM.

Experimental Protocols

In Vitro Radioligand Binding Assay

The binding affinities of the compounds were determined using a radioligand binding assay with [3H]-spiperone on homogenates of human embryonic kidney (HEK) 293 cells stably expressing the human dopamine D4.4 receptor.

  • Cell Preparation: HEK293 cells expressing the human D4.4 receptor were cultured and harvested.

  • Membrane Preparation: Cell homogenates were prepared in a buffer solution.

  • Binding Reaction: Membranes were incubated with a fixed concentration of [3H]-spiperone and varying concentrations of the test compounds.

  • Detection: The amount of bound radioactivity was measured using liquid scintillation counting.

  • Data Analysis: Inhibition constants (Ki) were calculated from the IC50 values (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation. The pKi is the negative logarithm of the Ki.

In Vitro Functional Assay (cAMP Accumulation)

The functional activity of the compounds was assessed by measuring their ability to inhibit forskolin-stimulated cyclic AMP (cAMP) accumulation in HEK293 cells expressing the human D4.4 receptor.

  • Cell Culture: HEK293/D4.4 cells were cultured in appropriate media.

  • Assay Procedure: Cells were pre-incubated with the test compounds before being stimulated with forskolin (an adenylyl cyclase activator).

  • cAMP Measurement: The intracellular cAMP levels were determined using a competitive protein binding assay.

  • Data Analysis: Concentration-response curves were generated, and the pEC50 values (the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect) and intrinsic efficacies were calculated.

In Vivo Efficacy in Animal Models of Schizophrenia

Direct in vivo efficacy data for PNU-101958 in established animal models of schizophrenia, such as the conditioned avoidance response (CAR) and prepulse inhibition (PPI) models, are limited in the publicly available literature. However, studies on other selective D4 antagonists, L-745,870 and sonepiprazole, have consistently shown a lack of antipsychotic-like activity in these models. It is therefore hypothesized that PNU-101958 would exhibit a similar in vivo profile.

A study by Mansbach and colleagues (1998) did show that U-101,387 (a structurally related compound to PNU-101958) and L-745,870 could reverse apomorphine-induced deficits in prepulse inhibition, suggesting some activity in this model of sensorimotor gating.

Mandatory Visualization

experimental_workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis HEK293_D4 HEK293 Cells expressing human D4.4 Receptor Membrane_Prep Membrane Homogenate Preparation HEK293_D4->Membrane_Prep cAMP_Assay cAMP Accumulation Assay (Forskolin-stimulated) HEK293_D4->cAMP_Assay Binding_Assay Radioligand Binding Assay ([3H]-spiperone) Membrane_Prep->Binding_Assay pKi_calc pKi Determination Binding_Assay->pKi_calc pEC50_calc pEC50 & Efficacy Determination cAMP_Assay->pEC50_calc Efficacy_Eval Evaluation of Antipsychotic-like Efficacy pKi_calc->Efficacy_Eval Informs pEC50_calc->Efficacy_Eval Informs Animal_Models Animal Models of Schizophrenia (e.g., Rat, Mouse) CAR_Model Conditioned Avoidance Response (CAR) Animal_Models->CAR_Model PPI_Model Prepulse Inhibition (PPI) Animal_Models->PPI_Model CAR_Model->Efficacy_Eval PPI_Model->Efficacy_Eval

Experimental workflow for evaluating D4 receptor antagonists.

signaling_pathway Dopamine Dopamine D4_Receptor Dopamine D4 Receptor Dopamine->D4_Receptor Activates PNU_101958 PNU-101958 PNU_101958->D4_Receptor Binds to G_Protein Gi/o Protein D4_Receptor->G_Protein Activates Adenylate_Cyclase Adenylyl Cyclase G_Protein->Adenylate_Cyclase Inhibits cAMP cAMP Adenylate_Cyclase->cAMP Converts ATP to ATP ATP ATP->Adenylate_Cyclase PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates targets

Dopamine D4 receptor signaling pathway.

Conclusion

The investigation into selective dopamine D4 receptor antagonists as a therapeutic strategy for schizophrenia has been a prominent area of research. While compounds like PNU-101958 demonstrate high affinity and potency for the D4 receptor in vitro, the collective evidence from preclinical and clinical studies of selective D4 antagonists suggests a lack of antipsychotic efficacy. This guide provides a consolidated view of the available data to aid researchers in understanding the pharmacological landscape of these compounds and to inform future drug discovery efforts in this area.

Safety Operating Guide

Essential Safety and Disposal Guidance for U-101958

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing U-101958, a selective dopamine D4 receptor ligand, adherence to proper disposal and safety protocols is paramount to ensure a safe laboratory environment and regulatory compliance. This document provides a comprehensive guide to the handling and disposal of U-101958, grounded in available safety data and standard laboratory practices. U-101958 is intended for research use only and is not for human or veterinary applications.

Immediate Safety and Handling Precautions

Before handling U-101958, it is crucial to consult the Safety Data Sheet (SDS) and follow all institutional and regulatory guidelines for hazardous waste management.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.

  • Hand Protection: Chemical-resistant gloves are mandatory to prevent skin contact.

  • Respiratory Protection: In cases of handling the solid form where dust may be generated, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.

  • Body Protection: A lab coat or other protective clothing should be worn to prevent skin exposure.

Handling and Storage:

  • Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Store in a tightly sealed container in a cool, dry place.

  • Eyewash stations and safety showers must be readily accessible in the handling area.

U-101958 Disposal Procedures

The disposal of U-101958 and its associated waste must be conducted in accordance with all federal, state, and local regulations for chemical waste.

Step-by-Step Disposal Plan:

  • Waste Segregation: All materials contaminated with U-101958, including unused product, solutions, and contaminated labware (e.g., pipette tips, vials, gloves), must be segregated from general laboratory waste.

  • Waste Collection:

    • Solid Waste: Collect solid U-101958 waste and contaminated disposables in a designated, clearly labeled, and sealed hazardous waste container.

    • Liquid Waste: Collect solutions containing U-101958 in a separate, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with the solvents used.

    • Sharps: Any sharps, such as needles or razor blades, contaminated with U-101958 must be disposed of in a designated sharps container for hazardous chemical waste.

  • Labeling: All waste containers must be accurately labeled with the words "Hazardous Waste," the full chemical name "U-101958," and any other components of the waste mixture. The hazards associated with the waste (e.g., "Toxic") should also be clearly indicated.

  • Storage of Waste: Store hazardous waste containers in a designated satellite accumulation area within the laboratory. This area should be secure and away from general laboratory traffic.

  • Disposal Request: Once the waste container is full or ready for disposal, a pickup request should be submitted to the institution's Environmental Health and Safety (EHS) department. Do not attempt to dispose of U-101958 down the drain or in the regular trash.

  • Empty Containers: Empty U-101958 containers should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste. After rinsing and defacing the label, the container can be disposed of as regular solid waste, in accordance with institutional policies.

Quantitative Data Summary

PropertyValueSource
CAS Number 170856-57-2 (U-101958)PubChem
224170-09-6 (U-101958 Maleate)MedKoo, Santa Cruz Biotechnology, Sigma-Aldrich
Molecular Formula C21H29N3OPubChem
Molecular Weight 339.5 g/mol PubChem

Experimental Protocols

While specific experimental protocols involving U-101958 are proprietary to individual research projects, the general handling procedures outlined in the safety section should be integrated into any experimental workflow. All manipulations of U-101958, from initial weighing to the preparation of solutions and administration in experimental models, must be conducted with the specified personal protective equipment and in a controlled environment to minimize exposure.

Visualized Disposal Workflow

The following diagram illustrates the proper disposal workflow for U-101958 waste.

G cluster_0 Waste Generation in Laboratory cluster_1 Waste Segregation and Collection cluster_2 Final Disposal A Solid U-101958 Waste (unused product, contaminated labware) D Labeled Hazardous Solid Waste Container A->D B Liquid U-101958 Waste (solutions) E Labeled Hazardous Liquid Waste Container B->E C Contaminated Sharps F Labeled Hazardous Sharps Container C->F G EHS Pickup Request D->G E->G F->G H Licensed Hazardous Waste Disposal G->H

Caption: Proper disposal workflow for U-101958 waste.

Essential Safety & Handling Protocol for U-101958

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety, handling, and disposal protocols for U-101958. Adherence to these guidelines is critical to ensure personal safety and minimize environmental contamination.

Core Hazards of U-101958

U-101958 is a hazardous substance that requires careful handling. The primary risks associated with this compound are summarized below.

Hazard ClassificationDescription
Acute Toxicity (Oral, Dermal, Inhalation) Toxic if swallowed, in contact with skin, or if inhaled.
Skin Sensitization May cause an allergic skin reaction.
Carcinogenicity May cause cancer.
Aquatic Hazard (Acute & Chronic) Very toxic to aquatic life with long-lasting effects.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory when handling U-101958 to minimize exposure. The following table outlines the required equipment. All PPE should be properly fitted and regularly inspected for integrity.

Body AreaRequired PPESpecifications & Best Practices
Hands Chemical-resistant glovesNitrile or other appropriate material. Inspect for tears or punctures before each use.
Body Protective clothing/Lab coatLong-sleeved lab coat, buttoned completely. Consider a chemical-resistant apron for larger quantities.
Eyes/Face Safety glasses with side shields or goggles/Face shieldEye protection is mandatory. A face shield should be used when there is a splash hazard.
Respiratory Use in a well-ventilated area or with local exhaust ventilation (fume hood).In case of insufficient ventilation or potential for aerosolization, a NIOSH-approved respirator may be required.

Standard Operating Procedures for Handling & Storage

A systematic approach to handling and storing U-101958 is crucial for safety.

Handling Workflow

prep Preparation handle Handling prep->handle Don appropriate PPE post_handle Post-Handling handle->post_handle Perform work in designated area storage Store in a cool, dry, well-ventilated area away from incompatible materials post_handle->storage Decontaminate work area box_node box_node box_node->box_node box_node->box_node box_node->box_node box_node->box_node box_node->box_node start Exposure or Spill Occurs spill Spill start->spill exposure Personnel Exposure start->exposure spill->box_node Evacuate immediate area if necessary exposure->box_node Move to fresh air (inhalation) exposure->box_node Remove contaminated clothing exposure->box_node Flush affected skin/eyes with water for 15 minutes exposure->box_node Seek immediate medical attention waste_gen Waste Generation waste_collect Waste Collection waste_gen->waste_collect Segregate waste types waste_label Labeling waste_collect->waste_label Use designated, sealed containers waste_storage Temporary Storage waste_label->waste_storage Clearly label with contents and hazards waste_disposal Arrange for pickup by Environmental Health & Safety (EHS) waste_storage->waste_disposal Store in a designated satellite accumulation area

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